molecular formula C5H12ClNO B578605 (S)-Pyrrolidin-3-ylmethanol hydrochloride CAS No. 1316087-88-3

(S)-Pyrrolidin-3-ylmethanol hydrochloride

Cat. No.: B578605
CAS No.: 1316087-88-3
M. Wt: 137.607
InChI Key: RPSPXNVYBCMWAR-JEDNCBNOSA-N
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Description

(S)-Pyrrolidin-3-ylmethanol hydrochloride ( 1316087-88-3) is a chiral pyrrolidine derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. The compound features both a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, and a hydroxymethyl functional group, which provide multiple vectors for chemical modification and interaction with biological targets. The saturated pyrrolidine scaffold is prized for its ability to enhance stereochemical complexity and explore three-dimensional pharmacophore space, which can lead to improved selectivity and pharmacokinetic profiles in drug candidates . The specific (S)-enantiomer is of particular interest for the synthesis of stereoselective bioactive molecules, as proteins are enantioselective and the absolute configuration of a chiral center can critically influence biological activity and binding affinity . This compound is directly utilized in stereoselective synthesis pathways for various pharmaceuticals. For instance, it is a key precursor in the synthesis of Avanafil, a phosphodiesterase-5 inhibitor used to treat erectile dysfunction . It also serves as a critical intermediate in the multi-step synthesis of Elbasvir, a potent NS5A inhibitor for the treatment of Hepatitis C . The pyrrolidine ring is a common structural feature in a wide range of natural products, known alkaloids, and numerous FDA-approved drugs, underlining its fundamental importance in the design of novel therapeutic agents . This compound is offered for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPXNVYBCMWAR-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656412
Record name [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
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Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316087-88-3
Record name [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-pyrrolidin-3-ylmethanol hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative that serves as a versatile building block in the synthesis of a wide range of pharmacologically active compounds. Its unique structural features, including a stereocenter and a primary alcohol, make it a valuable synthon for drug discovery and development, particularly in the creation of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to researchers and scientists in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a stable, off-white to pale beige solid that is hygroscopic in nature.[1] Its hydrochloride salt form enhances its water solubility compared to the free base.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2]
Appearance Off-white to pale beige solid[1]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol and DMSO[1]
Chirality (S)-configuration at the C3 position[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group.[1] Characteristic N-H stretching absorptions are also present, with their frequencies influenced by the protonation of the pyrrolidine nitrogen in the hydrochloride salt form.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various strategies, primarily focusing on establishing the desired stereochemistry at the C3 position. Common approaches include chiral pool synthesis, asymmetric synthesis, and transformations from readily available chiral precursors.[1]

General Synthesis Workflow

A common synthetic strategy involves the use of a chiral starting material, such as a derivative of L-aspartic acid or L-malic acid, to ensure the correct stereochemistry. The following diagram illustrates a generalized workflow for such a synthesis.

G cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Final Product L-Aspartic Acid Derivative L-Aspartic Acid Derivative Cyclization Cyclization L-Aspartic Acid Derivative->Cyclization Formation of Pyrrolidinone Ring Reduction Reduction Cyclization->Reduction Reduction of Amide and/or Ester Protection/Deprotection Protection/Deprotection Reduction->Protection/Deprotection Functional Group Manipulation Target Molecule (S)-Pyrrolidin-3-ylmethanol Hydrochloride Protection/Deprotection->Target Molecule Final Salt Formation

Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis from a Chiral Precursor (Illustrative)

Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine

A common precursor is (R)-1-N-Boc-3-hydroxypyrrolidine, which can be converted to the (S)-enantiomer via a Mitsunobu reaction with inversion of stereochemistry, followed by hydrolysis.

  • To a solution of (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq) in dry tetrahydrofuran (THF) are added benzoic acid (1.3 eq) and triphenylphosphine (1.3 eq).

  • The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.3 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the benzoate ester.

  • The ester is then dissolved in methanol, and a solution of sodium hydroxide (2.0 eq) in water is added.

  • The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The methanol is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to give N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Deprotection to form this compound

The Boc protecting group is removed under acidic conditions to yield the final hydrochloride salt.

  • N-Boc-(S)-3-hydroxypyrrolidine is dissolved in a suitable solvent such as methanol or dioxane.

  • A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) is added.

  • The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a solid, which can be further purified by recrystallization.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various drug candidates, owing to its chiral nature which can impart selectivity and potency.[1]

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

One of the most significant applications of this compound is in the synthesis of DPP-4 inhibitors, which are used for the treatment of type 2 diabetes.[1] The pyrrolidine moiety can be incorporated into the inhibitor structure to interact with the active site of the DPP-4 enzyme.

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Food Intake Food Intake Incretin Release Release of GLP-1 and GIP Food Intake->Incretin Release DPP4 DPP-4 Enzyme Incretin Release->DPP4 Substrate for Pancreas Pancreas Incretin Release->Pancreas Acts on Inactive Incretins Inactive GLP-1 and GIP DPP4->Inactive Incretins Inactivates DPP4 Inhibitor DPP-4 Inhibitor (e.g., derived from (S)-Pyrrolidin-3-ylmethanol) DPP4 Inhibitor->DPP4 Inhibits Insulin Secretion Increased Insulin Secretion Pancreas->Insulin Secretion Glucagon Secretion Decreased Glucagon Secretion Pancreas->Glucagon Secretion Glucose Control Improved Glycemic Control Insulin Secretion->Glucose Control Glucagon Secretion->Glucose Control

Simplified signaling pathway of DPP-4 and its inhibition.
Central Nervous System (CNS) Receptor Ligands

(S)-Pyrrolidin-3-ylmethanol and its derivatives are also utilized in the development of ligands for CNS receptors, such as muscarinic and nicotinic acetylcholine receptors. The pyrrolidine scaffold can serve as a core structure for designing selective agonists or antagonists for these receptors, which are implicated in various neurological and psychiatric disorders.

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that, upon activation by acetylcholine, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

G cluster_0 Receptor Activation cluster_1 G-Protein Signaling cluster_2 Second Messengers & Effectors ACh Acetylcholine M1R Muscarinic M1 Receptor ACh->M1R Binds to Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Ca2->PKC

Simplified M1 muscarinic acetylcholine receptor signaling pathway.

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the activation of voltage-gated ion channels and various intracellular signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection.[1][3]

G cluster_0 Receptor Activation cluster_1 Ion Influx & Depolarization cluster_2 Downstream Signaling ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor ACh->nAChR Binds to Ion Influx Na⁺ and Ca²⁺ Influx nAChR->Ion Influx Opens channel for Depolarization Membrane Depolarization Ion Influx->Depolarization PI3K PI3K-Akt Pathway Ion Influx->PI3K Ca²⁺ activates VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Neuroprotection Neuroprotection & Cell Survival PI3K->Neuroprotection

Simplified nicotinic acetylcholine receptor signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in medicinal chemistry and drug development. Its utility in the synthesis of DPP-4 inhibitors and CNS-active compounds highlights its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective use in the discovery of novel therapeutics.

References

A-Technical-Guide-to-(S)-Pyrrolidin-3-ylmethanol-hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its distinct structural features, including a five-membered pyrrolidine ring with a hydroxymethyl substituent at the C-3 position and a defined (S)-stereochemistry, make it a valuable intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of (S)-Pyrrolidin-3-ylmethanol. The presence of the chiral center at the 3-position is crucial for the stereospecific interactions required in many pharmacological applications.[1] The hydrochloride salt form generally offers improved water solubility and thermal stability compared to its free base counterpart.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[1][3][4][5]
Molecular Weight 137.61 g/mol [1][3][5]
CAS Number 1316087-88-3[3][6]
Appearance Off-white to pale beige solid[1]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol and DMSO[1]
Hygroscopicity Hygroscopic[1]
Topological Polar Surface Area (TPSA) 32.26 Ų[3]
LogP 0.01[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Spectroscopic Profile

Spectroscopic methods are essential for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum typically shows a multiplet for the hydroxymethyl protons in the 3.5-4.0 ppm region, deshielded by the adjacent oxygen atom. The protons of the pyrrolidine ring exhibit characteristic chemical shifts and coupling patterns that verify the heterocyclic structure.[1]

  • Infrared (IR) Spectroscopy : IR analysis reveals key functional groups. A broad absorption band between 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. N-H stretching vibrations, influenced by the protonation in the hydrochloride salt form, are also characteristic.[1]

Synthesis Methodologies

The stereoselective synthesis of (S)-Pyrrolidin-3-ylmethanol is critical for its application in drug development. Several synthetic strategies are employed:

  • Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials to ensure the correct stereochemistry in the final product.[1] Proline and 4-hydroxyproline are common precursors for the synthesis of various pyrrolidine-containing drugs.[7]

  • Asymmetric Synthesis : This method involves the use of chiral catalysts or reagents that preferentially form one enantiomer, leading to a high enantiomeric excess of the desired (S)-isomer.[1]

  • From Pyrrolidine : A more general, non-stereospecific route involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step.[1]

A logical workflow for a common synthesis approach starting from a protected proline derivative is outlined below.

G cluster_0 Synthesis Workflow A Start: (S)-Proline Derivative (e.g., Boc-L-proline) B Reduction of Carboxylic Acid (e.g., with LiAlH₄ or BH₃) A->B Step 1 C Formation of (S)-Boc-pyrrolidin-2-ylmethanol B->C Step 2 D Deprotection (e.g., with HCl) C->D Step 3 E Final Product: This compound D->E Step 4 G cluster_0 Drug Development Pathway: DPP-4 Inhibition A (S)-Pyrrolidin-3-ylmethanol hydrochloride B Chemical Synthesis & Functionalization A->B Starting Material C Fluorinated Pyrrolidine Derivative (Lead Compound) B->C Generates D Target Enzyme: Dipeptidyl Peptidase IV (DPP-4) C->D Binds to E Inhibition of DPP-4 D->E Leads to F Increased GLP-1 Levels E->F G Enhanced Insulin Secretion & Improved Glucose Homeostasis F->G H Therapeutic Outcome: Treatment of Type 2 Diabetes G->H

References

(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide to Stereochemistry and Chirality for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry, valued for its distinct three-dimensional structure that imparts stereospecificity to pharmacologically active molecules. This technical guide provides an in-depth exploration of the stereochemical and chiral properties of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and stereochemical analysis, and its application in the development of therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction

The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds.[1] The introduction of a chiral center, as seen in this compound, allows for the synthesis of enantiomerically pure drugs, which is critical for optimizing therapeutic efficacy and minimizing off-target effects. This compound, with its defined (S)-configuration at the C3 position of the pyrrolidine ring, serves as a versatile precursor for a range of complex molecules.[1] Its hydrochloride salt form enhances stability and improves solubility in aqueous media, making it amenable to various reaction conditions.[1]

Physicochemical and Stereochemical Properties

This compound is an off-white to pale beige solid that is hygroscopic in nature.[1] The stereochemical integrity of this compound is paramount to its function in asymmetric synthesis.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol and DMSO.[1]
Chirality Chiral center at the C3 position of the pyrrolidine ring.[1]
Stereochemical Designator (S)[1]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, primarily focusing on chiral pool synthesis or asymmetric synthesis to establish the desired stereocenter.

General Synthesis Strategies
  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-aspartic acid or L-glutamic acid, to introduce the stereocenter, which is then carried through a series of chemical transformations to yield the target molecule.

  • Asymmetric Synthesis: This method involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction that creates the chiral center. For instance, the asymmetric reduction of a corresponding ketone precursor can yield the desired (S)-alcohol.

Experimental Protocol: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol

For many synthetic applications, protection of the pyrrolidine nitrogen is necessary. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal. The following is a general protocol for the N-Boc protection of a pyrrolidinol derivative, which can be adapted for (S)-Pyrrolidin-3-ylmethanol.[3]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • If starting with the hydrochloride salt, neutralize it by dissolving in a suitable solvent and adding a base (e.g., triethylamine) to obtain the free amine.

  • Dissolve the (S)-Pyrrolidin-3-ylmethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography if necessary.

Experimental Protocol: Deprotection of N-Boc Group

The Boc group can be removed under acidic conditions.[4][5]

Materials:

  • N-Boc-(S)-Pyrrolidin-3-ylmethanol

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA or 4M HCl in dioxane to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in drug development. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Suggested Starting Conditions for Method Development:

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed-Phase)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Polysaccharide-basedMacrocyclic glycopeptide-based (e.g., Chirobiotic V)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine)Acetonitrile or Methanol with a basic additiveAqueous buffer/Organic modifier (e.g., Methanol or Acetonitrile)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection UV at a low wavelength (e.g., 210 nm)UV at a low wavelengthUV at a low wavelength

General Workflow for Chiral HPLC Method Development:

G cluster_0 Method Development Initial_Screening Initial Screening of CSPs and Mobile Phases Optimization Optimization of Mobile Phase Composition Initial_Screening->Optimization Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Method_Validation

Caption: Workflow for Chiral HPLC Method Development.

Application in Drug Development: DPP-4 Inhibitors

This compound is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[1] The stereochemistry of the pyrrolidine ring is crucial for the high-affinity binding of these inhibitors to the active site of the DPP-4 enzyme.

DPP-4 Signaling Pathway

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.

DPP4_Pathway cluster_0 Physiological Regulation of Glucose Homeostasis cluster_1 DPP-4 Mediated Inactivation cluster_2 Therapeutic Intervention Food_Intake Food Intake Incretin_Release Release of GLP-1 and GIP Food_Intake->Incretin_Release Pancreatic_Beta_Cells Pancreatic β-Cells Incretin_Release->Pancreatic_Beta_Cells + DPP4_Enzyme DPP-4 Enzyme Incretin_Release->DPP4_Enzyme Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Blood_Glucose_Lowering Lowering of Blood Glucose Glucose_Uptake->Blood_Glucose_Lowering Inactive_Incretins Inactive GLP-1 and GIP DPP4_Enzyme->Inactive_Incretins Inactivation DPP4_Inhibitor DPP-4 Inhibitor (derived from (S)-Pyrrolidin-3-ylmethanol) DPP4_Inhibitor->DPP4_Enzyme Inhibition

References

Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride from the Chiral Pool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block extensively utilized in the pharmaceutical industry for the synthesis of complex biologically active molecules. Its stereodefined structure makes it a crucial intermediate in the development of various therapeutic agents. Chiral pool synthesis, a strategy that employs readily available, enantiomerically pure natural products as starting materials, offers an efficient and economical route to such chiral molecules, obviating the need for asymmetric synthesis or chiral resolution. This guide provides an in-depth overview of a robust synthetic pathway starting from the naturally occurring amino acid, L-glutamic acid.

Synthetic Strategy Commencing from L-Glutamic Acid

L-glutamic acid, an inexpensive and abundant chiral starting material, serves as an excellent precursor for the synthesis of (S)-Pyrrolidin-3-ylmethanol. The overall strategy involves initial protection of the amino group, followed by cyclization to form the pyrrolidone ring, and subsequent reduction of the carboxylic acid and lactam functionalities. The final step involves deprotection to yield the target hydrochloride salt. The trityl (triphenylmethyl) group is an effective protecting group for the nitrogen atom in this sequence.

The synthetic workflow is visualized in the diagram below.

G cluster_0 A L-Glutamic Acid B N-Trityl-L-Glutamic Acid A->B  Trityl Chloride,  Base   C N-Trityl-L-Glutamic Anhydride B->C  Acetic Anhydride,  Heat   D Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate C->D  Methanol (MeOH)   E N-Trityl-(S)-pyrrolidin-3-ylmethanol D->E  Lithium Borohydride  (LiBH4), THF   F (S)-Pyrrolidin-3-ylmethanol Hydrochloride E->F  HCl, Solvent  

Figure 1: Synthetic pathway from L-Glutamic Acid.

Data Presentation

The following table summarizes the key transformations, reagents, and expected yields for the synthesis of this compound from L-glutamic acid.

StepTransformationKey Reagents & SolventsTypical Yield (%)
1N-ProtectionTrityl Chloride, Diethylamine, Water/Ether~90-95%
2Anhydride Formation (Cyclization)Acetic Anhydride~95%
3Esterification (Methanolysis)Methanol (MeOH)~98%
4Reduction of Lactam and EsterLithium Borohydride (LiBH₄), Tetrahydrofuran (THF)~70-75%
5Deprotection & Salt FormationHydrochloric Acid (HCl), Formic Acid or other solvent~90-95%
- Overall Yield - ~55-65%

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below.

Step 1: Preparation of N-Trityl-L-Glutamic Acid

This step involves the protection of the primary amine of L-glutamic acid with a bulky trityl group to prevent side reactions in subsequent steps.

  • Procedure: L-glutamic acid is dissolved in an aqueous solution containing diethylamine. To this solution, a solution of trityl chloride in ether is added rapidly with vigorous stirring.[1] The reaction proceeds at room temperature. The N-trityl glutamic acid product can be isolated as its diethylammonium salt or carefully acidified to yield the free acid.[1]

  • Reagents: L-Glutamic Acid, Trityl Chloride, Diethylamine, Water, Diethyl Ether.

  • Work-up: The viscous reaction mixture is worked up by separating the layers. The organic layer is washed, dried, and the solvent is evaporated. The product is often purified by crystallization.

Step 2 & 3: Formation of Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate

This two-stage, one-pot procedure involves the cyclization of the protected glutamic acid to its anhydride, which forms the pyrrolidone ring, followed by ring-opening with methanol to yield the stable methyl ester.

  • Procedure: N-Trityl-L-glutamic acid is heated under reflux in acetic anhydride for a short period (e.g., 30 minutes). The excess acetic anhydride is then removed under reduced pressure. The resulting crude N-trityl-L-glutamic anhydride is then dissolved in methanol and refluxed to effect the methanolysis.

  • Reagents: N-Trityl-L-Glutamic Acid, Acetic Anhydride, Methanol.

  • Work-up: After the methanolysis is complete, the solution is cooled, and the product is typically isolated by crystallization, filtration, and washing with cold methanol.

Step 4: Reduction to N-Trityl-(S)-pyrrolidin-3-ylmethanol

This is the key reductive step where both the lactam carbonyl and the ester group are reduced to form the desired 3-hydroxymethyl-pyrrolidine structure. Lithium borohydride is a suitable reagent for this transformation.[2]

  • Procedure: To a solution of Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate in an anhydrous etheral solvent such as tetrahydrofuran (THF), lithium borohydride is added portion-wise at room temperature or under gentle reflux. The reaction is monitored until completion.

  • Reagents: Methyl (S)-N-Trityl-5-oxopyrrolidine-2-carboxylate, Lithium Borohydride (LiBH₄), Anhydrous Tetrahydrofuran (THF).

  • Work-up: The reaction is carefully quenched with water or an acidic solution. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under vacuum. The crude product is purified by column chromatography.

Step 5: Deprotection and Formation of this compound

The final step involves the removal of the acid-labile trityl group, which concurrently forms the hydrochloride salt of the target molecule.

  • Procedure: N-Trityl-(S)-pyrrolidin-3-ylmethanol is dissolved in a suitable solvent and treated with a strong acid. For example, the compound can be treated with cold formic acid for a few minutes, followed by evaporation.[3] Alternatively, treatment with hydrochloric acid in a solvent like ethanol or ethyl acetate will effect both deprotection and salt formation.

  • Reagents: N-Trityl-(S)-pyrrolidin-3-ylmethanol, Hydrochloric Acid (HCl), Formic Acid, or Trifluoroacetic Acid (TFA).[3][4]

  • Work-up: After deprotection, the resulting triphenylcarbinol byproduct is insoluble in aqueous media and can be removed by filtration.[3] The aqueous filtrate containing the product is then concentrated under reduced pressure to yield the crude hydrochloride salt, which can be further purified by recrystallization.

Logical Workflow for Experimental Procedure

The following diagram illustrates the logical flow of the laboratory work.

G start Start step1 N-Protect L-Glutamic Acid with Trityl Chloride start->step1 step2 Cyclize to Anhydride with Acetic Anhydride step1->step2 step3 Form Methyl Ester with Methanol step2->step3 step4 Reduce Ester & Lactam with LiBH4 step3->step4 purify1 Purify Intermediate by Chromatography/Crystallization step4->purify1 step5 Deprotect Trityl Group with Acid (HCl) purify1->step5 purify2 Isolate & Purify Final Product (Recrystallization) step5->purify2 end End Product purify2->end

References

Asymmetric Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds. Its stereodefined structure, featuring a pyrrolidine ring with a hydroxymethyl group at the C-3 position, is a key component in numerous biologically active molecules. This technical guide provides an in-depth overview of the principal asymmetric synthesis routes for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable synthetic strategy.

Core Synthetic Strategies

The asymmetric synthesis of this compound can be broadly categorized into two main approaches:

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule. Key starting materials for this approach include L-glutamic acid and (S)-malic acid.

  • Catalytic Asymmetric Synthesis: This approach employs a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. A prominent example is the asymmetric reduction of a prochiral ketone precursor.

This guide will delve into specific examples of these strategies, providing the necessary data and procedural details for their practical application.

Chiral Pool Synthesis Routes

Synthesis from L-Glutamic Acid

This route leverages the natural chirality of L-glutamic acid to establish the desired stereocenter. The synthesis involves the protection of the amino and carboxylic acid functionalities, followed by cyclization and reduction steps.

Experimental Protocol:

  • Protection of L-Glutamic Acid: L-glutamic acid is first converted to its N-Boc protected form (tert-butoxycarbonyl) to prevent unwanted side reactions of the amino group. The carboxylic acid groups are typically esterified, for instance, as dimethyl esters.

  • Dieckmann Condensation: The protected glutamic acid diester undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.

  • Decarboxylation: The resulting β-keto ester is then decarboxylated to yield N-Boc-pyrrolidin-3-one.

  • Asymmetric Reduction: The prochiral N-Boc-pyrrolidin-3-one is subjected to an asymmetric reduction to introduce the hydroxyl group with the desired (S)-configuration. A common method is the use of a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).

  • Reduction of the Ester Group: The ester group at the 3-position is then reduced to the primary alcohol using a suitable reducing agent like lithium borohydride.

  • Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an appropriate solvent, which concurrently forms the desired this compound salt.

Quantitative Data:

StepProductReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)
1N-Boc-L-glutamic acid dimethyl ester(Boc)₂O, Et₃N; SOCl₂, MeOH~95>99
2N-Boc-3-carbomethoxypyrrolidin-4-onet-BuOK, Toluene80-85>99
3N-Boc-pyrrolidin-3-oneLiCl, H₂O, DMSO, 140 °C~90>99
4(S)-N-Boc-pyrrolidin-3-ol(-)-DIP-Chloride™, THF, -25 °C85-90>98
5(S)-N-Boc-pyrrolidin-3-ylmethanolLiBH₄, THF~90>98
6This compoundHCl, Dioxane>95>98

Workflow Diagram:

G cluster_0 Chiral Pool Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid N-Boc-L-glutamic acid dimethyl ester N-Boc-L-glutamic acid dimethyl ester L-Glutamic Acid->N-Boc-L-glutamic acid dimethyl ester Protection N-Boc-3-carbomethoxypyrrolidin-4-one N-Boc-3-carbomethoxypyrrolidin-4-one N-Boc-L-glutamic acid dimethyl ester->N-Boc-3-carbomethoxypyrrolidin-4-one Dieckmann Condensation N-Boc-pyrrolidin-3-one N-Boc-pyrrolidin-3-one N-Boc-3-carbomethoxypyrrolidin-4-one->N-Boc-pyrrolidin-3-one Decarboxylation (S)-N-Boc-pyrrolidin-3-ol (S)-N-Boc-pyrrolidin-3-ol N-Boc-pyrrolidin-3-one->(S)-N-Boc-pyrrolidin-3-ol Asymmetric Reduction (S)-N-Boc-pyrrolidin-3-ylmethanol (S)-N-Boc-pyrrolidin-3-ylmethanol (S)-N-Boc-pyrrolidin-3-ol->(S)-N-Boc-pyrrolidin-3-ylmethanol Ester Reduction This compound This compound (S)-N-Boc-pyrrolidin-3-ylmethanol->this compound Deprotection & Salt Formation

Caption: Synthesis of this compound from L-Glutamic Acid.

Synthesis from (S)-Malic Acid

Another common chiral pool starting material is (S)-malic acid. This route involves the formation of a lactone intermediate, followed by amination and reduction steps.

Experimental Protocol:

  • Lactone Formation: (S)-Malic acid is converted to its corresponding γ-lactone, (S)-γ-hydroxymethyl-γ-butyrolactone, through esterification and subsequent reduction.

  • Mesylation: The primary hydroxyl group of the lactone is activated by conversion to a mesylate.

  • Amination and Cyclization: The mesylate is displaced by an amine, such as benzylamine, which leads to the formation of the N-benzyl-pyrrolidinone ring.

  • Reduction: The lactam carbonyl group is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Debenzylation and Protection: The N-benzyl group is removed by catalytic hydrogenation, and the resulting secondary amine is protected with a Boc group.

  • Deprotection and Salt Formation: The Boc group is cleaved with hydrochloric acid to yield the final hydrochloride salt.

Quantitative Data:

StepProductReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)
1(S)-γ-Hydroxymethyl-γ-butyrolactoneH₂SO₄, EtOH; NaBH₄, THF~80>99
2(S)-γ-Mesyloxymethyl-γ-butyrolactoneMsCl, Et₃N, DCM~95>99
3(S)-N-Benzyl-3-hydroxymethylpyrrolidin-2-oneBenzylamine, EtOH, reflux75-80>99
4(S)-N-Benzyl-3-hydroxymethylpyrrolidineLiAlH₄, THF~85>99
5(S)-N-Boc-3-hydroxymethylpyrrolidineH₂, Pd/C; (Boc)₂O~90>99
6This compoundHCl, Ether>95>99

Workflow Diagram:

G cluster_1 Chiral Pool Synthesis from (S)-Malic Acid (S)-Malic Acid (S)-Malic Acid (S)-γ-Hydroxymethyl-γ-butyrolactone (S)-γ-Hydroxymethyl-γ-butyrolactone (S)-Malic Acid->(S)-γ-Hydroxymethyl-γ-butyrolactone Lactone Formation (S)-γ-Mesyloxymethyl-γ-butyrolactone (S)-γ-Mesyloxymethyl-γ-butyrolactone (S)-γ-Hydroxymethyl-γ-butyrolactone->(S)-γ-Mesyloxymethyl-γ-butyrolactone Mesylation (S)-N-Benzyl-3-hydroxymethylpyrrolidin-2-one (S)-N-Benzyl-3-hydroxymethylpyrrolidin-2-one (S)-γ-Mesyloxymethyl-γ-butyrolactone->(S)-N-Benzyl-3-hydroxymethylpyrrolidin-2-one Amination & Cyclization (S)-N-Benzyl-3-hydroxymethylpyrrolidine (S)-N-Benzyl-3-hydroxymethylpyrrolidine (S)-N-Benzyl-3-hydroxymethylpyrrolidin-2-one->(S)-N-Benzyl-3-hydroxymethylpyrrolidine Lactam Reduction (S)-N-Boc-3-hydroxymethylpyrrolidine (S)-N-Boc-3-hydroxymethylpyrrolidine (S)-N-Benzyl-3-hydroxymethylpyrrolidine->(S)-N-Boc-3-hydroxymethylpyrrolidine Debenzylation & Protection This compound This compound (S)-N-Boc-3-hydroxymethylpyrrolidine->this compound Deprotection & Salt Formation

Caption: Synthesis of this compound from (S)-Malic Acid.

Catalytic Asymmetric Synthesis Route

Asymmetric Reduction of N-Boc-3-pyrrolidinecarboxylic acid

This approach starts with a commercially available or readily synthesized achiral precursor, N-Boc-3-pyrrolidinecarboxylic acid, and introduces the chirality through a catalytic asymmetric reduction.

Experimental Protocol:

  • Substrate Preparation: N-Boc-3-pyrrolidinecarboxylic acid is prepared by protecting 3-pyrrolidinecarboxylic acid with a Boc group.

  • Asymmetric Reduction: The carboxylic acid is reduced enantioselectively to the corresponding alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst and borane, is a highly effective method for this transformation. The (R)-CBS catalyst will typically yield the (S)-alcohol.

  • Deprotection and Salt Formation: The N-Boc group is removed using hydrochloric acid to afford the final product.

Quantitative Data:

StepProductReagents and ConditionsYield (%)Enantiomeric Excess (e.e.) (%)
1N-Boc-3-pyrrolidinecarboxylic acid3-Pyrrolidinecarboxylic acid, (Boc)₂O, NaOH~95N/A
2(S)-N-Boc-pyrrolidin-3-ylmethanol(R)-Me-CBS, BH₃·SMe₂, THF, 0 °C to rt85-9295-98
3This compoundHCl, EtOAc>9595-98

Workflow Diagram:

G cluster_2 Catalytic Asymmetric Synthesis 3-Pyrrolidinecarboxylic acid 3-Pyrrolidinecarboxylic acid N-Boc-3-pyrrolidinecarboxylic acid N-Boc-3-pyrrolidinecarboxylic acid 3-Pyrrolidinecarboxylic acid->N-Boc-3-pyrrolidinecarboxylic acid Boc Protection (S)-N-Boc-pyrrolidin-3-ylmethanol (S)-N-Boc-pyrrolidin-3-ylmethanol N-Boc-3-pyrrolidinecarboxylic acid->(S)-N-Boc-pyrrolidin-3-ylmethanol Asymmetric Reduction (CBS) This compound This compound (S)-N-Boc-pyrrolidin-3-ylmethanol->this compound Deprotection & Salt Formation

Caption: Catalytic Asymmetric Synthesis of this compound.

Conclusion

The selection of a synthetic route for this compound depends on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required enantiomeric purity. Chiral pool synthesis offers the advantage of starting with a stereochemically defined molecule, often leading to high enantiopurity. However, these routes can sometimes be longer and involve more steps. Catalytic asymmetric synthesis provides a more direct approach from achiral precursors and can be highly efficient and scalable, although catalyst cost and optimization may be considerations. This guide provides the foundational information for researchers to make an informed decision based on their specific needs and resources.

An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Pyrrolidin-3-ylmethanol hydrochloride (CAS No. 1316087-88-3), a chiral building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and analytical characterization methods. Furthermore, it presents a representative experimental protocol for its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identification and Properties

This compound is a chiral pyrrolidine derivative valued for its utility as a versatile synthetic intermediate. Its stereochemistry and functional groups make it an important starting material for the synthesis of complex molecules with specific biological activities.

Identifier Value Source
CAS Number 1316087-88-3[1][2][3]
IUPAC Name [(3S)-pyrrolidin-3-yl]methanol;hydrochloride[4]
Molecular Formula C₅H₁₂ClNO[3][4]
Molecular Weight 137.61 g/mol [3][4]
SMILES C1CNC[C@H]1CO.Cl[3]
InChI Key RPSPXNVYBCMWAR-JEDNCBNOSA-N[4]

Physical Properties

Property Value Source
Appearance Off-white to pale beige solid[4]
Melting Point 174-176 °C[4]
Solubility Slightly soluble in water; soluble in methanol and DMSO[4]
Hygroscopicity Hygroscopic[4]

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the pyrrolidine ring and the hydroxymethyl group.[4]

¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Integration Assignment
~9.3 (broad)s2HNH₂⁺
~4.8 (broad)s1HOH
3.3-3.5m2HCH₂-OH
2.8-3.2m4HCH₂-N
~2.5m1HCH
1.6-2.0m2HCH₂
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
~64.0CH₂-OH
~45.0, ~46.0CH₂-N
~38.0CH
~28.0CH₂

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Source
O-H Stretch3200-3600 (broad)[4]
N-H Stretch~3000 (broad)[4]
C-H Stretch2800-3000
C-O Stretch1000-1200

2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base of (S)-Pyrrolidin-3-ylmethanol, the molecular ion peak is observed at m/z 101.1.[4]

m/z Interpretation Source
101.1[M]⁺ (free base)[4]
70.1[M - CH₂OH]⁺
57.1[M - CH₂OH - CH₃]⁺

Application in Synthesis: A Representative Protocol

This compound is a key starting material in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4] These inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The following is a representative, multi-step protocol for the synthesis of a fluorinated pyrrolidine-based DPP-4 inhibitor, illustrating the utility of this compound.

3.1. Experimental Workflow

G cluster_0 Step 1: Protection of Amine cluster_1 Step 2: Mesylation of Alcohol cluster_2 Step 3: Fluorination cluster_3 Step 4: Deprotection cluster_4 Step 5: Coupling Reaction A (S)-Pyrrolidin-3-ylmethanol hydrochloride B Boc-protected (S)-pyrrolidin-3-ylmethanol A->B Boc₂O, Et₃N DCM, 0°C to rt C Mesylated Intermediate B->C MsCl, Et₃N DCM, 0°C D Fluorinated Intermediate C->D TBAF, THF reflux E (S)-3-Fluoropyrrolidine hydrochloride D->E HCl in Dioxane F DPP-4 Inhibitor Precursor E->F Amide Coupling Reagents (e.g., HATU, DIPEA) G Final DPP-4 Inhibitor F->G Final modification

Caption: Synthetic workflow for a DPP-4 inhibitor.

3.2. Detailed Methodologies

Step 1: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C is added triethylamine (Et₃N, 2.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM (2 volumes) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Mesylation of the Hydroxyl Group

The Boc-protected alcohol (1.0 eq) is dissolved in DCM (10 volumes) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Nucleophilic Fluorination

The crude mesylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 10 volumes). Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) is added, and the mixture is heated to reflux for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to give the fluorinated pyrrolidine derivative.

Step 4: Boc Deprotection

The N-Boc protected fluoropyrrolidine (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure to yield the hydrochloride salt of the fluorinated pyrrolidine.

Step 5: Amide Coupling to form the DPP-4 Inhibitor

To a solution of the appropriate carboxylic acid precursor for the target DPP-4 inhibitor (1.0 eq) in dimethylformamide (DMF, 10 volumes) are added HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred for 10 minutes before adding the fluoropyrrolidine hydrochloride salt (1.2 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final compound is purified by preparative HPLC to yield the target DPP-4 inhibitor.

Logical Relationships in Drug Discovery

The development of novel therapeutics often follows a structured pipeline, from initial concept to a potential drug candidate. The use of building blocks like this compound is a critical component of this process.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target Target Identification (e.g., DPP-4) LeadGen Lead Generation Target->LeadGen SAR Structure-Activity Relationship (SAR) LeadGen->SAR BuildingBlock (S)-Pyrrolidin-3-ylmethanol Hydrochloride BuildingBlock->LeadGen Key Building Block ADME ADME/Tox Screening SAR->ADME Candidate Drug Candidate ADME->Candidate Optimized Lead

Caption: Drug discovery and development pipeline.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of complex molecules, particularly in the development of DPP-4 inhibitors, underscores its significance in modern medicinal chemistry. This guide provides essential data and a representative synthetic protocol to aid researchers in leveraging this valuable compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its stereospecific structure, featuring a pyrrolidine ring with a hydroxymethyl group at the C-3 position in the (S)-configuration, renders it a valuable chiral building block for the synthesis of complex pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and visual representations of its characterization workflow and synthetic applications.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Chemical Name [(3S)-pyrrolidin-3-yl]methanol;hydrochloride
CAS Number 1316087-88-3
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol [2][3]
Appearance Off-white to pale beige solid[2]
Melting Point 174-176 °C[2]
Solubility Slightly soluble in water; soluble in methanol and dimethyl sulfoxide (DMSO)[2]
Hygroscopicity Hygroscopic[2]
Chirality Contains one chiral center at the C-3 position of the pyrrolidine ring in the (S)-configuration.

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques for the characterization of organic compounds.

Determination of Melting Point

The melting point of this compound is a crucial indicator of its purity. A sharp melting range is indicative of a pure compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For this compound, this range is typically 174-176 °C.[2]

Assessment of Solubility

Understanding the solubility profile of this compound is essential for its use in various reaction conditions and for formulation development.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

  • Solvents: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add a measured volume of the solvent (e.g., 1 mL) to each test tube at a controlled temperature (e.g., 25 °C).

    • The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).

    • Visual observation is used to determine if the solid has completely dissolved.

  • Reporting: The solubility is reported qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL). This compound is reported to be slightly soluble in water and more soluble in polar organic solvents like methanol and DMSO.[2]

Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and purity of this compound.

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is scanned over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the alcohol hydroxyl group.

    • N-H stretch: A medium to weak absorption in the region of 3300-3000 cm⁻¹ for the secondary amine hydrochloride.

    • C-H stretch: Absorptions in the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

    • C-O stretch: A strong absorption in the region of 1260-1000 cm⁻¹ for the alcohol C-O bond.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

  • Analysis: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Expected ¹H NMR Signals: The spectrum will show distinct signals for the protons of the pyrrolidine ring and the hydroxymethyl group, with chemical shifts and coupling patterns consistent with the (S)-pyrrolidin-3-ylmethanol structure. The number of protons, their chemical environment, and their connectivity can be determined.

  • Expected ¹³C NMR Signals: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Determination of Enantiomeric Purity

As a chiral compound, confirming the enantiomeric purity of this compound is critical for its application in asymmetric synthesis.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A suitable chiral stationary phase (CSP) column is selected.

  • Mobile Phase: A mixture of solvents (e.g., hexane and isopropanol with a small amount of an amine modifier like diethylamine) is used as the mobile phase. The composition is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded using a UV detector.

  • Reporting: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and its application as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors.

Caption: Workflow for the synthesis and characterization of this compound.

Synthetic_Pathway A (S)-Pyrrolidin-3-ylmethanol hydrochloride B Coupling Reaction (e.g., with a carboxylic acid or acyl chloride) A->B C Intermediate B->C D Further Synthetic Steps (e.g., deprotection, cyclization) C->D E DPP-4 Inhibitor D->E

Caption: Role of this compound in DPP-4 inhibitor synthesis.

Conclusion

This compound is a fundamentally important chiral intermediate in modern drug discovery. A thorough understanding of its physical properties, supported by robust and reproducible experimental protocols, is paramount for its effective utilization. The data and methodologies presented in this guide are intended to provide researchers and scientists with the necessary information to confidently handle, characterize, and employ this versatile building block in their synthetic endeavors, ultimately contributing to the development of novel therapeutics. Its role as a precursor in the synthesis of potential inhibitors for dipeptidyl peptidase IV (DPP-4) highlights its significance in addressing metabolic diseases like type 2 diabetes.[1]

References

(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis, notably as a precursor for dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type 2 diabetes.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development, from synthesis and purification to formulation and storage. This technical guide provides a consolidated overview of the known solubility and stability characteristics of this compound. In the absence of extensive publicly available quantitative data, this document further outlines detailed, best-practice experimental protocols for determining these critical parameters, in accordance with international guidelines.

Physicochemical Properties

This compound is a chiral heterocyclic compound. The hydrochloride salt form offers enhanced thermal stability and aqueous solubility compared to its free base.[1]

PropertyDataReference
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance Off-white to pale beige solid[1]
Melting Point 174-176 °C[1]
Hygroscopicity Hygroscopic[1]

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not widely published. However, qualitative assessments indicate a preference for polar organic solvents over water. The hydrochloride salt form is known to improve water solubility when compared to the free base.[1]

SolventQualitative SolubilityReference
Water Slightly soluble[1]
Methanol Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[1]
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is a reliable and widely accepted technique.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess (S)-Pyrrolidin-3-ylmethanol HCl prep_solvent Add to a known volume of solvent (e.g., Water, Methanol) prep_compound->prep_solvent agitation Agitate at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-48h) prep_solvent->agitation equilibrium Ensure equilibrium is reached (presence of undissolved solid) agitation->equilibrium separation Filter or centrifuge to separate the saturated solution from undissolved solid equilibrium->separation quantification Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) separation->quantification result Calculate Solubility (e.g., mg/mL or mol/L) quantification->result

Caption: Shake-Flask Solubility Determination Workflow.

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent (e.g., water, methanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the aliquot should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or g/L.

Stability Profile and Forced Degradation Studies

General Approach to Forced Degradation Studies

Forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines, exposing the compound to stress conditions more severe than accelerated stability testing. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G Forced Degradation Experimental Design cluster_conditions Stress Conditions cluster_analysis Analysis api (S)-Pyrrolidin-3-ylmethanol HCl Solution/Solid hydrolysis Acidic & Basic Hydrolysis api->hydrolysis oxidation Oxidation api->oxidation thermal Thermal Stress api->thermal photolytic Photolytic Stress api->photolytic hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation->hplc thermal->hplc photolytic->hplc mass_balance Mass Balance Calculation hplc->mass_balance degradant_id Degradant Identification (LC-MS) mass_balance->degradant_id

Caption: Forced Degradation Study Workflow.

Experimental Protocols for Forced Degradation

The following are detailed protocols for subjecting this compound to common stress conditions. A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.

A. Hydrolytic Degradation

  • Acidic Conditions: Dissolve the compound in 0.1 M hydrochloric acid (HCl). Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.

  • Basic Conditions: Dissolve the compound in 0.1 M sodium hydroxide (NaOH). Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C), sampling at various intervals.

  • Neutral Conditions: Dissolve the compound in purified water and heat at an elevated temperature (e.g., 60°C).

B. Oxidative Degradation

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water. Keep the solution at room temperature and protected from light, with sampling at regular intervals.

C. Thermal Degradation

  • Expose the solid compound to dry heat in a calibrated oven at a temperature below but near its melting point (e.g., 105°C) for a specified duration.

D. Photolytic Degradation

  • Expose the solid compound and a solution of the compound in a photostable solvent to a light source according to ICH Q1B guidelines. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Potential Signaling Pathway Involvement

While this compound is not known to be a direct modulator of signaling pathways, its primary significance lies in its role as a key intermediate in the synthesis of DPP-4 inhibitors.

G Role in DPP-4 Inhibitor Synthesis start (S)-Pyrrolidin-3-ylmethanol HCl synthesis Multi-step Chemical Synthesis start->synthesis dpp4_inhibitor DPP-4 Inhibitor (e.g., Vildagliptin, Sitagliptin analogues) synthesis->dpp4_inhibitor pathway Inhibition of DPP-4 Enzyme dpp4_inhibitor->pathway effect Increased GLP-1 and GIP levels -> Enhanced Insulin Secretion pathway->effect

Caption: Synthetic route to DPP-4 pathway modulation.

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, drugs synthesized from this compound can increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

Conclusion

This compound is a valuable chiral building block with established utility in the pharmaceutical industry. While its qualitative solubility and basic stability are known, this guide highlights the need for and provides the detailed experimental framework to generate the quantitative data essential for robust process development and formulation. The outlined protocols for solubility and forced degradation studies offer a clear path for researchers to thoroughly characterize this important compound, ensuring its quality and performance in the synthesis of next-generation therapeutics.

References

Spectroscopic Profile of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule and provides detailed, generalized experimental protocols for data acquisition.

Molecular Structure

This compound is a pyrrolidine derivative with a hydroxymethyl group at the chiral center on the third carbon. The hydrochloride salt form enhances its stability and water solubility, making it a versatile intermediate in organic synthesis.

structure cluster_pyrrolidine cluster_substituents C1 C2 C1->C2 N C2->N C3 N->C3 Cl Cl- N->Cl C4 C3->C4 C5 CH2OH C3->C5 (S) C4->C1 nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆, D₂O, CD₃OD) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument lock Lock on Deuterium Signal instrument->lock shim Shim for Field Homogeneity lock->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum shim->acquire_13c process Fourier Transform, Phase, and Baseline Correction acquire_1h->process acquire_13c->process reference Reference to Solvent Peak process->reference integrate Integrate Peaks (¹H) reference->integrate analyze Analyze Spectra integrate->analyze

Technical Guide: (S)-Pyrrolidin-3-ylmethanol Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Pyrrolidin-3-ylmethanol hydrochloride, a key chiral building block in pharmaceutical synthesis. This document covers its commercial availability, key chemical properties, and its application in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Core Compound Properties

This compound is a chiral heterocyclic compound valued for its bifunctionality, containing both a secondary amine and a primary alcohol. This structure makes it a versatile starting material for the synthesis of more complex molecules.[1][2]

PropertyValue
CAS Number 1316087-88-3
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol [1][3]
Appearance Off-white to pale beige solid[1]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol and DMSO[1]
Storage Inert atmosphere, room temperature[4]

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product offerings. Researchers should verify the current availability and specifications directly with the suppliers.

SupplierCatalog NumberPurityAvailable Quantities
ChemScene CS-0053246≥97%Inquire
Smolecule S826973InquireInquire
Parchem InquireInquireBulk and smaller quantities
Achmem BDJHH056762InquireInquire
Santa Cruz Biotechnology sc-285655InquireInquire

Application in the Synthesis of DPP-4 Inhibitors

This compound serves as a crucial chiral precursor in the synthesis of DPP-4 inhibitors.[1] The pyrrolidine moiety is a common scaffold in many "gliptin" drugs. The synthesis typically involves the functionalization of both the secondary amine and the primary alcohol of the pyrrolidinemethanol core to build the final drug molecule.

Below is a representative, multi-step synthetic workflow illustrating the use of this compound in the synthesis of a generic DPP-4 inhibitor.

G cluster_0 A (S)-Pyrrolidin-3-ylmethanol hydrochloride B N-Boc-(S)-Pyrrolidin- 3-ylmethanol A->B  Boc Anhydride, Base    (Protection)   C N-Boc-(S)-3-(mesyloxymethyl) pyrrolidine B->C  Methanesulfonyl Chloride, Base    (Activation of -OH)   D N-Boc-(S)-3-(aminomethyl) pyrrolidine derivative C->D  Amine Nucleophile (R-NH2)    (Nucleophilic Substitution)   E Final DPP-4 Inhibitor D->E  Acidic Deprotection    Amide Coupling  

References

The Pivotal Role of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern pharmaceutical development, the quest for highly specific and effective therapeutic agents is paramount. Central to this endeavor is the utilization of chiral building blocks, molecular scaffolds that provide the three-dimensional architecture necessary for precise drug-target interactions. Among these, (S)-Pyrrolidin-3-ylmethanol hydrochloride has emerged as a cornerstone in the synthesis of innovative therapeutics, particularly in the development of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This in-depth guide explores the synthesis, properties, and critical applications of this versatile chiral intermediate, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound, a pyrrolidine derivative, possesses a unique stereochemistry that is instrumental in creating enantiomerically pure drugs.[1] The presence of both a hydroxyl and an amino group on its chiral backbone allows for diverse chemical modifications, making it an ideal starting point for the construction of complex and biologically active molecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance Off-white to pale beige solid
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol and DMSO[1]
Chirality (S)-configuration

Synthesis of a Key Chiral Intermediate

The enantioselective synthesis of this compound is a critical process, often starting from readily available chiral precursors to ensure high stereochemical purity. One established method involves the use of L-aspartic acid, a naturally occurring amino acid. This multi-step synthesis ensures the desired (S)-stereochemistry is maintained throughout the process.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-1-(phenylmethyl)pyrrolidine from L-Aspartic Acid

This protocol outlines a key transformation in the synthesis of the pyrrolidine core.

  • Esterification: L-aspartic acid is first converted to its diethyl ester hydrochloride.

  • Reduction: The ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This step converts the carboxylic acid groups to primary alcohols.

  • Cyclization: The resulting amino diol is then treated with a suitable reagent to facilitate intramolecular cyclization, forming the pyrrolidine ring.

  • Protection: The secondary amine of the pyrrolidine is typically protected, for instance, with a benzyl group, to allow for selective modification of the hydroxyl group in subsequent steps.

  • Deprotection and Salt Formation: Finally, removal of the protecting group and treatment with hydrochloric acid yields the desired this compound.

A generalized workflow for the synthesis is depicted below:

L-Aspartic Acid L-Aspartic Acid Diethyl L-aspartate hydrochloride Diethyl L-aspartate hydrochloride L-Aspartic Acid->Diethyl L-aspartate hydrochloride Esterification (S)-2-aminobutane-1,4-diol (S)-2-aminobutane-1,4-diol Diethyl L-aspartate hydrochloride-> (S)-2-aminobutane-1,4-diol Reduction (LiAlH4) (S)-Pyrrolidin-3-ol (S)-Pyrrolidin-3-ol (S)-2-aminobutane-1,4-diol->(S)-Pyrrolidin-3-ol Intramolecular Cyclization (S)-1-Benzylpyrrolidin-3-ol (S)-1-Benzylpyrrolidin-3-ol (S)-Pyrrolidin-3-ol->(S)-1-Benzylpyrrolidin-3-ol N-Benzylation (S)-Pyrrolidin-3-ylmethanol\nhydrochloride (S)-Pyrrolidin-3-ylmethanol hydrochloride (S)-1-Benzylpyrrolidin-3-ol->(S)-Pyrrolidin-3-ylmethanol\nhydrochloride Deprotection & Salt Formation

Caption: Synthetic pathway from L-Aspartic Acid.

Application in the Synthesis of DPP-4 Inhibitors

A significant application of this compound is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes.[1] The pyrrolidine moiety often serves as a key structural element that interacts with the active site of the DPP-4 enzyme.

Experimental Protocol: Synthesis of a Fluorinated Pyrrolidine-based DPP-4 Inhibitor

The following protocol describes the synthesis of a novel fluorinated pyrrolidine derivative, a potential DPP-4 inhibitor, using (S)-1-Boc-3-hydroxypyrrolidine as a starting material. This intermediate is readily prepared from (S)-Pyrrolidin-3-ylmethanol.

  • Fluorination: The hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Coupling: The resulting fluorinated pyrrolidine is then coupled with a suitable carboxylic acid derivative, often containing an aromatic or heteroaromatic moiety, using standard peptide coupling reagents like HATU or EDC/HOBt.

Quantitative Data from a Representative Synthesis:

StepReactantsReagentsProductYield (%)Enantiomeric Excess (%)
Fluorination (S)-1-Boc-3-hydroxypyrrolidineDAST(R)-1-Boc-3-fluoropyrrolidine75>99
Deprotection (R)-1-Boc-3-fluoropyrrolidineTFA/DCM(R)-3-fluoropyrrolidine95>99
Coupling (R)-3-fluoropyrrolidine, Carboxylic AcidHATU, DIPEAFinal DPP-4 Inhibitor80>99

This targeted synthesis allows for the introduction of fluorine, which can enhance the metabolic stability and binding affinity of the final drug candidate.

Mechanism of DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.

The signaling pathway of DPP-4 inhibition can be visualized as follows:

cluster_0 Pancreas cluster_1 Intestine Insulin Secretion Insulin Secretion Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion Glucagon Secretion Glucagon Secretion->Blood Glucose Raises GLP-1 & GIP GLP-1 & GIP GLP-1 & GIP->Insulin Secretion Stimulates GLP-1 & GIP->Glucagon Secretion Inhibits DPP-4 DPP-4 GLP-1 & GIP->DPP-4 Inactivated by DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

The strategic use of this compound as a chiral building block exemplifies the power of stereochemistry in modern drug design. Its versatility and the ability to introduce specific stereocenters are critical for the development of next-generation therapeutics with enhanced efficacy and safety profiles. As research continues to uncover new applications, the importance of this chiral scaffold in the pharmaceutical industry is set to grow.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically successful drugs and biologically active molecules.[1][2][3] Its unique stereochemical and physicochemical properties, including its ability to form hydrogen bonds and its non-planar, flexible conformation, make it an ideal building block for designing ligands that can effectively interact with a wide range of biological targets.[1][2] This guide provides a comprehensive overview of the role of pyrrolidine derivatives in medicinal chemistry, detailing their synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Physicochemical Properties and Synthetic Strategies

The versatility of the pyrrolidine scaffold stems from its distinct structural features. As a saturated heterocycle, it allows for three-dimensional exploration of chemical space, a crucial aspect in modern drug design.[1][2] The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.[4] Furthermore, the stereocenters within the pyrrolidine ring significantly influence the biological activity of its derivatives, often leading to enantioselective binding to target proteins.[1][2]

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1] A common and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene.[2] Alternatively, functionalization of readily available chiral precursors like L-proline provides a straightforward route to enantiomerically pure pyrrolidine derivatives.[5]

Therapeutic Applications and Biological Activities

Pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as drugs for a wide array of diseases.[3][6]

Anticancer Activity

Numerous pyrrolidine-containing compounds have been investigated for their potential as anticancer agents.[7] They have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolidine 3kHCT1162.9 - 16[6][8]
Pyrrolidine 3hHCT1162.9 - 16[8]
Chalcone 3IPMCF-725-30 µg/mL[9][10]
Chalcone 3FPMDA-MB-46825 µg/mL[9][10]
Tetrazolopyrrolidine-1,2,3-triazole 7aHeLa0.32 ± 1.00[11]
Tetrazolopyrrolidine-1,2,3-triazole 7iHeLa1.80 ± 0.22[11]
Spiropyrrolidine oxindole 41 (6-Cl substituted)MCF-7Ki: 0.24 ± 0.06[5]
Anti-inflammatory Activity

Pyrrolidine derivatives have also emerged as promising anti-inflammatory agents.[12][13] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

CompoundAssayIC50 (µM)Reference
Pyrrolizine-based agent 7c15-LOX Inhibition4.61 ± 3.21[14]
Pyrrolizine-based agent 7f15-LOX Inhibition6.64 ± 4.31[14]
Thiazole derivative 14COX-1 Inhibition15-26[15]
Thiazole derivative 15COX-1 Inhibition15-26[15]
Thiazole derivative 14COX-2 Inhibition5.0 - 17.6[15]
Thiazole derivative 16COX-2 Inhibition5.0 - 17.6[15]
Enzyme Inhibition

The pyrrolidine scaffold is a key component in the design of inhibitors for various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), N-acylethanolamine acid amidase (NAAA), and chemokine receptors like CXCR4.

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

CompoundTarget EnzymeIC50 / KiReference
Prolyl-fluoropyrrolidine 10DPP-IVIC50: 0.43 µM[16]
Prolyl-fluoropyrrolidine 9DPP-IVIC50: 0.83 µM[16]
Neogliptin (12a)DPP-IVIC50: 16.8 ± 2.2 nM[17][18]
Pyrrolidine sulfonamide 23aGlyT1Ki: 0.198 µM[19]
AtractylodinNAAAIC50: 2.81 µM[4]
F96NAAAIC50: 140.3 nM[4]
AM9053NAAAIC50: 36.4 nM[4]
DV1 dimerCXCR4IC50 (12G5 competition)[20]

Key Experimental Protocols

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This assay is crucial for identifying inhibitors of NAAA, an enzyme involved in pain and inflammation.[21]

Principle: The enzymatic activity of NAAA is measured by quantifying the hydrolysis of a fluorogenic substrate, N-(4-methylcoumarin)-palmitamide (PAMCA). Hydrolysis releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.[21][22]

Procedure:

  • Dispense the NAAA enzyme solution into a 96-well plate.

  • Add the test inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor.

  • Initiate the reaction by adding the PAMCA substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).[21]

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[21]

CXCR4 Receptor Binding Assay

This assay is used to identify compounds that bind to the CXCR4 receptor, a key player in HIV infection and cancer metastasis.

Principle: This is a competition binding assay where the ability of a test compound to displace a fluorescently labeled ligand (e.g., CXCL12AF647) from the CXCR4 receptor on living cells is measured by flow cytometry.[23]

Procedure:

  • Dispense the test compound solutions into a 96-well plate.

  • Add a suspension of cells endogenously expressing CXCR4 (e.g., Jurkat cells).[23]

  • Incubate for 15 minutes at room temperature in the dark.[3]

  • Add a fixed concentration of fluorescently labeled CXCL12.

  • Incubate for 30 minutes at room temperature in the dark.[23]

  • Wash the cells to remove unbound ligand.

  • Analyze the cell-bound fluorescence by flow cytometry.[3][23]

In Vitro Anti-inflammatory Assay: COX Inhibition

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the inflammatory response.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Prepare various concentrations of the test pyrrolidine derivatives.

  • In a 96-well plate, add buffer, heme, COX-1 or COX-2 enzyme, and the test compound.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Incubate the plate at 25°C for 5 minutes.

  • Measure the absorbance at 590 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of NAAA Inhibition

NAAA_Signaling PEA_ext PEA (extracellular) PEA_int PEA (intracellular) PEA_ext->PEA_int Transport NAAA NAAA PEA_int->NAAA Substrate PPARa PPAR-α PEA_int->PPARa Activation Products Palmitic Acid + Ethanolamine NAAA->Products Hydrolysis Inhibitor Pyrrolidine Inhibitor Inhibitor->NAAA Inhibition Gene_Expression Anti-inflammatory Gene Expression PPARa->Gene_Expression Upregulation

Caption: Signaling pathway of NAAA inhibition by a pyrrolidine derivative.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Start Design Pyrrolidine Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Purification->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Enzyme_Assay Target Enzyme Inhibition Assay Apoptosis_Assay->Enzyme_Assay Western_Blot Western Blot for Signaling Proteins Enzyme_Assay->Western_Blot Lead_Compound Lead_Compound Western_Blot->Lead_Compound Identification of Lead Compound(s)

Caption: General workflow for the screening of pyrrolidine derivatives as anticancer agents.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its inherent structural and chemical properties provide a robust foundation for the design of novel therapeutics targeting a wide range of diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: (S)-Pyrrolidin-3-ylmethanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a versatile chiral building block derived from the chiral pool, offering a valuable scaffold for the synthesis of ligands and organocatalysts used in asymmetric synthesis. Its pyrrolidine ring provides a rigid backbone, while the stereocenter and the hydroxyl group allow for various modifications to fine-tune steric and electronic properties, enabling high stereocontrol in a range of chemical transformations.

The primary utility of this compound in asymmetric synthesis is as a precursor to more elaborate chiral ligands and organocatalysts. The secondary amine of the pyrrolidine ring and the primary alcohol offer two points for functionalization. Due to the high nucleophilicity of the secondary amine, it is often protected, for example, with a tert-butoxycarbonyl (Boc) group, to allow for selective modification of the hydroxyl group. Alternatively, the amine can be directly functionalized to introduce catalytically active moieties.

Application as a Chiral Building Block for Catalyst Synthesis

A common application of (S)-Pyrrolidin-3-ylmethanol is its use in the synthesis of bifunctional organocatalysts. The pyrrolidine nitrogen acts as a Lewis base to activate carbonyl compounds through enamine or iminium ion formation, while a group attached to the hydroxyl moiety can provide additional directing interactions, such as hydrogen bonding.

G cluster_0 Preparation of N-Boc-(S)-Pyrrolidin-3-ylmethanol cluster_1 Functionalization and Deprotection start (S)-Pyrrolidin-3-ylmethanol hydrochloride deprotection Neutralization (e.g., with NaHCO3) start->deprotection protection N-Boc Protection (Boc)2O, Solvent (e.g., CH2Cl2) deprotection->protection product1 N-Boc-(S)-Pyrrolidin-3-ylmethanol protection->product1 functionalization Functionalization of -OH group (e.g., O-silylation, etherification) product1->functionalization deprotection2 N-Boc Deprotection (e.g., TFA in CH2Cl2) functionalization->deprotection2 product2 Chiral Organocatalyst deprotection2->product2

Caption: Synthetic workflow for preparing a chiral organocatalyst.

  • Neutralization: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.

  • N-Boc Protection: Dissolve the resulting (S)-pyrrolidin-3-ylmethanol in CH₂Cl₂. To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Boc-(S)-pyrrolidin-3-ylmethanol.

Application in Asymmetric Organocatalysis

Derivatives of (S)-Pyrrolidin-3-ylmethanol are effective organocatalysts for various asymmetric transformations, most notably Michael additions and aldol reactions. The catalytic cycle typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.

G Catalyst Chiral Pyrrolidine Derivative Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone/ Aldehyde Ketone->Enamine Adduct_Intermediate Iminium Adduct Intermediate Enamine->Adduct_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct_Intermediate Product Chiral Michael Adduct Adduct_Intermediate->Product + H2O Product->Catalyst Regenerated

Caption: Enamine catalysis in asymmetric Michael additions.

Organocatalysts derived from the (S)-pyrrolidin-3-ylmethanol scaffold can catalyze the conjugate addition of aldehydes or ketones to nitroolefins, furnishing valuable γ-nitro carbonyl compounds with high enantioselectivity.

Representative Data for Asymmetric Michael Addition of Aldehydes to Nitroolefins using Pyrrolidine-based Catalysts

Catalyst PrecursorAldehydeNitroalkeneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
Prolinol DerivativePropanaltrans-β-nitrostyreneCH₂Cl₂1079975:2579
Prolinol DerivativeCyclohexanecarbaldehydetrans-β-nitrostyreneToluene202495>95:598
Prolinol DerivativeIsovaleraldehyde(E)-2-(2-nitrovinyl)furanCH₂Cl₂10128980:2092

Note: Data presented is for representative prolinol-derived catalysts to provide a baseline for comparison, as specific data for catalysts derived directly from (S)-pyrrolidin-3-ylmethanol is limited in the literature.

  • Reaction Setup: To a vial containing the chiral pyrrolidine-derived organocatalyst (10-20 mol%), add the nitroolefin (1.0 eq) and the anhydrous solvent (e.g., CH₂Cl₂ or toluene).

  • Addition of Reactants: Add the aldehyde (1.5-2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Catalysts derived from (S)-pyrrolidin-3-ylmethanol can also be employed in asymmetric aldol reactions between ketones and aldehydes, producing β-hydroxy carbonyl compounds, which are important building blocks in organic synthesis.

Representative Data for Asymmetric Aldol Reactions using Proline-derived Catalysts

Catalyst PrecursorKetoneAldehydeAdditiveSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
Proline DerivativeCyclohexanone4-Nitrobenzaldehyde-DMSO30249595:599
ProlinamideAcetoneBenzaldehyde-neat104880-75
Prolinol etherCyclohexanone4-ChlorobenzaldehydeWaterneat20729298:299

Note: Data is for representative proline and prolinol-derived catalysts. The performance of a catalyst derived from (S)-pyrrolidin-3-ylmethanol would require experimental optimization.

  • Reaction Setup: In a reaction vessel, dissolve the chiral pyrrolidine-derived organocatalyst (10-30 mol%) in the ketone (which often serves as both reactant and solvent). If a different solvent is used, add it at this stage.

  • Addition of Aldehyde: Add the aldehyde (1.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at the appropriate temperature (ranging from room temperature down to -20 °C) until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using ¹H NMR and chiral HPLC, respectively.

Application in Asymmetric Metal Catalysis

(S)-Pyrrolidin-3-ylmethanol can be converted into chiral ligands for transition metal-catalyzed asymmetric reactions. The hydroxyl group can be transformed into a phosphine, amine, or other coordinating group to create bidentate or tridentate ligands.

G Start (S)-Pyrrolidin-3-ylmethanol Hydrochloride Derivatization Synthesis of Chiral Ligand (e.g., phosphination) Start->Derivatization Complexation Formation of Chiral Metal Complex [e.g., with Pd(II), Rh(I)] Derivatization->Complexation Catalysis Asymmetric Catalytic Reaction (e.g., allylic alkylation, hydrogenation) Complexation->Catalysis

Caption: From chiral building block to asymmetric catalysis.

  • Activation of Hydroxyl Group: Convert the hydroxyl group of N-Boc-(S)-pyrrolidin-3-ylmethanol to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution: React the tosylated intermediate with a phosphide source, such as lithium diphenylphosphide (LiPPh₂), in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to introduce the phosphine moiety.

  • Deprotection: Remove the N-Boc protecting group using an acid such as trifluoroacetic acid (TFA) in CH₂Cl₂.

  • Purification: Purify the resulting chiral phosphine ligand using appropriate chromatographic or crystallization techniques.

Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and catalysts derived from this compound. It is recommended to consult primary literature for more detailed and substrate-specific experimental conditions.

Application Notes and Protocols for Esterification with (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the esterification of a carboxylic acid with (S)-Pyrrolidin-3-ylmethanol hydrochloride. The described method is a modification of the Steglich esterification, a mild and effective procedure suitable for substrates with sensitive functional groups.[1][2]

This compound is a chiral building block frequently utilized in the synthesis of pharmaceutical compounds.[3][4] Its structure contains a primary alcohol for esterification and a secondary amine, which requires careful consideration of reaction conditions to avoid undesired side reactions such as acylation of the amine.

Experimental Protocol: Steglich Esterification of a Generic Carboxylic Acid with this compound

This protocol outlines the esterification of a generic carboxylic acid (R-COOH) with this compound using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][2]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM).

    • Add this compound (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and facilitate the reaction.

    • Add a catalytic amount of DMAP (0.1 eq).[1]

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent:

    • Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture over a period of 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product ester indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl (to remove excess DMAP and any remaining amine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with a low polarity eluent like hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired ester.

  • Characterization:

    • Characterize the purified ester using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Data Presentation:

ParameterMolar Ratio (eq)Notes
Carboxylic Acid (R-COOH)1.0The limiting reagent.
(S)-Pyrrolidin-3-ylmethanol HCl1.1A slight excess is used to ensure complete consumption of the carboxylic acid.
DCC1.2An excess is used to drive the reaction to completion.
DMAP0.1Acts as a nucleophilic catalyst.[1]
Triethylamine (TEA)1.2Neutralizes the HCl salt and facilitates the reaction.

Diagrams

Experimental Workflow:

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Dissolve Carboxylic Acid, (S)-Pyrrolidin-3-ylmethanol HCl, & TEA in DCM DMAP Add DMAP Reagents->DMAP Cooling Cool to 0 °C DMAP->Cooling Add_DCC Add DCC Solution Cooling->Add_DCC Stir Stir at RT & Monitor by TLC Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Wash with HCl, NaHCO₃, Brine Filter->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterization Characterize (NMR, MS, IR) Chromatography->Characterization

Caption: Workflow for the Steglich esterification.

Signaling Pathway (Reaction Mechanism):

Steglich_Esterification_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea DMAP DMAP Alcohol (S)-Pyrrolidin-3-ylmethanol Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP DMAP DCU DCU O_Acylisourea->DCU Acyl_DMAP->DMAP Regenerated Ester Ester Acyl_DMAP->Ester Alcohol

Caption: Simplified mechanism of Steglich esterification.

References

Application Notes and Protocols: Acylation Reactions Involving (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its structure incorporates a stereocenter, a reactive secondary amine, and a primary alcohol, making it a versatile scaffold for synthesizing complex molecules with specific stereochemistry. The pyrrolidine ring is a privileged structure found in numerous FDA-approved drugs.[1] Acylation of the nitrogen or oxygen atom of this molecule is a critical transformation for introducing diverse functional groups, modulating physicochemical properties, and building precursors for a wide range of biologically active compounds, such as potential inhibitors for dipeptidyl peptidase IV (DPP-4).

This document provides detailed protocols for the selective N-acylation and O-acylation of (S)-Pyrrolidin-3-ylmethanol, offering researchers a practical guide for utilizing this key intermediate.

Application Note 1: Selective N-Acylation

The secondary amine of (S)-Pyrrolidin-3-ylmethanol is significantly more nucleophilic than the primary alcohol, allowing for highly selective N-acylation under standard conditions. The following protocol describes a representative procedure for the N-benzoylation using benzoyl chloride under Schotten-Baumann conditions.

Experimental Protocol: Synthesis of (S)-(1-Benzoylpyrrolidin-3-yl)methanol

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15 minutes to liberate the free base.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 50-100% ethyl acetate in hexanes) to afford the pure (S)-(1-benzoylpyrrolidin-3-yl)methanol.

General Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Dissolve (S)-Pyrrolidin-3-ylmethanol in DCM add_base Add Triethylamine at 0°C start->add_base add_acyl Add Acylating Agent (e.g., Benzoyl Chloride) add_base->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Pure N-Acylated Product purify->product

Caption: Experimental workflow for the N-acylation of (S)-Pyrrolidin-3-ylmethanol.

Application Note 2: Selective O-Acylation via N-Protection

To achieve selective acylation at the less reactive primary alcohol, the more nucleophilic secondary amine must first be protected. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for this purpose, which can be readily removed under acidic conditions after the O-acylation is complete.

Experimental Protocol: Synthesis of (S)-Pyrrolidin-3-ylmethyl Benzoate

Step A: N-Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir vigorously at room temperature overnight.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which is often used without further purification.

Step B: O-Acylation

  • Dissolve the N-Boc protected intermediate from Step A (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude (S)-tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate. Purify by column chromatography if necessary.

Step C: N-Deprotection

  • Dissolve the O-acylated intermediate from Step B in DCM or 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • The resulting product is the hydrochloride or trifluoroacetate salt of (S)-Pyrrolidin-3-ylmethyl benzoate.

Logical Pathway for Selective O-Acylation

O_Acylation_Pathway A (S)-Pyrrolidin-3-ylmethanol (Starting Material) B N-Boc Protected Intermediate A->B 1. Boc₂O, Base C N-Boc, O-Acyl Product B->C 2. Acyl Chloride, Base, DMAP (cat.) D (S)-Pyrrolidin-3-ylmethyl Acyl Ester (Final Product) C->D 3. Acid (HCl/TFA)

Caption: Logical pathway for the selective O-acylation of (S)-Pyrrolidin-3-ylmethanol.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the acylation protocols described. Yields are typical for these standard transformations and may vary based on the specific acylating agent, reaction scale, and purification efficiency.

ProtocolAcylation TargetKey ReagentsMolar Ratio (Substrate:Acyl-Cl:Base)SolventTypical Yield
N-Acylation Secondary AmineBenzoyl Chloride, Et₃N1.0 : 1.1 : 2.2Dichloromethane85-95%
O-Acylation Primary Alcohol1. Boc₂O, Et₃N 2. Benzoyl Chloride, DMAP 3. HCl or TFAStep-wise additionsDichloromethane70-85% (over 3 steps)

References

Application of (S)-Pyrrolidin-3-ylmethanol Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in drug discovery, prized for its versatile synthetic utility and its presence in a variety of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It highlights the application of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, with a focus on the drug Trelagliptin. Additionally, it explores its potential use in the development of agents targeting the central nervous system (CNS), specifically as a scaffold for analogs of Vesamicol that target the vesicular acetylcholine transporter (VAChT). This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for a thorough exploration of the pharmacophore space, which is crucial for designing selective and potent therapeutic agents.[2][3] this compound, a chiral derivative, offers a synthetically accessible and versatile starting material for the creation of complex molecules with diverse pharmacological activities.[4] This includes its role as a precursor in the synthesis of DPP-4 inhibitors and compounds targeting the central nervous system.[4][5]

Application in the Synthesis of DPP-4 Inhibitors: The Case of Trelagliptin

Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. This compound serves as a crucial starting material for the synthesis of potent DPP-4 inhibitors like Trelagliptin.

Overview of Trelagliptin

Trelagliptin is a once-weekly oral DPP-4 inhibitor that provides sustained glycemic control in patients with type 2 diabetes.[6] Its efficacy is attributed to its potent and selective inhibition of the DPP-4 enzyme.[6]

Quantitative Data: In Vitro Potency and Selectivity of Trelagliptin

The inhibitory activity of Trelagliptin against DPP-4 and its selectivity over other related proteases have been extensively characterized.

CompoundTargetIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Source
TrelagliptinHuman DPP-44.2>10,000-fold>10,000-fold[7]
TrelagliptinRat Plasma DPP-49.7--[7]
TrelagliptinDog Plasma DPP-46.2--[7]
AlogliptinHuman DPP-410--[7]
SitagliptinHuman DPP-419--[7]
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

DPP4_Inhibition_Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Trelagliptin Trelagliptin ((S)-Pyrrolidin-3-ylmethanol derivative) Trelagliptin->DPP4 inhibits

Caption: DPP-4 Inhibition Pathway for Glucose Control.

Experimental Protocols

While many patented syntheses of Trelagliptin utilize intermediates like (R)-3-aminopiperidine, (S)-Pyrrolidin-3-ylmethanol can be a precursor to such key building blocks. A representative synthetic step involves the alkylation of a pyrrolidine derivative.

Synthesis_Workflow Start (S)-Pyrrolidin-3-ylmethanol Hydrochloride Step1 Protection of Hydroxyl and Amine Start->Step1 Step2 Modification of Hydroxymethyl Group Step1->Step2 Step3 Ring Expansion/ Rearrangement Step2->Step3 Intermediate Key Piperidine Intermediate Step3->Intermediate Step4 Coupling with Pyrimidinone Moiety Intermediate->Step4 Trelagliptin Trelagliptin Step4->Trelagliptin

Caption: General Synthetic Strategy for Trelagliptin.

Protocol: Synthesis of a Key Trelagliptin Intermediate

A common route to Trelagliptin involves the coupling of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile with a protected (R)-3-aminopiperidine derivative. The following is a generalized procedure based on patent literature.[5][8]

  • Step 1: Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile and (R)-3-(tert-butoxycarbonylamino)piperidine in a suitable organic solvent such as toluene or DMF.

  • Step 2: Addition of Base and Catalyst: Add a base, for example, potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide.

  • Step 3: Reaction: Heat the mixture to a temperature between 80-100°C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the protected Trelagliptin.

  • Step 5: Deprotection: The Boc-protecting group is removed by treating the purified product with an acid, such as trifluoroacetic acid or hydrochloric acid in a suitable solvent, to yield Trelagliptin.

This protocol is a standard method to determine the inhibitory potency of compounds against the DPP-4 enzyme.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound ((S)-Pyrrolidin-3-ylmethanol derivative) and reference inhibitor (e.g., Trelagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

    • In the wells of the 96-well plate, add 25 µL of the assay buffer (for blank), 25 µL of the reference inhibitor, and 25 µL of the test compound dilutions.

    • Add 25 µL of the DPP-4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) at regular intervals for 30-60 minutes in a kinetic mode.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application in Central Nervous System (CNS) Drug Discovery

The pyrrolidine scaffold is frequently found in compounds targeting the CNS.[2][3] this compound can be utilized in the synthesis of novel CNS-active agents, such as analogs of Vesamicol, which target the vesicular acetylcholine transporter (VAChT).[4]

Vesicular Acetylcholine Transporter (VAChT) as a Target

VAChT is responsible for the uptake of acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. Dysregulation of this process is implicated in neurodegenerative diseases like Alzheimer's disease.[9] Developing ligands that bind to VAChT is therefore of significant interest for both therapeutic and diagnostic (e.g., PET imaging) purposes.[7]

Quantitative Data: Binding Affinities of Vesamicol Analogs

The binding affinities of various Vesamicol analogs for VAChT and sigma receptors (which can be off-targets) have been determined.

CompoundTargetKi (nM)Selectivity (VAChT vs. σ1)Source
(-)-VesamicolVAChT1.9-[10]
(-)-BenzovesamicolVAChT1.32~20[10]
OMDVVAChT7.2~8[11]
Signaling Pathway: Cholinergic Neurotransmission and VAChT

VAChT plays a crucial role in the presynaptic terminal of cholinergic neurons.

VAChT_Pathway Choline Choline ACh_Synthesis Acetylcholine (ACh) Synthesis Choline->ACh_Synthesis ACh ACh ACh_Synthesis->ACh VAChT Vesicular Acetylcholine Transporter (VAChT) ACh->VAChT transported by Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle packages into ACh_Release ACh Release Synaptic_Vesicle->ACh_Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor binds to Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Vesamicol_Analog Vesamicol Analog ((S)-Pyrrolidin-3-ylmethanol derivative) Vesamicol_Analog->VAChT inhibits

Caption: Role of VAChT in Cholinergic Neurotransmission.

Experimental Protocols

The synthesis of Vesamicol analogs often involves the coupling of a substituted piperidine ring with a side chain that can be derived from (S)-Pyrrolidin-3-ylmethanol.

Vesamicol_Synthesis Start (S)-Pyrrolidin-3-ylmethanol Derivative Step1 Functional Group Transformation Start->Step1 Intermediate1 Activated Pyrrolidine Intermediate Step1->Intermediate1 Step2 Coupling Reaction Intermediate1->Step2 Piperidine Substituted Piperidine Piperidine->Step2 Analog Vesamicol Analog Step2->Analog

Caption: Synthetic Approach for Vesamicol Analogs.

Protocol: Radioligand Binding Assay for VAChT

This protocol describes how to measure the binding of a test compound to VAChT using a radiolabeled ligand like [³H]vesamicol.[9]

  • Materials:

    • Rat brain cortex homogenates (as a source of VAChT)

    • [³H]vesamicol (radioligand)

    • Assay buffer (e.g., 50 mM Gly-Gly buffer, pH 8.5)

    • Test compound (Vesamicol analog)

    • Non-specific binding control (e.g., high concentration of cold vesamicol)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In microcentrifuge tubes, add the assay buffer, the test compound at various concentrations, a fixed concentration of [³H]vesamicol, and the brain homogenate.

    • For determining non-specific binding, a separate set of tubes is prepared with a high concentration of unlabeled vesamicol instead of the test compound.

    • Incubate the tubes at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of [³H]vesamicol binding by the test compound at each concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value obtained from the dose-response curve.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of high-value pharmaceutical agents. Its application in the development of the DPP-4 inhibitor Trelagliptin demonstrates its importance in creating drugs for metabolic diseases. Furthermore, its potential as a scaffold for CNS-active compounds, such as Vesamicol analogs targeting VAChT, highlights its broader utility in addressing complex neurological disorders. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pyrrolidine derivative.

References

Application Notes: Synthesis of Teneligliptin, a DPP-4 Inhibitor, Utilizing (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They work by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the inactivation of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2]

Teneligliptin is a potent and selective DPP-4 inhibitor characterized by a unique chemical structure that includes a pyrrolidine scaffold. This application note outlines a plausible synthetic pathway for Teneligliptin, starting from the chiral building block (S)-Pyrrolidin-3-ylmethanol hydrochloride. The described protocols are based on established chemical transformations and provide a framework for the synthesis of this important pharmaceutical agent.

Synthetic Strategy Overview

The synthesis of Teneligliptin from this compound is a multi-step process. The core of the strategy involves the transformation of the starting material into a key intermediate, (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid. This intermediate is then coupled with thiazolidine to yield the final product.

The key transformations include:

  • Protection of the pyrrolidine nitrogen.

  • Oxidation of the primary alcohol to a carboxylic acid.

  • Introduction of a leaving group at the 4-position of the pyrrolidine ring.

  • Nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

  • Coupling with thiazolidine.

  • Final deprotection to yield Teneligliptin.

Data Presentation

The following table summarizes the expected yields and purity for the key steps in the synthesis of Teneligliptin. These values are derived from various patented procedures and related literature and may vary based on specific reaction conditions and optimization.

Step No.ReactionIntermediate/ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1Boc Protection(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate201.2719.418.5~95%>98%
2Oxidation(S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid215.2520.718.6~90%>99%
3Hydroxylation & Inversion(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid231.25----
4Mesylation(2S,4R)-methyl 1-(tert-butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate339.39----
5SN2 Substitution(2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid457.5744.037.4~85%>99%
6Amide Couplingtert-butyl (2S,4S)-2-(thiazolidine-3-carbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate528.7150.845.7~90%>99%
7DeprotectionTeneligliptin426.5741.036.9~90%>99.5%

Experimental Protocols

Step 1: N-Protection of (S)-Pyrrolidin-3-ylmethanol

Objective: To protect the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2-4: Synthesis of the Key Pyrrolidinone Intermediate

Objective: To convert the protected alcohol to a key pyrrolidinone intermediate ready for nucleophilic substitution. This is a multi-step process involving oxidation, stereoselective hydroxylation, and mesylation.

Procedure Outline:

  • Oxidation: The primary alcohol of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., TEMPO/bleach or Jones oxidation).

  • Stereoselective Hydroxylation and Inversion: The resulting (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is then subjected to a sequence of reactions to introduce a hydroxyl group at the 4-position with the desired (R) stereochemistry. This can be a complex process, potentially involving a Curtius rearrangement or similar transformations to introduce an amine, followed by diazotization and hydrolysis with inversion of configuration. A more direct approach might involve an enzymatic hydroxylation if a suitable enzyme can be identified.

  • Mesylation: The hydroxyl group of the (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is then converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 5: Nucleophilic Substitution

Objective: To introduce the piperazine moiety via an SN2 reaction.

Materials:

  • (2S,4R)-methyl 1-(tert-butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of (2S,4R)-methyl 1-(tert-butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate (1 equivalent) in acetonitrile, add 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Purify the crude product by crystallization or column chromatography to yield (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid.

Step 6: Amide Coupling with Thiazolidine

Objective: To form the amide bond between the pyrrolidine carboxylic acid and thiazolidine.

Materials:

  • (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid

  • Thiazolidine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid intermediate (1 equivalent) in DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add thiazolidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected Teneligliptin.

Step 7: Deprotection to Yield Teneligliptin

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

  • Boc-protected Teneligliptin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected Teneligliptin (1 equivalent) in DCM.

  • Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield Teneligliptin.

  • The final product can be further purified by crystallization from a suitable solvent system to achieve high purity.[3]

Mandatory Visualizations

DPP4_Signaling_Pathway cluster_Gut Gut (In response to food intake) cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP1 Active GLP-1 L-cells->GLP1 secretes GIP Active GIP K-cells->GIP secretes Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release increases Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release suppresses GLP1->Beta-cells stimulates GLP1->Alpha-cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 GIP->Beta-cells stimulates GIP->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP inactivates Teneligliptin Teneligliptin (DPP-4 Inhibitor) Teneligliptin->DPP4 inhibits Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production decreases

Caption: DPP-4 Signaling Pathway and the Mechanism of Action of Teneligliptin.

Synthetic_Workflow Start (S)-Pyrrolidin-3-ylmethanol Hydrochloride Step1 Step 1: N-Protection (Boc Anhydride, TEA) Start->Step1 Intermediate1 Protected Pyrrolidinol Step1->Intermediate1 Step2 Step 2-4: Oxidation, Hydroxylation, Mesylation Intermediate1->Step2 Intermediate2 Key Pyrrolidine Intermediate (Mesylate) Step2->Intermediate2 Step3 Step 5: Nucleophilic Substitution (Piperazine derivative, K2CO3) Intermediate2->Step3 Intermediate3 Coupled Pyrrolidine Intermediate Step3->Intermediate3 Step4 Step 6: Amide Coupling (Thiazolidine, EDC, HOBt) Intermediate3->Step4 Intermediate4 Boc-Protected Teneligliptin Step4->Intermediate4 Step5 Step 7: Deprotection (TFA) Intermediate4->Step5 Purification Purification (Crystallization/Chromatography) Step5->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis FinalProduct Teneligliptin Analysis->FinalProduct

Caption: General Experimental Workflow for the Synthesis of Teneligliptin.

Logical_Relationship StartingMaterial (S)-Pyrrolidin-3-ylmethanol Hydrochloride (Chiral Pool) CoreScaffold Pyrrolidine Core (Key Structural Motif) StartingMaterial->CoreScaffold provides Teneligliptin Teneligliptin (DPP-4 Inhibitor) CoreScaffold->Teneligliptin forms backbone of SideChain1 Piperazine-pyrazole Moiety (S1 Pocket Binding) SideChain1->Teneligliptin is coupled to SideChain2 Thiazolidine Ring (S2 Pocket Interaction) SideChain2->Teneligliptin is coupled to DPP4 DPP-4 Enzyme Teneligliptin->DPP4 inhibits TherapeuticEffect Therapeutic Effect (Glycemic Control) DPP4->TherapeuticEffect leads to (when inhibited)

Caption: Logical Relationship of Components in Teneligliptin Synthesis and Action.

References

Application Notes and Protocols: (S)-Pyrrolidin-3-ylmethanol Hydrochloride as a Precursor for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-Pyrrolidin-3-ylmethanol hydrochloride as a versatile chiral building block for the synthesis of Central Nervous System (CNS) drug candidates. The inherent stereochemistry of this precursor is crucial for achieving desired potency and selectivity in drug-target interactions. This document outlines the synthesis of a representative CNS drug candidate scaffold, (S)-1-Benzyl-3-pyrrolidinol, its potential biological activity as a muscarinic M1 receptor antagonist, and the relevant experimental protocols.

Introduction

This compound is a valuable chiral intermediate in medicinal chemistry due to its pyrrolidine ring and a functionalized stereocenter. The pyrrolidine scaffold is a common feature in many CNS-active compounds. The specific (S)-configuration of this precursor allows for the stereoselective synthesis of drug candidates, which can lead to improved efficacy and reduced off-target effects. One important class of CNS targets is the muscarinic acetylcholine receptors, particularly the M1 subtype, which is implicated in cognitive function and neurodegenerative diseases like Parkinson's disease.[1][2][3] This document focuses on the synthesis of (S)-1-Benzyl-3-pyrrolidinol, a scaffold that can be further elaborated to generate potent M1 muscarinic receptor antagonists.

Physicochemical Properties of the Precursor

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance Off-white to pale yellow solid
Purity ≥97%
Solubility Soluble in water, methanol

Synthesis of a CNS Drug Candidate Scaffold: (S)-1-Benzyl-3-pyrrolidinol

The N-benzylation of this compound is a straightforward and efficient method to produce the (S)-1-Benzyl-3-pyrrolidinol scaffold. This scaffold can then be used in further synthetic steps to generate a library of potential CNS drug candidates. A typical reaction workflow is depicted below.

Synthesis_Workflow Precursor (S)-Pyrrolidin-3-ylmethanol hydrochloride Reaction N-Benzylation (Reflux) Precursor->Reaction Reagents Benzyl bromide, Potassium carbonate, Methanol Reagents->Reaction Workup Filtration, Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product (S)-1-Benzyl-3-pyrrolidinol Purification->Product

Caption: Synthetic workflow for (S)-1-Benzyl-3-pyrrolidinol.

A detailed experimental protocol for this synthesis is provided in Section 5.1. The expected quantitative data for this synthesis is summarized in Table 2.

ParameterExpected Value
Reaction Yield 85-95%
Purity (crude) >90%
Purity (final) >98%

Biological Activity and Signaling Pathway

(S)-1-Benzyl-3-pyrrolidinol serves as a key intermediate for the synthesis of muscarinic M1 receptor antagonists. M1 receptors are Gq-protein coupled receptors predominantly expressed in the CNS and are involved in learning, memory, and cognitive processes.[1][3] Antagonism of the M1 receptor can be a therapeutic strategy for certain neurological disorders.

ParameterTarget Value for Drug Candidates
Target Receptor Muscarinic M1 Receptor
Mode of Action Antagonist
Potency (IC50/Ki) < 1 µM

The signaling pathway initiated by the activation of the M1 muscarinic receptor involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). An M1 receptor antagonist blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting this entire downstream cascade.

M1_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1R Activates Antagonist M1 Antagonist ((S)-1-Benzyl-3-pyrrolidinol derivative) Antagonist->M1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 receptor antagonist signaling pathway.

Experimental Protocols

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • To a round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous methanol to the flask and stir the suspension at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (S)-1-Benzyl-3-pyrrolidinol as a colorless to pale yellow oil.

Materials:

  • Cell membranes expressing human muscarinic M1 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • (S)-1-Benzyl-3-pyrrolidinol or its derivatives (test compounds)

  • Atropine or another known M1 antagonist as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand ([³H]-NMS) at a concentration near its Kd, and the test compound at various concentrations.

  • For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., atropine).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a readily available and highly valuable precursor for the stereoselective synthesis of CNS drug candidates. The straightforward N-alkylation to form scaffolds like (S)-1-Benzyl-3-pyrrolidinol provides a versatile platform for the development of potent and selective modulators of CNS targets, such as the muscarinic M1 receptor. The detailed protocols and application notes provided herein serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes: Derivatization of (S)-Pyrrolidin-3-ylmethanol Hydrochloride for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in medicinal chemistry and organic synthesis.[1] Its structure contains two key functional groups: a secondary amine within the pyrrolidine ring and a primary alcohol. This bifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for generating diverse molecular scaffolds.[2] The pyrrolidine ring itself is a prevalent motif in many FDA-approved drugs, and its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space.[3][4]

This document provides detailed experimental protocols for the derivatization of (S)-Pyrrolidin-3-ylmethanol at both its nitrogen and oxygen centers. These methodologies are designed to serve as a practical guide for synthesizing novel compounds with potential therapeutic applications, such as inhibitors for dipeptidyl peptidase IV (DPP-4) or agents targeting the central nervous system.[1]

Properties of this compound

The hydrochloride salt form offers improved water solubility and thermal stability compared to the free base.[1]

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance Off-white to pale beige solid[1]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol, DMSO[1]
Key Derivatization Strategies

The presence of both a nucleophilic amine and a hydroxyl group allows for selective or sequential derivatization. Key strategies include N-acylation and N-alkylation at the secondary amine, and O-alkylation and O-acylation (esterification) at the primary alcohol.

G cluster_n N-Derivatization cluster_o O-Derivatization start (S)-Pyrrolidin-3-ylmethanol Hydrochloride n_acyl N-Acylated Derivatives start->n_acyl Acyl Chloride / Anhydride Base n_alkyl N-Alkylated Derivatives start->n_alkyl Alkyl Halide / Reductive Amination Base o_acyl O-Acylated (Esters) start->o_acyl Carboxylic Acid / Acyl Chloride Catalyst o_alkyl O-Alkylated (Ethers) start->o_alkyl Alkyl Halide Strong Base

Caption: Key derivatization pathways for (S)-Pyrrolidin-3-ylmethanol.

Experimental Protocols

Note on the Starting Material: this compound must be neutralized to its free base form in situ for reactions involving the secondary amine. This is typically achieved by adding at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) for N-acylation or two equivalents for N-alkylation.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of the pyrrolidine nitrogen with an acyl chloride or anhydride to form an amide.

G cluster_workflow N-Acylation Workflow A 1. Dissolve (S)-pyrrolidin-3-ylmethanol HCl in anhydrous solvent (DCM/THF). B 2. Add base (e.g., Triethylamine, 1.5 eq.) and stir for 15 min. A->B C 3. Cool mixture to 0°C (ice bath). B->C D 4. Add acylating agent (1.1 eq.) dropwise. C->D E 5. Stir at 0°C for 1h, then warm to RT. Monitor reaction by TLC. D->E F 6. Quench with sat. NaHCO₃ solution. E->F G 7. Extract with organic solvent, dry, and concentrate. F->G H 8. Purify by flash column chromatography. G->H

Caption: Step-by-step workflow for a typical N-acylation reaction.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M).

  • Base Addition: Add triethylamine (1.5 eq.) to the mixture and stir at room temperature for 15 minutes to neutralize the hydrochloride and free the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[5]

  • Reagent Addition: Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, extract the aqueous layer three times with DCM, and combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Representative Data for N-Acylation:

Acylating AgentSolventBaseExpected YieldCharacterization Notes
Acetyl ChlorideDCMEt₃N85-95%Product confirmed by ¹H NMR, ¹³C NMR, and MS.
Benzoyl ChlorideTHFPyridine80-90%Product confirmed by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the formation of an ether by reacting the deprotonated primary alcohol with an alkyl halide.

G cluster_workflow O-Alkylation Workflow A 1. Protect the secondary amine (e.g., with Boc anhydride). B 2. Suspend N-Boc protected alcohol in anhydrous THF. A->B C 3. Add strong base (e.g., NaH, 1.2 eq.) at 0°C and stir for 30 min. B->C D 4. Add alkyl halide (1.1 eq.) and reflux mixture. Monitor by TLC. C->D E 5. Cool to RT and quench carefully with water. D->E F 6. Extract with organic solvent, dry, and concentrate. E->F G 7. Purify ether product via column chromatography. F->G H 8. (Optional) Deprotect the amine using acidic conditions (e.g., TFA). G->H

Caption: Step-by-step workflow for O-alkylation, including protection/deprotection.

Note: To achieve selective O-alkylation, the more nucleophilic secondary amine must first be protected (e.g., as a Boc-carbamate).

Materials:

  • N-Boc-(S)-Pyrrolidin-3-ylmethanol (prepared separately)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amine Protection: Protect the secondary amine of (S)-Pyrrolidin-3-ylmethanol as a Boc-carbamate using standard procedures before proceeding.

  • Reaction Setup: In a dry, inert-atmosphere flask, suspend N-Boc-(S)-Pyrrolidin-3-ylmethanol (1.0 eq.) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the suspension to 0 °C and carefully add sodium hydride (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) to the mixture and heat to reflux. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection (Optional): The Boc protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM.

Representative Data for O-Alkylation:

Alkylating AgentSolventBaseExpected YieldCharacterization Notes
Methyl IodideTHFNaH70-85%Product confirmed by ¹H NMR, ¹³C NMR, and MS.
Benzyl BromideDMFNaH65-80%Product confirmed by ¹H NMR, ¹³C NMR, and MS.
Applications in Drug Discovery

Derivatives of (S)-Pyrrolidin-3-ylmethanol are valuable precursors for a variety of biologically active agents. The inherent chirality of the starting material is crucial for achieving stereoselective synthesis of potential drug candidates.[2]

  • DPP-4 Inhibitors: Fluorinated pyrrolidine derivatives synthesized from this scaffold are being investigated as potential inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in blood sugar regulation, making them potential therapeutics for type 2 diabetes.[1]

  • Kinase Inhibitors: The hydroxyl group can be utilized in Mitsunobu reactions to introduce various nucleophiles, paving the way for intramolecular cyclizations to form fused heterocyclic systems, which are novel scaffolds for developing kinase inhibitors.[2]

  • CNS Agents: The pyrrolidine scaffold is a key component in drugs targeting receptors in the central nervous system.[1] Its chirality often enhances both selectivity and potency.[1]

Conclusion

This compound is a versatile and economically important chiral building block for synthesizing a diverse range of novel compounds.[2] The protocols outlined in this document provide a solid foundation for N- and O-derivatization, enabling researchers in drug discovery and medicinal chemistry to explore new chemical space and develop complex, stereochemically defined molecules for various therapeutic targets.

References

Scale-up Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. The stereochemistry at the C3 position is crucial for the pharmacological activity of many of its derivatives, making enantiomerically pure (S)-pyrrolidin-3-ylmethanol a critical starting material.

These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on methods amenable to industrial production. The protocols are based on established chemical principles and incorporate strategies for ensuring high yield, purity, and stereochemical integrity on a larger scale. Safety precautions for handling the reagents and performing the reactions are also addressed.

Synthetic Strategies Overview

Several synthetic routes to (S)-Pyrrolidin-3-ylmethanol have been reported, primarily falling into two categories:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as L-aspartic acid or L-malic acid. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce enantioselectivity in the formation of the pyrrolidine ring or the introduction of the hydroxymethyl group.

For large-scale production, chiral pool synthesis often presents a more cost-effective and practical approach due to the availability and lower cost of the chiral starting materials. The following protocols detail a scalable synthesis starting from L-aspartic acid.

Experimental Protocols

Protocol 1: Scale-up Synthesis from L-Aspartic Acid

This protocol outlines a multi-step synthesis of this compound starting from L-aspartic acid. The key steps involve the reduction of the carboxylic acids, protection of the amine, cyclization to form the pyrrolidine ring, and final deprotection and salt formation.

Materials and Reagents:

  • L-Aspartic acid

  • Borane dimethyl sulfide complex (BMS)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), in diethyl ether or isopropanol

Workflow Diagram:

Caption: Synthetic pathway from L-Aspartic Acid.

Detailed Procedure:

Step 1: Synthesis of (S)-2-Amino-1,4-butanediol

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add L-aspartic acid (1.00 kg, 7.51 mol).

  • Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 15 L).

  • Cool the suspension to 0-5 °C using a chiller.

  • Slowly add borane dimethyl sulfide complex (BMS, 10 M solution in THF, 2.25 L, 22.5 mol) to the suspension while maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C) for 12-16 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of methanol (3 L).

  • Concentrate the mixture under reduced pressure to a volume of approximately 5 L.

  • Add another portion of methanol (5 L) and concentrate again to remove borate esters. Repeat this step if necessary.

  • The resulting crude (S)-2-amino-1,4-butanediol is used directly in the next step.

Step 2: Synthesis of (S)-Benzyl (2,4-dihydroxybutyl)carbamate

  • Dissolve the crude (S)-2-amino-1,4-butanediol in a mixture of 1,4-dioxane (10 L) and water (10 L) in the 50 L reactor.

  • Add sodium carbonate (1.59 kg, 15.0 mol) to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.42 kg, 8.26 mol) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, extract the aqueous layer with ethyl acetate (3 x 10 L).

  • Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

  • Dissolve the crude (S)-benzyl (2,4-dihydroxybutyl)carbamate in anhydrous THF (20 L) in the 50 L reactor and cool to 0-5 °C.

  • Add triethylamine (1.14 kg, 11.3 mol) to the solution.

  • Slowly add methanesulfonyl chloride (0.94 kg, 8.26 mol) while keeping the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours.

  • In a separate 50 L reactor, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 0.33 kg, 8.26 mol) in anhydrous THF (10 L) under a nitrogen atmosphere and cool to 0-5 °C.

  • Slowly add the solution from the first reactor to the sodium hydride suspension, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0-5 °C and carefully quench with water (1 L).

  • Concentrate the mixture under reduced pressure and extract the product with ethyl acetate (3 x 10 L).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude product. Purify by column chromatography if necessary, although for scale-up, crystallization is preferred.

Step 4: Synthesis of (S)-Pyrrolidin-3-ylmethanol

  • Dissolve the crude (S)-benzyl 3-hydroxypyrrolidine-1-carboxylate in methanol (15 L) in a suitable hydrogenation reactor.

  • Add 10% palladium on carbon (100 g, wet) to the solution.

  • Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-pyrrolidin-3-ylmethanol.

Step 5: Synthesis of this compound

  • Dissolve the crude (S)-pyrrolidin-3-ylmethanol in a suitable solvent such as isopropanol or diethyl ether (10 L).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of hydrochloric acid in the corresponding solvent until the pH is acidic (pH 1-2).

  • Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductMolar Ratio (vs. SM)Typical YieldPurityScale
1L-Aspartic AcidBorane dimethyl sulfide(S)-2-Amino-1,4-butanediol3.0>95% (crude)-1.0 kg
2(S)-2-Amino-1,4-butanediolBenzyl chloroformate(S)-Benzyl (2,4-dihydroxybutyl)carbamate1.185-90% (over 2 steps)>95%1.0 kg
3(S)-Benzyl (2,4-dihydroxybutyl)carbamateMsCl, NaH(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate1.1, 1.170-80%>97%1.0 kg
4(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylateH₂, Pd/C(S)-Pyrrolidin-3-ylmethanolCat.90-95%>98%1.0 kg
5(S)-Pyrrolidin-3-ylmethanolHClThis compoundStoichiometric>98%>99%1.0 kg

Safety Considerations

  • Borane Dimethyl Sulfide Complex (BMS): Highly flammable, corrosive, and reacts violently with water. Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle as a dispersion in mineral oil under an inert atmosphere. Use caution when quenching the reaction.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform hydrogenation in a dedicated, properly grounded reactor with appropriate safety features. Ensure the catalyst is handled wet to prevent ignition.

  • General Precautions: All reactions should be carried out by trained personnel in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol provides a robust and scalable method for the synthesis of this compound from the inexpensive chiral starting material, L-aspartic acid. The procedure is designed to be amenable to large-scale production with considerations for safety and efficiency. The quantitative data provided serves as a benchmark for process optimization and validation in a drug development setting.

Catalytic Applications of Metal Complexes with (S)-Pyrrolidin-3-ylmethanol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of metal complexes featuring the chiral ligand (S)-Pyrrolidin-3-ylmethanol hydrochloride. This versatile chiral building block, owing to its bifunctional nature (amine and alcohol), can coordinate with various metal centers to create highly effective and stereoselective catalysts. These catalysts find significant applications in asymmetric synthesis, a critical aspect of modern drug discovery and development. While direct catalytic applications of metal complexes with this compound are not extensively documented in publicly available literature, this guide presents data and protocols for closely related analogues, particularly N-substituted derivatives and other chiral amino alcohols, to demonstrate potential applications.

Application Notes

The catalytic activity of metal complexes derived from (S)-Pyrrolidin-3-ylmethanol stems from the formation of a stable chelate structure involving the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group. This rigid chiral scaffold around the metal center enables high stereocontrol in a variety of organic transformations.

Key Areas of Application:

  • Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: Ruthenium complexes with chiral amino alcohol ligands are well-known for their efficiency in the asymmetric transfer hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals. The general mechanism involves the formation of a metal-hydride species that delivers a hydride to the substrate in an enantioselective manner.

  • Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Metal complexes of chiral amino alcohols, particularly with zinc and copper, catalyze the enantioselective addition of organozinc and other organometallic reagents to aldehydes and ketones. This reaction is fundamental for the construction of chiral secondary and tertiary alcohols.

  • Asymmetric Aldol and Michael Reactions: Prolinol derivatives have been shown to be effective organocatalysts in asymmetric aldol and Michael reactions. The formation of metal complexes can enhance the reactivity and selectivity of these transformations.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral ligands are crucial for achieving high enantioselectivity in palladium-catalyzed AAA reactions. Pyrrolidine-based ligands have been successfully employed to create chiral quaternary centers.

  • Copper-Catalyzed Asymmetric Cycloadditions: Copper complexes with chiral ligands are used in asymmetric [3+2] cycloaddition reactions to synthesize enantioenriched pyrrolidines, which are prevalent scaffolds in bioactive molecules.

Data Presentation

The following tables summarize representative quantitative data for catalytic reactions using metal complexes of ligands analogous to (S)-Pyrrolidin-3-ylmethanol.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ruthenium-Amino Alcohol Complexes

EntryKetoneChiral Amino Alcohol LigandCatalyst SystemYield (%)ee (%)Ref.
1Acetophenone(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / Ligand>9582[1]
21-Tetralone(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / Ligand>9575[1]
32-Chloroacetophenone(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / Ligand>9578[1]

Note: Data presented for analogous chiral amino alcohol ligands to indicate the potential efficacy.

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes

EntryAldehydeChiral Amino Alcohol LigandYield (%)ee (%)ConfigurationRef.
1Benzaldehyde(-)-DAIB (3-exo-(dimethylamino)isoborneol)9798(S)[2]
2Benzaldehyde(1R,2S)-N-methylephedrine9592(R)[2]
3p-Chlorobenzaldehyde(-)-DAIB9697(S)[2]

Note: Data for well-established chiral amino alcohol ligands are shown to provide a baseline for comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of analogous catalytic systems. These protocols can be adapted for use with metal complexes of (S)-Pyrrolidin-3-ylmethanol.

Protocol 1: Synthesis of a Ruthenium-(S)-Pyrrolidin-3-ylmethanol Complex for Asymmetric Transfer Hydrogenation

This protocol describes the in situ preparation of a ruthenium catalyst with a chiral amino alcohol ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Anhydrous isopropanol

  • Base (e.g., sodium isopropoxide or potassium hydroxide)

  • Prochiral ketone (e.g., acetophenone)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and this compound (e.g., 0.01 mmol) in anhydrous isopropanol (5 mL).

  • To neutralize the hydrochloride and deprotonate the alcohol, add a solution of sodium isopropoxide in isopropanol (e.g., 0.02 M solution, 1.0 mL, 0.02 mmol).

  • Stir the resulting mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the prochiral ketone (e.g., 1.0 mmol) to the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Protocol 2: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of chiral pyrrolidines using a copper catalyst with a chiral ligand.

Materials:

  • Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆)

  • Chiral ligand (e.g., a derivative of (S)-Pyrrolidin-3-ylmethanol)

  • Azomethine ylide precursor (e.g., an imine of a glycine ester)

  • Alkene (e.g., dimethyl maleate)

  • Anhydrous solvent (e.g., toluene)

  • Base (e.g., DBU)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add the copper(I) precatalyst (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.[3]

  • Add the azomethine ylide precursor (1.2 equiv) and the alkene (1.0 equiv) to the reaction mixture.[3]

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.[3]

  • Stir the reaction until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a metal-catalyzed asymmetric reaction using a chiral ligand like (S)-Pyrrolidin-3-ylmethanol.

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_analysis Analysis Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) Active_Catalyst Active Chiral Catalyst Metal_Precursor->Active_Catalyst Ligand (S)-Pyrrolidin-3-ylmethanol Hydrochloride Ligand->Active_Catalyst Base Base (e.g., NaOiPr) Base->Active_Catalyst Solvent_Prep Anhydrous Solvent (e.g., Isopropanol) Solvent_Prep->Active_Catalyst Reaction_Mixture Reaction Mixture Active_Catalyst->Reaction_Mixture Substrate Substrate (e.g., Ketone) Substrate->Reaction_Mixture H_Source Hydrogen Source (if applicable, e.g., iPrOH) H_Source->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Chiral Product Purification->Product Yield_Det Yield Determination Product->Yield_Det ee_Det Enantiomeric Excess (Chiral HPLC/GC) Product->ee_Det G Ru_precatalyst [Ru]-Cl Precatalyst Ru_alkoxide [Ru]-OiPr Ru_precatalyst->Ru_alkoxide + iPrOH - HCl Ru_hydride [Ru]-H (Active Catalyst) Ru_alkoxide->Ru_hydride β-H elimination + Acetone TS Transition State Ru_hydride->TS + Ketone (R'COR") Ru_product_complex [Ru]-O-CHR'R" TS->Ru_product_complex Hydride Transfer Ru_product_complex->Ru_alkoxide + iPrOH - Chiral Alcohol (R'R"CHOH)

References

Application Notes and Protocols: Synthesis of Fluorinated Pyrrolidines Using (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with therapeutic potential.[1] A significant application of this compound is as a precursor in the preparation of fluorinated pyrrolidine derivatives. The introduction of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.

Fluorinated pyrrolidines, in particular, have garnered substantial interest as inhibitors of dipeptidyl peptidase IV (DPP-4).[1][2] DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones.[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control. Consequently, DPP-4 inhibitors are an important class of therapeutic agents for the management of type 2 diabetes.[3][4][5]

These application notes provide a comprehensive overview of the synthetic route from this compound to fluorinated pyrrolidines, including detailed experimental protocols and data presented for easy reference.

Synthetic Pathway Overview

The synthesis of fluorinated pyrrolidines from this compound typically proceeds through a three-step sequence:

  • N-Protection: The secondary amine of the pyrrolidine ring is protected to prevent side reactions in the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

  • Deoxofluorination: The primary hydroxyl group of the protected pyrrolidinemethanol is replaced with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[6]

  • Deprotection: The N-protecting group is removed to yield the final fluorinated pyrrolidine, often as a hydrochloride salt to improve stability and handling.

This synthetic strategy allows for the efficient and stereospecific introduction of a fluorine atom into the pyrrolidine scaffold, providing a key intermediate for the development of novel DPP-4 inhibitors and other bioactive molecules.

Synthesis_Workflow start (S)-Pyrrolidin-3-ylmethanol hydrochloride step1 Step 1: N-Protection (Boc Anhydride, Base) start->step1 intermediate1 N-Boc-(S)-Pyrrolidin-3-ylmethanol step1->intermediate1 step2 Step 2: Fluorination (DAST) intermediate1->step2 intermediate2 N-Boc-(S)-3-(fluoromethyl)pyrrolidine step2->intermediate2 step3 Step 3: Deprotection (Acid) intermediate2->step3 end (S)-3-(Fluoromethyl)pyrrolidine hydrochloride step3->end DPP4_Inhibition cluster_synthesis Synthesis cluster_application Application cluster_moa Mechanism of Action Start (S)-Pyrrolidin-3-ylmethanol hydrochloride Fluorinated_Pyrrolidine (S)-3-(Fluoromethyl)pyrrolidine Start->Fluorinated_Pyrrolidine 3-Step Synthesis DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin analogue) Fluorinated_Pyrrolidine->DPP4_Inhibitor Coupling Reaction DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme Inhibits Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4_Enzyme Degradation Insulin_Secretion Increased Insulin Secretion Incretins->Insulin_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control

References

Step-by-Step Guide for N-Alkylation of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the N-alkylation of (S)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral building block crucial in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two primary methods for N-alkylation: reductive amination and direct alkylation with alkyl halides. These methodologies are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of diverse N-substituted pyrrolidine derivatives.

Introduction

(S)-Pyrrolidin-3-ylmethanol is a versatile bifunctional molecule featuring a secondary amine and a primary alcohol. Its hydrochloride salt is a common starting material in organic synthesis. The N-alkylation of this compound is a key step in the development of novel therapeutics, as the pyrrolidine motif is a prevalent scaffold in many biologically active molecules. This guide presents detailed experimental procedures, data presentation in a structured format, and visual workflows to ensure clarity and reproducibility.

Methods and Protocols

Two robust and widely applicable methods for the N-alkylation of this compound are presented: Reductive Amination and Direct N-Alkylation with Alkyl Halides.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and offers excellent control over the degree of alkylation, thus minimizing the formation of over-alkylated byproducts.[1] This one-pot procedure involves the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild reducing agent.

Experimental Protocol:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL per 1.0 mmol of the hydrochloride salt).

  • To this solution, add triethylamine (2.5 equivalents) at room temperature.[1]

  • Stir the resulting mixture vigorously for 1 hour to ensure complete neutralization and formation of the free secondary amine.

  • Imine Formation: Add the desired aldehyde or ketone (1.0 equivalent) to the reaction mixture. Continue stirring for an additional hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (2.0 equivalents) portion-wise to the stirred solution.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours at room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated (S)-pyrrolidin-3-ylmethanol.

Logical Workflow for Reductive Amination:

Reductive_Amination_Workflow Reductive Amination Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Start_Amine (S)-Pyrrolidin-3-ylmethanol HCl Neutralization Neutralization with Triethylamine in DCM Start_Amine->Neutralization 1.0 eq Start_Carbonyl Aldehyde / Ketone Imine_Formation Imine/Iminium Ion Formation Start_Carbonyl->Imine_Formation 1.0 eq Neutralization->Imine_Formation Free Amine Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated (S)-Pyrrolidin-3-ylmethanol Purification->Product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for the synthesis of tertiary amines. This SN2 reaction requires a base to neutralize the hydrochloride salt and to scavenge the hydrogen halide formed during the reaction.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) (10 mL per 1.0 mmol of the hydrochloride salt).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80°C) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Logical Workflow for Direct N-Alkylation:

Direct_Alkylation_Workflow Direct N-Alkylation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Amine (S)-Pyrrolidin-3-ylmethanol HCl Reaction_Step Reaction with K2CO3 in Acetonitrile/DMF Start_Amine->Reaction_Step 1.0 eq Start_Halide Alkyl Halide Start_Halide->Reaction_Step 1.0-1.2 eq Filtration Filtration of Salts Reaction_Step->Filtration Concentration Solvent Removal Filtration->Concentration Extraction Aqueous Work-up Concentration->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated (S)-Pyrrolidin-3-ylmethanol Purification->Product

Caption: Workflow for the direct N-alkylation of this compound with an alkyl halide.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound under various conditions.

EntryAlkylating AgentMethodBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeReductive AminationTriethylamineDichloromethaneRT4>90 (expected)Adapted from[1]
2AcetoneReductive AminationTriethylamineDichloromethaneRT4>90 (expected)Adapted from[1]
3Benzyl BromideDirect AlkylationK₂CO₃Acetonitrile801285-95 (typical)General Protocol
4Ethyl IodideDirect AlkylationK₂CO₃DMFRT680-90 (typical)General Protocol

Note: "RT" denotes room temperature. Yields are typical and may vary depending on the specific substrate and reaction scale.

Conclusion

The protocols detailed in this document provide a solid foundation for the successful N-alkylation of this compound. Both reductive amination and direct alkylation with alkyl halides are effective methods for generating a diverse range of N-substituted pyrrolidine derivatives. The choice of method will depend on the desired substituent, available starting materials, and desired level of control over the reaction. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound include:

  • Reduction of (S)-Pyrrolidine-3-carboxylic acid: This is a common and direct method. The synthesis typically involves three key steps:

    • N-protection: The secondary amine of (S)-pyrrolidine-3-carboxylic acid is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

    • Reduction of the carboxylic acid: The protected carboxylic acid is then reduced to the corresponding primary alcohol.

    • Deprotection and salt formation: The protecting group is removed, and the hydrochloride salt is formed by treatment with hydrochloric acid.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to ensure the desired stereochemistry in the final product.[1]

  • Asymmetric Synthesis: This method employs chiral catalysts or reagents to favor the formation of the desired (S)-enantiomer.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a chiral compound with the molecular formula C₅H₁₂ClNO.[1] It is typically an off-white to pale beige solid and is known to be hygroscopic, meaning it can absorb moisture from the air.[1] The melting point is in the range of 174-176 °C.[1] It has slight solubility in water and better solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1]

Q3: What are the primary applications of this compound?

A3: This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1] It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[1]

Troubleshooting Guide: Synthesis via Reduction of (S)-Pyrrolidine-3-carboxylic Acid

This guide focuses on the common challenges encountered during the synthesis of this compound starting from (S)-Pyrrolidine-3-carboxylic acid.

Step 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid

Issue 1: Low Yield of N-Boc Protected Product

Potential Cause Recommended Solution
Incomplete reaction.Ensure dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) to maintain the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect pH.Maintain a basic pH (around 9-10) during the reaction by using a suitable base like sodium bicarbonate or sodium hydroxide.
Hydrolysis of Boc₂O.Use anhydrous solvents to prevent the hydrolysis of the Boc anhydride.

Issue 2: Presence of Impurities in the Protected Product

Potential Cause Recommended Solution
Unreacted starting material.Optimize reaction time and stoichiometry of Boc₂O. Purify the product using column chromatography or recrystallization.
Di-Boc protected byproducts.Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).
Step 2: Reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid

Issue 1: Incomplete Reduction or Low Yield of the Alcohol

Potential Cause Recommended Solution
Insufficient reducing agent.Use a sufficient excess of a strong reducing agent like Lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). For LiAlH₄, an excess is required to first deprotonate the carboxylic acid.
Inactive reducing agent.Use freshly opened or properly stored reducing agents. The activity of LiAlH₄ and borane complexes can diminish with exposure to moisture and air.
Low reaction temperature.While some reductions are performed at low temperatures to improve selectivity, excessively low temperatures can significantly slow down the reaction rate. Gradually warm the reaction to room temperature or slightly heat if necessary, while monitoring for side reactions.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Over-reduction of other functional groups (if present).Borane complexes (BH₃·THF) are generally more chemoselective for carboxylic acids over esters and some other functional groups. Consider using borane if other reducible groups are present.
Racemization.Avoid harsh acidic or basic conditions during work-up and purification. Maintain a low temperature throughout the reaction and work-up process.
Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

Issue 1: Incomplete Deprotection

Potential Cause Recommended Solution
Insufficient acid.Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol, or dichloromethane).
Short reaction time.Monitor the reaction by TLC until the starting material is fully consumed.

Issue 2: Difficulty in Isolating the Hydrochloride Salt

Potential Cause Recommended Solution
Product is soluble in the reaction solvent.If the hydrochloride salt does not precipitate, concentrate the reaction mixture under reduced pressure. The salt can then be precipitated by adding a non-polar solvent like diethyl ether or hexane.
Product is an oil.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification can be attempted by chromatography.

Experimental Protocols

Key Experiment: Reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid

Method 1: Using Lithium Aluminum Hydride (LiAlH₄)

  • To a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(S)-pyrrolidin-3-ylmethanol.

Method 2: Using Borane Tetrahydrofuran Complex (BH₃·THF)

  • To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add BH₃·THF complex (1.0 M in THF, 2.0-3.0 equivalents) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-(S)-pyrrolidin-3-ylmethanol.

Data Presentation

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

Reducing Agent Advantages Disadvantages Typical Reaction Conditions
Lithium aluminum hydride (LiAlH₄)Powerful reducing agent, fast reaction times.Reacts with a wide range of functional groups, highly reactive with water and protic solvents.Anhydrous THF, 0 °C to reflux.
Borane complexes (BH₃·THF)More chemoselective for carboxylic acids over esters and some other functional groups.Can be sensitive to air and moisture, may have longer reaction times.Anhydrous THF, 0 °C to room temperature.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection & Salt Formation start (S)-Pyrrolidine-3-carboxylic acid step1 N-Boc-(S)-pyrrolidine-3-carboxylic acid start->step1 Boc₂O, Base step2 N-Boc-(S)-pyrrolidin-3-ylmethanol step1->step2 LiAlH₄ or BH₃·THF step3 This compound step2->step3 HCl troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reduction Step? cause1 Inactive Reducing Agent start->cause1 cause2 Insufficient Reducing Agent start->cause2 cause3 Low Reaction Temperature start->cause3 solution1 Use fresh/properly stored reagent cause1->solution1 solution2 Increase equivalents of reagent cause2->solution2 solution3 Allow reaction to warm to RT or gently heat cause3->solution3

References

Common side reactions in the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized via a few key strategies. One common approach involves the reduction of an N-protected (S)-pyrrolidine-3-carboxylic acid or its corresponding ester. Another route utilizes a chiral pool starting material, such as a derivative of (S)-malic acid, which already possesses the desired stereochemistry. Additionally, methods involving the stereochemical inversion of an (R)-pyrrolidinol derivative through procedures like the Mitsunobu reaction have been reported. The final step in these syntheses is typically the deprotection of the nitrogen and formation of the hydrochloride salt.

Q2: I am observing low yields in the reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid. What are the potential causes?

A2: Low yields in the reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid can stem from several factors:

  • Incomplete Reaction: The reduction of a carboxylic acid requires a strong reducing agent. Ensure that a sufficient excess of the reducing agent (e.g., borane-tetrahydrofuran complex) is used. The reaction may also require elevated temperatures or longer reaction times to go to completion.

  • Work-up Issues: The product, an amino alcohol, can be highly water-soluble, leading to losses during aqueous work-up. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. (See "Common Side Reactions" section for more details).

  • Purity of Starting Material: Ensure the N-Boc-(S)-pyrrolidine-3-carboxylic acid is of high purity, as impurities can interfere with the reaction.

Q3: What are the characteristic spectroscopic data for (S)-Pyrrolidin-3-ylmethanol?

A3: While specific data can vary slightly based on the solvent and instrumentation, typical spectroscopic data for the N-Boc protected intermediate, N-Boc-(S)-pyrrolidin-3-ylmethanol, is as follows:

Spectroscopic Data for N-Boc-(S)-pyrrolidin-3-ylmethanol
¹H NMR (CDCl₃, δ) 1.46 (s, 9H), 1.60-1.80 (m, 1H), 1.95-2.10 (m, 1H), 2.40-2.55 (m, 1H), 3.00-3.20 (m, 1H), 3.30-3.65 (m, 4H)
¹³C NMR (CDCl₃, δ) 28.5, 30.5, 42.0, 44.5, 52.0, 65.0, 79.5, 154.8

The hydrochloride salt will show different chemical shifts, particularly for the protons near the nitrogen atom, due to protonation.

Troubleshooting Guide: Common Side Reactions and Impurities

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route involving the reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid followed by deprotection.

Problem 1: Formation of Over-reduced Byproduct
  • Observation: Presence of a non-polar impurity in TLC or LC-MS analysis, potentially corresponding to the loss of the hydroxyl group.

  • Cause: Over-reduction of the primary alcohol to a methyl group can occur under harsh reduction conditions, especially with highly reactive reducing agents. This is more likely if the intermediate alcohol can form a stable carbocation.

  • Solutions:

    • Milder Reducing Agent: Use a less reactive reducing agent or a stoichiometric amount of a stronger one. Borane-tetrahydrofuran (BH₃·THF) is generally selective for the reduction of carboxylic acids to alcohols.

    • Temperature Control: Perform the reduction at a lower temperature to minimize over-reduction.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reducing agent.

Problem 2: Incomplete N-Boc Deprotection
  • Observation: The final product is contaminated with the N-Boc protected starting material.

  • Cause: The deprotection of the Boc group with acid (e.g., HCl in ether or dioxane) may be incomplete.

  • Solutions:

    • Acid Concentration and Equivalents: Ensure a sufficient excess of acid is used. 4M HCl in dioxane is a common reagent for this purpose.

    • Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time. Gentle warming may be necessary, but should be done cautiously to avoid other side reactions.

    • Solvent: The choice of solvent can influence the reaction rate. Anhydrous conditions are crucial.

Problem 3: Presence of Diastereomeric Impurities
  • Observation: Chiral HPLC or NMR with a chiral shift reagent indicates the presence of the (R)-enantiomer.

  • Cause: The starting material, (S)-pyrrolidine-3-carboxylic acid or its derivative, may not be enantiomerically pure. Racemization during the synthesis is also a possibility, though less common under standard reduction and deprotection conditions.

  • Solutions:

    • Chiral Purity of Starting Material: Verify the enantiomeric purity of the starting material before beginning the synthesis.

    • Purification of Final Product: Diastereomeric impurities can sometimes be removed by chromatography on a chiral stationary phase or by fractional crystallization of a salt formed with a chiral acid or base.

Problem 4: Formation of Byproducts from the Boc Group
  • Observation: Presence of impurities containing a tert-butyl group.

  • Cause: During the acidic deprotection of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate the solvent, the starting material, or the product.

  • Solutions:

    • Use of Scavengers: Add a scavenger, such as anisole or thioanisole, to the deprotection reaction mixture. These compounds are readily alkylated by the tert-butyl cation, thus preventing it from reacting with other components.

Experimental Protocols

A common synthetic pathway for this compound involves the protection of the pyrrolidine nitrogen, reduction of the carboxylic acid, and subsequent deprotection.

Step 1: N-Boc Protection of (S)-Pyrrolidin-3-carboxylic acid

This step is a standard procedure and is often performed prior to the reduction to avoid side reactions at the nitrogen atom.

Step 2: Reduction of N-Boc-(S)-pyrrolidine-3-carboxylic acid

  • Methodology: To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up.

Step 3: Deprotection of N-Boc-(S)-pyrrolidin-3-ylmethanol

  • Methodology: The N-Boc-(S)-pyrrolidin-3-ylmethanol is dissolved in a suitable solvent such as diethyl ether or 1,4-dioxane. A solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature. The this compound typically precipitates out of the solution and can be collected by filtration.

Visualizations

To aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making workflows.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete workup_issue Investigate Work-up Procedure incomplete->workup_issue No increase_reagent Increase Reducing Agent Equivalents incomplete->increase_reagent Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes side_reactions Analyze for Side Products (NMR, MS) workup_issue->side_reactions optimize_workup Optimize Work-up (e.g., back-extraction) workup_issue->optimize_workup purity_issue Check Starting Material Purity side_reactions->purity_issue mitigate_side_reactions Address Specific Side Reactions side_reactions->mitigate_side_reactions purify_sm Purify Starting Material purity_issue->purify_sm

Caption: Troubleshooting workflow for low yield in the synthesis.

Troubleshooting_Impurities start Impurity Detected identify_impurity Identify Impurity Structure (NMR, MS) start->identify_impurity over_reduced Over-reduced Product? identify_impurity->over_reduced unreacted_sm Unreacted N-Boc SM? over_reduced->unreacted_sm No milder_conditions Use Milder Reduction Conditions over_reduced->milder_conditions Yes diastereomer Diastereomer Present? unreacted_sm->diastereomer No force_deprotection Force Deprotection (More Acid/Time) unreacted_sm->force_deprotection Yes boc_byproduct tert-Butyl Byproduct? diastereomer->boc_byproduct No check_sm_purity Check Chiral Purity of Starting Material diastereomer->check_sm_purity Yes chiral_purification Chiral Purification diastereomer->chiral_purification Yes use_scavenger Add Scavenger During Deprotection boc_byproduct->use_scavenger Yes

Caption: Troubleshooting workflow for common impurities.

Technical Support Center: (S)-Pyrrolidin-3-ylmethanol Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Pyrrolidin-3-ylmethanol hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Excessive solvent used Use the minimum amount of hot solvent required to fully dissolve the compound. If too much solvent has been added, carefully evaporate a portion and allow the solution to cool again.
Cooling rate is too fast Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals or oils.
Compound is highly soluble in the chosen solvent If the compound remains in the mother liquor, consider a mixed-solvent recrystallization. A common approach for amino alcohol hydrochlorides is to dissolve the compound in a good solvent (e.g., isopropanol, ethanol) and then add a poor solvent (e.g., diethyl ether, hexanes) dropwise until turbidity persists. Gently heat to redissolve and then cool slowly.[1]
Incomplete precipitation After cooling, if significant material remains in the mother liquor, try adding a small seed crystal to induce further crystallization.

Issue 2: Oily Product Instead of Crystals

Potential Cause Recommended Solution
Presence of impurities Impurities can inhibit crystal lattice formation. Attempt to purify the crude material by column chromatography before recrystallization.
Cooling below the eutectic point of the mixture Try a different solvent system or a more gradual cooling process. Adding a seed crystal at a temperature just below the saturation point can help initiate proper crystal growth.
Compound is hygroscopic This compound is known to be hygroscopic.[2] Ensure all glassware is oven-dried and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.

Issue 3: Poor Separation in Column Chromatography

Potential Cause Recommended Solution
Inappropriate solvent system (eluent) For polar compounds like amino alcohols, a polar solvent system is required. Start with a mixture of dichloromethane and methanol, gradually increasing the methanol percentage. A small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent to reduce tailing on silica gel.
Column overloading Use an appropriate ratio of crude material to adsorbent (typically 1:20 to 1:100 by weight for silica gel).
Compound streaking on the column The hydrochloride salt may be too polar for standard silica gel chromatography. Consider converting the salt to the free base before chromatography and then converting it back to the hydrochloride salt after purification. Alternatively, use a different stationary phase like alumina or a reverse-phase C18 silica.

Issue 4: Enantiomeric Excess (e.e.) is Low

Potential Cause Recommended Solution
Racemization during synthesis or workup Ensure that the reaction and purification conditions are not harsh (e.g., extreme pH or high temperatures for extended periods), which could lead to racemization.
Incomplete separation of enantiomers Chiral purification is necessary. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for separating enantiomers.
Inaccurate e.e. determination Ensure the analytical method for determining e.e. is properly validated. Use a racemic standard to confirm the separation of the two enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial purification of crude this compound?

A1: Recrystallization is a good first step for purifying the crude product. Based on protocols for similar amino alcohol hydrochlorides, a mixed solvent system of a polar protic solvent like isopropanol or ethanol with an anti-solvent like diethyl ether or hexanes is a promising approach.[1] A patent for a similar compound also suggests crystallization from aqueous isopropanol.[3]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the purification. Since (S)-Pyrrolidin-3-ylmethanol is an amino alcohol, a ninhydrin stain is highly effective for visualization, typically producing a purple or pink spot.[4] A potassium permanganate (KMnO4) stain can also be used, which will react with the alcohol functional group.

Q3: What are the likely impurities in my sample?

A3: Potential impurities can include:

  • Unreacted starting materials: Such as (S)-3-hydroxypyrrolidine or protected precursors like tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate.

  • Reagents from the synthesis: For example, residual Boc protecting groups or reagents from the hydrochlorination step.

  • Byproducts: Side reactions during the synthesis of chiral amino alcohols can lead to byproducts like 1,2-diols or 1,2-diamines.

  • The (R)-enantiomer: If the synthesis was not perfectly stereoselective or if racemization occurred.

Q4: How can I determine the enantiomeric excess (e.e.) of my purified product?

A4: Chiral HPLC or Chiral SFC are the standard methods for determining the e.e. of chiral compounds. For a structurally similar compound, polysaccharide-based chiral stationary phases (CSPs) have been recommended. A systematic screening of different CSPs and mobile phases is often necessary to achieve optimal separation.[5]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

  • Place the crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Heat the flask in a water bath or on a hot plate.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Once dissolved, remove the flask from the heat and allow it to cool slightly.

  • Slowly add diethyl ether dropwise while stirring until the solution becomes faintly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Protocol 2: Chiral HPLC Method Development (Starting Point)

This protocol is a starting point for developing a method to determine the enantiomeric excess, based on recommendations for a structurally similar compound.[5]

Parameter Recommended Starting Conditions
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak series) or Macrocyclic Glycopeptide-based
Mobile Phase (Normal Phase) Heptane/Ethanol (with 0.1% diethylamine)
Mobile Phase (Polar Organic) Methanol (with 0.1% diethylamine)
Mobile Phase (Reversed Phase) Water (with 0.1% formic acid)/Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. A racemic standard should be used to confirm the separation of both enantiomers.

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Purity and e.e. Analysis crude Crude (S)-Pyrrolidin-3-ylmethanol HCl recrystallization Recrystallization crude->recrystallization column Column Chromatography recrystallization->column Low Purity / Oily pure Pure Product recrystallization->pure High Purity column->pure tlc TLC Analysis pure->tlc chiral_hplc Chiral HPLC/SFC pure->chiral_hplc nmr NMR Spectroscopy pure->nmr result Final Characterization tlc->result chiral_hplc->result nmr->result

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Is the product a solid with good yield? start->check_purity low_yield Low Yield check_purity->low_yield No, low yield oily Oily Product check_purity->oily No, oily success Proceed to Analysis check_purity->success Yes troubleshoot_yield Troubleshoot Recrystallization: - Reduce solvent volume - Slow cooling - Change solvent system low_yield->troubleshoot_yield troubleshoot_oil Troubleshoot Oiling Out: - Purify by column chromatography - Use seed crystal - Ensure anhydrous conditions oily->troubleshoot_oil troubleshoot_yield->start troubleshoot_oil->start

Caption: Troubleshooting logic for recrystallization issues.

References

Improving yield and purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. Below you will find frequently asked questions, detailed troubleshooting guides, comparative data on synthetic methods, and full experimental protocols to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of (S)-Pyrrolidin-3-ylmethanol?

A1: Common chiral starting materials include L-malic acid, L-glutamic acid, and (S)-4-amino-2-hydroxybutyric acid.[1][2] These are often preferred as they establish the desired stereochemistry early in the synthesis. Another approach involves the asymmetric reduction of a prochiral ketone, such as N-protected-3-pyrrolidinone.[3]

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include controlling stereochemistry to prevent racemization, achieving high yields in multi-step syntheses, and effectively purifying the final product to remove side products and unreacted starting materials.[1] The hygroscopic nature of the final hydrochloride salt can also present challenges during handling and storage.[4]

Q3: Which protecting groups are suitable for the pyrrolidine nitrogen?

A3: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and its relatively straightforward removal under acidic conditions.[5] Other protecting groups like benzyl (Bn) and benzyloxycarbonyl (Cbz) are also utilized, each with its own advantages and specific deprotection methods.[6]

Q4: How can I confirm the purity and identity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure.[4] The melting point, which is typically in the range of 174-176 °C, can indicate purity.[4] Chiral HPLC or SFC can be used to determine the enantiomeric excess.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield

Q: My overall yield is low. At which steps are losses most common?

A: Low yields can occur at several stages. Here are some common culprits and solutions:

  • Reduction Step: If you are reducing a carboxylic acid or ester, incomplete reaction can be a major issue. Ensure your reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and used in sufficient excess. It's also critical to maintain anhydrous conditions, as these reagents react with water.

  • Cyclization Step: Incomplete cyclization can lead to a mixture of the desired product and the linear amino alcohol precursor. Ensure the reaction conditions (e.g., temperature, base) are optimized for cyclization.

  • Purification: The product can be lost during work-up and purification. (S)-Pyrrolidin-3-ylmethanol is polar and can have some solubility in water, so ensure thorough extraction with an appropriate organic solvent during aqueous work-ups.[4]

  • N-Boc Deprotection: If you are using an N-Boc protected intermediate, the deprotection step can sometimes lead to side reactions if the conditions are too harsh.[5]

Q: The reduction of my N-Boc protected pyrrolidinone is giving a low yield. What can I do?

A: Low yields in the reduction of N-Boc-3-oxopyrrolidine can be due to several factors:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for this reduction. Ensure it is added portion-wise to control the reaction temperature, as overheating can lead to side reactions.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to improve stereoselectivity and minimize the formation of byproducts.

  • Work-up: During the work-up, ensure the pH is carefully adjusted to quench any remaining reducing agent without degrading the product.

Low Purity

Q: My final product is an oil or has a low melting point. What are the likely impurities?

A: A low melting point or oily product suggests the presence of impurities. Common impurities include:

  • Residual Solvents: Ensure your product is thoroughly dried under vacuum to remove any residual solvents from the purification process.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual starting materials or intermediates in your final product. Monitor the reaction progress by TLC or LC-MS to ensure full conversion.

  • Side Products: Side reactions can generate impurities that are difficult to remove. For example, during the activation of the hydroxyl group for cyclization, elimination can occur to form an alkene.

  • Incorrect Stoichiometry of HCl: If you are forming the hydrochloride salt, adding too much or too little HCl can result in an impure product.

Q: How can I effectively purify this compound?

A: Recrystallization is a common and effective method for purifying the final hydrochloride salt.

  • Solvent Selection: A common solvent system for recrystallization is ethanol or isopropanol.[1] You may need to experiment with different solvents or solvent mixtures to find the optimal conditions for your specific impurity profile.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals. If the product is highly soluble, you may need to add a less polar co-solvent to induce crystallization. The crystals can then be collected by filtration and washed with a small amount of cold solvent.

Comparison of Synthetic Methods

Starting MaterialKey Steps & ReagentsYieldPurityAdvantagesDisadvantages
(R)-1-N-Boc-3-hydroxypyrrolidine 1. Mitsunobu reaction (inversion of stereocenter) 2. Hydrolysis of the ester 3. N-Boc deprotection with HCl~64% (over 3 steps)>98%Good stereochemical control.Requires a chiral starting material which can be expensive.[1]
4-chloro-3-hydroxy-butyronitrile 1. Reduction of nitrile and in-situ cyclization (e.g., with NaBH₄ and BF₃·OEt₂) 2. N-Boc protection>85%>95%High yield and purity in a one-pot cyclization.[7]The synthesis of the starting material can be hazardous.
N-protected pyrrolidine Biocatalytic hydroxylation using Sphingomonas sp.66-94%HighGreen and highly selective method.[8]Requires specialized equipment and expertise in biocatalysis.

Detailed Experimental Protocols

Protocol 1: Synthesis from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine[1]

This protocol involves a three-step synthesis starting from the commercially available (R)-enantiomer, proceeding through a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and deprotection.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

  • To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the inverted benzoate ester.

Step 2: Hydrolysis of the Benzoate Ester

  • Dissolve the benzoate ester from the previous step in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the hydrolysis is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine in a suitable solvent such as ethyl acetate or 1,4-dioxane.

  • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane, 5-10 equivalents) and stir at room temperature for 1-4 hours.[5]

  • Monitor the deprotection by TLC.

  • Upon completion, the product will often precipitate as the hydrochloride salt. Collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product, which can then be recrystallized from a suitable solvent like ethanol.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Stereochemical Inversion cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Deprotection & Salt Formation start (R)-1-N-Boc-3-hydroxypyrrolidine reagents1 Benzoic Acid, PPh3, DIAD start->reagents1 product1 Inverted Benzoate Ester reagents1->product1 reagents2 NaOH, MeOH/H2O product1->reagents2 product2 (S)-1-N-Boc-3-hydroxypyrrolidine reagents2->product2 reagents3 HCl in Dioxane product2->reagents3 final_product This compound reagents3->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree start Problem with Synthesis low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction workup_loss Loss during Work-up? low_yield->workup_loss side_reactions Side Reactions? low_purity->side_reactions residual_solvent Residual Solvent? low_purity->residual_solvent check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Yes optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions No improve_extraction Improve Extraction Protocol workup_loss->improve_extraction Yes recrystallize Recrystallize Product side_reactions->recrystallize No side_reactions->optimize_conditions Yes residual_solvent->recrystallize No dry_thoroughly Dry Product Thoroughly residual_solvent->dry_thoroughly Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Reactions Involving Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving pyrrolidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

N-Alkylation Reactions

Q1: I am getting a low yield in my N-alkylation of pyrrolidine. What are the common causes and how can I improve it?

A1: Low yields in N-alkylation of pyrrolidine are often due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Base Selection: The choice of base is critical. Weak bases may not sufficiently deprotonate the pyrrolidine, leading to a slow or incomplete reaction.

    • Recommendation: Use a strong enough base to ensure complete deprotonation. Common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), or for less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be employed.[1] For challenging alkylations, consider using a biphasic system with a strong base and efficient stirring.[1]

  • Solvent Choice: The solvent can significantly impact the reaction rate and outcome.

    • Recommendation: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally effective.[1] The choice of solvent can also influence the nucleophilicity of the pyrrolidine.[2][3][4]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Recommendation: If the reaction is sluggish at room temperature, consider heating it to 60-80°C.[1] However, be aware that higher temperatures can also promote side reactions.

  • Alkylating Agent Reactivity: The reactivity of the alkylating agent (e.g., alkyl halide) plays a crucial role.

    • Recommendation: If using a less reactive alkyl halide (e.g., alkyl chloride), consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to generate the more reactive alkyl iodide.[1]

  • Stoichiometry and Addition Order: The ratio of reactants can influence the formation of byproducts.

    • Recommendation: A slight excess of the alkylating agent is often used. However, to avoid over-alkylation, careful control of stoichiometry is important.[5]

Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

A2: Over-alkylation to form a quaternary ammonium salt is a common side reaction when working with reactive amines like pyrrolidine.[1] Here are some strategies to minimize its formation:

  • Control Stoichiometry: Use a controlled amount of the alkylating agent. A large excess should be avoided.

  • Steric Hindrance: The steric bulk of the alkylating agent can influence the rate of the second alkylation. Less hindered alkylating agents are more prone to cause over-alkylation.[1]

  • Reaction Conditions:

    • Recommendation: Use a less polar solvent if possible, as highly polar solvents can stabilize the charged quaternary ammonium salt. Optimize the reaction temperature and time; prolonged reaction times can increase the likelihood of over-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the desired mono-alkylation.

Mannich Reactions

Q3: My pyrrolidine-catalyzed Mannich reaction is giving a low yield of the desired β-amino carbonyl compound. What should I check?

A3: Low yields in Mannich reactions can be attributed to several factors related to the reactants, catalyst, and reaction conditions.

  • Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the aldehyde and pyrrolidine.[6]

    • Recommendation: Ensure the aldehyde is reactive and free of impurities. The presence of water can sometimes hinder iminium ion formation; consider using a dehydrating agent like molecular sieves.

  • Enol/Enamine Formation: The carbonyl compound must be able to form an enol or enamine to act as the nucleophile.[6]

    • Recommendation: Check that your ketone or aldehyde has an α-proton. Steric hindrance around the α-proton can also slow down the reaction.

  • Catalyst Activity: If using a pyrrolidine derivative as a catalyst (e.g., proline), its effectiveness is key.

    • Recommendation: Ensure the catalyst is of high purity. The carboxylic acid moiety in proline is crucial for its catalytic activity.[7]

  • Reaction Conditions:

    • Recommendation: Optimize the reaction temperature. Some Mannich reactions proceed well at room temperature, while others may require heating or cooling to control selectivity and minimize side reactions.[8] Solvent choice is also important; protic solvents like methanol or ethanol are often used.[9]

Q4: I am struggling with poor diastereoselectivity in my Mannich reaction. How can I improve it?

A4: Achieving high diastereoselectivity in Mannich reactions often requires careful selection of the catalyst and optimization of reaction conditions.

  • Catalyst Choice: The structure of the pyrrolidine-based catalyst has a profound impact on stereoselectivity.

    • Recommendation: L-proline typically favors the formation of syn-diastereomers.[6] For anti-selectivity, consider using (R)-3-pyrrolidinecarboxylic acid or its derivatives.[8][10] The substituent at the 3-position of the pyrrolidine ring plays a significant role in directing the stereochemical outcome.[10]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state geometry and thus the stereoselectivity.

    • Recommendation: It is advisable to screen a range of solvents to find the optimal conditions for your specific substrates.

1,3-Dipolar Cycloaddition Reactions

Q5: My [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is resulting in a low yield of the pyrrolidine product. What could be the problem?

A5: Low yields in 1,3-dipolar cycloadditions involving azomethine ylides can stem from issues with the generation of the ylide, the reactivity of the dipolarophile, or competing side reactions.

  • Azomethine Ylide Generation: The in-situ generation of the azomethine ylide is a critical step.

    • Recommendation: Ensure that the starting materials for the ylide generation (e.g., an α-amino acid and an aldehyde) are pure. The decarboxylative condensation to form the ylide is often sensitive to reaction conditions.[9]

  • Dipolarophile Reactivity: The reaction works best with electron-deficient alkenes as dipolarophiles.[11][12]

    • Recommendation: If you are using a less reactive dipolarophile, you may need to use a catalyst or more forcing reaction conditions.

  • Catalyst and Solvent:

    • Recommendation: For asymmetric versions of this reaction, the choice of a chiral catalyst and ligand is crucial.[13] The solvent can also influence the reaction rate and selectivity.[14] Protic solvents like ethanol or methanol are often effective.[9][15]

  • Side Reactions: Competing pathways can consume the starting materials or the desired product.

    • Recommendation: Monitor the reaction by TLC or GC-MS to identify any major side products. Adjusting the reaction temperature or the order of addition of reagents may help to minimize side reactions.[16]

Q6: I am observing a mixture of regioisomers and diastereomers in my 1,3-dipolar cycloaddition. How can I improve the selectivity?

A6: Controlling regio- and diastereoselectivity is a key challenge in 1,3-dipolar cycloadditions.

  • Regioselectivity: The regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.

    • Recommendation: The use of a catalyst can often enhance regioselectivity.[17] Computational studies can also help predict the favored regioisomer based on the frontier molecular orbitals of the reactants.[9]

  • Diastereoselectivity: The facial selectivity of the approach of the dipole and dipolarophile determines the diastereomeric outcome.

    • Recommendation: The choice of catalyst and chiral ligand is paramount for achieving high diastereoselectivity in asymmetric reactions.[13][18] Lowering the reaction temperature is a general strategy to improve diastereoselectivity.[16] The steric bulk of substituents on both the azomethine ylide and the dipolarophile can also be modified to enhance facial selectivity.[16]

Purification and Analysis

Q7: I am having difficulty purifying my polar pyrrolidine derivative by standard column chromatography on silica gel.

A7: Highly polar compounds, especially those with basic nitrogen atoms, can be challenging to purify using standard silica gel chromatography due to strong interactions with the stationary phase, leading to tailing and poor separation.

  • Alternative Stationary Phases:

    • Recommendation: Consider using alumina as the stationary phase, which can be less acidic than silica. Reverse-phase chromatography (e.g., C18) is another excellent option for polar compounds, using mixtures of water and acetonitrile or methanol as the eluent.[19]

  • Solvent System Modification:

    • Recommendation: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing by competing with the product for binding to the silica surface.

  • Salt Formation and Crystallization:

    • Recommendation: Converting the basic pyrrolidine derivative to a salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification by crystallization.

  • Purification of Quaternary Ammonium Salts:

    • Recommendation: These highly polar salts are often purified by recrystallization. If chromatography is necessary, specialized techniques like ion-exchange chromatography or using highly polar stationary phases and eluents may be required.[20][21][22][23][24]

Q8: What are the best analytical techniques to monitor the progress of my reaction and characterize the products?

A8: A combination of chromatographic and spectroscopic techniques is generally recommended.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of starting materials and the appearance of products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for monitoring reaction progress and identifying products and byproducts by their mass spectra.[19][25][26]

    • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile and more polar compounds. It can be used to quantify the conversion and purity of the product.[27]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.

    • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help in identifying impurities.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the outcome of common reactions involving pyrrolidine derivatives.

Table 1: Effect of Catalyst and Solvent on the Diastereoselectivity of a 1,3-Dipolar Cycloaddition Reaction

EntryCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (exo:endo)
1NoneToluene653:1
2Ag₂CO₃ (10)Toluene85>20:1
3Cu(OAc)₂ (10)Toluene7810:1
4Ag₂CO₃ (10)THF8215:1
5Ag₂CO₃ (10)CH₂Cl₂7512:1
6Ag₂CO₃ (10)Ethanol90>20:1

Data is illustrative and based on trends reported in the literature.[9][15][18]

Table 2: Influence of Solvent on the Yield of a Pyrrolidine-Catalyzed Mannich Reaction

EntrySolventTemperature (°C)Yield (%)
1Methanol2575
2Ethanol2582
3Isopropanol2568
4Acetonitrile2555
5Toluene5045
6Water2570

Data is illustrative and based on trends reported in the literature.[2][4][5][28]

Experimental Protocols

General Protocol for N-Alkylation of Pyrrolidine
  • To a solution of pyrrolidine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

General Protocol for a Pyrrolidine-Catalyzed Mannich Reaction
  • To a stirred solution of the aldehyde (1.0 eq.) and the ketone (1.2 eq.) in a suitable solvent (e.g., ethanol), add pyrrolidine (0.2 eq.) as a catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino carbonyl compound.

General Protocol for a 1,3-Dipolar Cycloaddition
  • To a suspension of the α-amino acid (e.g., sarcosine, 1.2 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene), add the dipolarophile (1.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to yield the desired pyrrolidine derivative.

Visualizations

Troubleshooting Workflow for Low Yield in N-Alkylation

LowYieldNAlkylation Start Low Yield in N-Alkylation Reaction CheckBase Is the base strong enough? Start->CheckBase CheckSolvent Is the solvent appropriate? CheckBase->CheckSolvent Yes IncreaseBaseStrength Action: Use a stronger base (e.g., NaH) CheckBase->IncreaseBaseStrength No CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes ChangeSolvent Action: Switch to a more polar aprotic solvent (e.g., DMF) CheckSolvent->ChangeSolvent No CheckAlkylatingAgent Is the alkylating agent reactive enough? CheckTemp->CheckAlkylatingAgent Yes IncreaseTemp Action: Increase reaction temperature CheckTemp->IncreaseTemp No CheckOveralkylation Is over-alkylation occurring? (Check for quaternary salt) CheckAlkylatingAgent->CheckOveralkylation Yes UseFinkelstein Action: Add catalytic NaI (Finkelstein reaction) CheckAlkylatingAgent->UseFinkelstein No ControlStoichiometry Action: Use controlled stoichiometry of alkylating agent CheckOveralkylation->ControlStoichiometry Yes Rerun Re-run reaction and monitor CheckOveralkylation->Rerun No IncreaseBaseStrength->Rerun ChangeSolvent->Rerun IncreaseTemp->Rerun UseFinkelstein->Rerun ControlStoichiometry->Rerun

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Decision Pathway for Improving Diastereoselectivity in Mannich Reactions

MannichDiastereoselectivity Start Poor Diastereoselectivity in Mannich Reaction DesiredStereoisomer What is the desired stereoisomer? Start->DesiredStereoisomer Syn Syn-diastereomer DesiredStereoisomer->Syn Anti Anti-diastereomer DesiredStereoisomer->Anti UseProline Action: Use L-proline as catalyst Syn->UseProline Use3PyrrolidineCOOH Action: Use (R)-3-pyrrolidinecarboxylic acid Anti->Use3PyrrolidineCOOH OptimizeConditions Optimize Reaction Conditions UseProline->OptimizeConditions Use3PyrrolidineCOOH->OptimizeConditions LowerTemp Action: Lower reaction temperature OptimizeConditions->LowerTemp ScreenSolvents Action: Screen different solvents LowerTemp->ScreenSolvents Re_evaluate Re-evaluate diastereomeric ratio ScreenSolvents->Re_evaluate

Caption: Decision pathway for improving diastereoselectivity in Mannich reactions.

References

Technical Support Center: Managing the Hygroscopic Nature of (S)-Pyrrolidin-3-ylmethanol Hydrochloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully managing the challenges associated with the hygroscopic nature of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy, reproducibility, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a chiral building block commonly used in the synthesis of pharmaceutical compounds.[1][2] It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] This property can lead to several experimental challenges:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations for solutions and incorrect stoichiometry in reactions.

  • Altered Physical Properties: The presence of water can cause the solid to clump, making it difficult to handle and dispense accurately.[3]

  • Impact on Reactions: Water can act as an unwanted reactant or change the reaction conditions (e.g., by affecting catalysts or reagents), potentially leading to lower yields, side product formation, and difficulty in reproducing results.[2]

  • Potential for Degradation: For some compounds, absorbed moisture can promote degradation over time.

  • Chiral Integrity: While not extensively documented for this specific compound, moisture can potentially impact the stereochemical integrity of some chiral molecules.

Q2: How should I properly store this compound to minimize water absorption?

A2: Proper storage is the first line of defense against moisture. Follow these guidelines:

  • Airtight Containers: Store the compound in a tightly sealed, airtight container. Containers with screw caps and liners are preferable.

  • Desiccator: For long-term storage or after opening the original container, place the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).

  • Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Environment: Store the desiccator in a cool, dry place with minimal temperature fluctuations to prevent condensation.

Q3: The compound has formed clumps. Can I still use it?

A3: Clumping is a clear indication of water absorption. While you may be able to break up the clumps with a spatula, the water content is no longer negligible.[2] For applications requiring high accuracy and anhydrous conditions, it is crucial to first determine the water content and then dry the compound if necessary. For less sensitive applications, you might proceed with caution, but be aware that the actual concentration of your solutions will be lower than calculated based on the weighed mass.

Troubleshooting Guides

Issue 1: Inconsistent results in reactions using this compound.
Possible Cause Troubleshooting Step
Variable Water Content in Starting Material 1. Determine the water content of your batch of this compound using Karl Fischer titration (see Experimental Protocol 2). 2. Dry the compound under vacuum before use (see Experimental Protocol 1). 3. Handle the compound in a controlled environment, such as a glovebox, to prevent re-absorption of moisture.
Reaction Conditions Sensitive to Water 1. Ensure all solvents and other reagents are rigorously dried before use. 2. Run the reaction under an inert atmosphere (nitrogen or argon).
Issue 2: Difficulty in preparing a standard solution of a precise concentration.
Possible Cause Troubleshooting Step
Inaccurate Weighing due to Water Absorption 1. Weigh the compound quickly to minimize exposure to air. 2. Alternatively, weigh the compound in a glovebox with a low-humidity atmosphere. 3. If a glovebox is unavailable, use a weighing vessel with a cap and weigh by difference. 4. For the highest accuracy, determine the water content of the solid via Karl Fischer titration and correct the mass accordingly.
Incomplete Dissolution 1. this compound is soluble in polar organic solvents like methanol and DMSO, and slightly soluble in water.[1] 2. Use gentle warming or sonication to aid dissolution if necessary.

Quantitative Data

While specific quantitative data on the hygroscopicity of this compound is not extensively available in public literature, the following tables provide known properties and templates for recording your own experimental data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[2][4]
Molecular Weight 137.61 g/mol [2][4]
Appearance Off-white to pale beige solid[1]
Melting Point 174-176 °C[1]
Solubility Slightly soluble in water; soluble in methanol and DMSO.[1]

Table 2: Template for Dynamic Vapor Sorption (DVS) Data

This table can be used to record the mass change of this compound at different relative humidity (RH) levels.

Relative Humidity (%)Mass Change (%) - SorptionMass Change (%) - Desorption
0
10
20
30
40
50
60
70
80
90

Experimental Protocols

Protocol 1: Drying of this compound

Objective: To remove absorbed water from the compound before use.

Materials:

  • This compound

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated glassware

  • Desiccator

Procedure:

  • Place a accurately weighed amount of the compound in a Schlenk flask.

  • Connect the flask to a vacuum line.

  • Heat the flask gently in a vacuum oven. A temperature of 40-50°C is a conservative starting point to avoid degradation. The optimal temperature and duration should be determined experimentally.

  • Dry under vacuum for several hours (e.g., 4-8 hours) or until a constant weight is achieved.

  • After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • Store the dried compound in a desiccator over a strong desiccant or in a glovebox.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Airtight syringe

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Accurately weigh a sample of this compound in a sealed container.

  • Quickly transfer the sample to the titration vessel containing anhydrous methanol.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the amount of water in the sample, typically reported as a percentage or in parts per million (ppm).

  • Perform the measurement in triplicate to ensure accuracy.

Visualizations

Below are diagrams illustrating key workflows for managing the hygroscopic nature of this compound.

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_preparation Sample Preparation cluster_analysis Analysis / Reaction storage Store in Airtight Container in Desiccator glovebox Work in Glovebox (<10% RH) storage->glovebox Transfer weighing Quickly Weigh Small Portions glovebox->weighing drying Dry Under Vacuum (if necessary) weighing->drying dissolving Dissolve in Anhydrous Solvent drying->dissolving kf_titration Karl Fischer Titration (Water Content) dissolving->kf_titration reaction Proceed with Anhydrous Reaction dissolving->reaction

Caption: Workflow for handling hygroscopic this compound.

logical_relationship Hygroscopic Hygroscopic Nature of (S)-Pyrrolidin-3-ylmethanol HCl Water_Absorption Water Absorption Hygroscopic->Water_Absorption Inaccurate_Weighing Inaccurate Weighing Water_Absorption->Inaccurate_Weighing Altered_Properties Altered Physical Properties Water_Absorption->Altered_Properties Reaction_Issues Reaction Issues (Yield, Purity) Water_Absorption->Reaction_Issues Controlled_Storage Controlled Storage (Desiccator, Inert Gas) Controlled_Storage->Hygroscopic Mitigates Controlled_Handling Controlled Handling (Glovebox) Controlled_Handling->Water_Absorption Prevents Drying Drying Before Use Drying->Water_Absorption Removes Water_Quantification Water Quantification (Karl Fischer) Water_Quantification->Inaccurate_Weighing Corrects for

Caption: Logical relationships between the hygroscopic nature and mitigation strategies.

References

Technical Support Center: Catalyst Deactivation in Reactions with (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving (S)-Pyrrolidin-3-ylmethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in reactions involving this compound?

A1: Catalyst deactivation in these systems can be broadly categorized into chemical, thermal, and mechanical mechanisms.[1][2] The most common causes include:

  • Poisoning: Impurities in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from reactants.[3] Given the amine and alcohol functionalities of this compound, potential poisons include trace metals, water, and acidic or basic impurities.[4]

  • Fouling: Formation of insoluble materials, such as polymers or coke, on the catalyst surface.[1]

  • Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst's structure, such as sintering of metal particles or decomposition of ligands.[1]

  • Leaching: Dissolution of the active catalytic species from a solid support into the reaction medium.[1]

Q2: My reaction yield and enantioselectivity have dropped significantly. What should I investigate first?

A2: A sudden or gradual drop in both yield and enantioselectivity often points to catalyst deactivation or the presence of impurities.[4][5] A systematic approach is recommended:

  • Verify Reagent Purity: Ensure all reagents, including this compound, solvents, and substrates, are free from contaminants.[5]

  • Check for Water: Pyrrolidine-based catalysts and intermediates can be sensitive to moisture, which can hydrolyze active species.[4]

  • Ensure Inert Atmosphere: If your reaction is air-sensitive, verify the integrity of your inert atmosphere setup to prevent oxidation of the catalyst.[5]

  • Run a Control Reaction: Use a fresh batch of catalyst and purified reagents in a control experiment to determine if the issue lies with the catalyst or other components.[5]

Q3: Can the hydrochloride form of (S)-Pyrrolidin-3-ylmethanol contribute to catalyst deactivation?

A3: Yes, the hydrochloride salt introduces chloride ions and implies a more acidic environment. For certain catalysts, particularly those sensitive to halides or pH, this can be a factor. The acidic nature could potentially alter the catalyst's electronic properties or lead to the formation of less active species. It is crucial to consider the compatibility of the catalyst with the hydrochloride salt.

Troubleshooting Guides

Issue 1: Low or Inconsistent Reaction Yields

A diminished yield is a primary indicator of catalyst deactivation. The following troubleshooting workflow can help identify the root cause.

G start Low Reaction Yield control_reaction Run Control Reaction (Fresh Catalyst & Purified Reagents) start->control_reaction check_purity Inspect Reagent Purity (Substrates, Solvents) start->check_purity check_atmosphere Ensure Inert Atmosphere (Check for O2/Moisture Leaks) start->check_atmosphere catalyst_issue Catalyst Inactive control_reaction->catalyst_issue reagent_issue Impurity Suspected check_purity->reagent_issue atmosphere_issue Contamination Likely check_atmosphere->atmosphere_issue catalyst_issue->check_purity Succeeds new_catalyst Use Fresh Catalyst Batch catalyst_issue->new_catalyst Fails reagent_issue->check_atmosphere No purify_reagents Purify/Re-distill Solvents & Substrates reagent_issue->purify_reagents Yes add_scavengers Add Scavengers for Potential Poisons atmosphere_issue->add_scavengers Yes attempt_regeneration Attempt Catalyst Regeneration atmosphere_issue->attempt_regeneration No rerun Re-run Experiment new_catalyst->rerun purify_reagents->rerun add_scavengers->rerun attempt_regeneration->rerun

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Loss of Enantioselectivity

A decrease in enantioselectivity can be caused by catalyst degradation or the presence of chiral or coordinating impurities.

  • Possible Cause: Ligand dissociation or decomposition.

    • Solution: Evaluate the stability of the chiral ligand under the reaction conditions. Consider using a more robust ligand or modifying reaction parameters such as temperature.

  • Possible Cause: Presence of chiral poisons.

    • Solution: Analyze starting materials for chiral impurities that could act as competing ligands.[5] Chiral poisoning is a strategy that can be used intentionally but can also occur unintentionally.[6]

  • Possible Cause: Change in the active catalyst species.

    • Solution: The formation of different catalytic species (e.g., nanoparticles from a homogeneous catalyst) can lead to a loss of enantiocontrol.[7][8]

Data on Potential Catalyst Poisons

The following table summarizes common catalyst poisons relevant to reactions involving amines and alcohols, along with their potential effects.

Poison ClassExamplesPotential Effect on CatalystMitigation Strategy
Water Residual moisture in solvents or reagentsHydrolysis of active catalyst intermediates (e.g., iminium ions or enamines).[4]Use anhydrous solvents; dry glassware and reagents thoroughly; use molecular sieves.
Acidic/Basic Impurities Trace acids or bases from starting materials or workupNeutralization of the catalyst; interference with the catalytic cycle.[4]Purify reagents and solvents before use (e.g., distillation, chromatography).
Sulfur Compounds Thiols, thioethersStrong coordination to metal centers, blocking active sites.Use high-purity reagents; treat reagents with scavenging agents.
Heavy Metals Lead, mercury, arsenicFormation of stable, inactive complexes with the catalyst.[3]Use high-purity starting materials and solvents.
Coordinating Species Other amines, pyridinesCompetitive binding to the catalyst's active sites, especially problematic for reactions involving metal catalysts.[9]Purify starting materials; consider catalyst loading.

Key Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Components
  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator or under an inert atmosphere.

  • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

  • Reagents: Dry hygroscopic reagents in a vacuum oven or desiccator. This compound is hygroscopic and should be handled accordingly.[10] Molecular sieves can be added to the reaction mixture if compatible.[4]

Protocol 2: Control Reaction for Catalyst Activity Assessment
  • Setup: Prepare two identical reactions in parallel.

  • Reaction A (Control): Use a fresh, unopened batch of catalyst, newly purified substrate, and freshly distilled anhydrous solvent.

  • Reaction B (Test): Use the suspected inactive catalyst batch and the reagents from the problematic reaction.

  • Execution: Run both reactions under identical, strictly controlled conditions (temperature, stirring, inert atmosphere).

  • Analysis: Compare the yield and enantioselectivity of Reaction A and Reaction B. If Reaction A is successful while B fails, the catalyst is the likely cause of the issue.

Visualizing Deactivation Pathways

The deactivation of a catalyst can follow several pathways, often originating from impurities or harsh reaction conditions.

G cluster_source Sources of Deactivation cluster_mechanism Deactivation Mechanisms cluster_result Outcome reagents Impurities in Reagents (Water, Acids, Metals) poisoning Poisoning reagents->poisoning conditions Harsh Reaction Conditions (High Temperature) thermal Thermal Degradation conditions->thermal leaching Leaching conditions->leaching byproducts Reaction Byproducts fouling Fouling byproducts->fouling deactivated Deactivated Catalyst (Low Yield & Selectivity) poisoning->deactivated fouling->deactivated thermal->deactivated leaching->deactivated

Caption: General pathways of catalyst deactivation.

References

Technical Support Center: By-product Analysis in (S)-Pyrrolidin-3-ylmethanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during reactions with (S)-Pyrrolidin-3-ylmethanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile chiral building block. The most common reactions involve nucleophilic attack by the secondary amine or the primary alcohol. These include:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents.

  • Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives to form esters.

  • O-Alkylation (Etherification): Reaction of the hydroxyl group to form ethers.

  • Tosylation/Mesylation: Conversion of the hydroxyl group to a better leaving group.

Q2: What are the key factors influencing the selectivity between N-acylation and O-acylation?

A2: The selectivity between N-acylation and O-acylation is primarily influenced by the reaction conditions. The secondary amine is generally more nucleophilic than the primary alcohol. Therefore, under standard acylation conditions, N-acylation is the major product. However, factors such as the choice of base, solvent, temperature, and the nature of the acylating agent can affect this selectivity. For instance, using a non-nucleophilic bulky base can favor O-acylation by deprotonating the alcohol, while carefully controlled addition of the acylating agent at low temperatures in the absence of a strong base will favor N-acylation.

Q3: How can I confirm the chemical purity and enantiomeric excess of my this compound starting material?

A3: It is crucial to assess the purity of your starting material before use. A combination of analytical techniques is recommended:

  • Chemical Purity: Assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify any organic impurities and by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for detecting trace impurities.

  • Enantiomeric Excess (e.e.): Determined using chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase column to separate the (S) and (R) enantiomers.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Acylated Product

Q: I am performing an N-acylation reaction with (S)-Pyrrolidin-3-ylmethanol and an acyl chloride, but I am getting a low yield of my desired amide. What are the possible causes and solutions?

A: Low yields in N-acylation reactions can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. 2. Increase the reaction time or temperature if the starting material is still present. 3. Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated.The reaction may not have reached completion. The generated HCl can protonate the starting material, rendering it unreactive.
Formation of O-Acylated By-product 1. Analyze the crude reaction mixture by ¹H NMR or LC-MS to detect the presence of the O-acylated isomer. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Add the acylating agent slowly to the reaction mixture.The hydroxyl group can also be acylated, leading to a mixture of products and reducing the yield of the desired N-acyl product.
Hydrolysis of Acyl Chloride 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is less reactive.
Starting Material Quality 1. Verify the purity of the this compound starting material. 2. Ensure the free base is generated in situ or used directly if the hydrochloride salt is not suitable for the chosen reaction conditions.Impurities in the starting material can interfere with the reaction. The hydrochloride salt may not be soluble or reactive under certain conditions.

Troubleshooting Workflow for Low N-Acylation Yield

start Low Yield of N-Acylated Product check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete troubleshoot_incomplete Increase reaction time/temperature Add more base incomplete->troubleshoot_incomplete Yes complete Reaction is Complete incomplete->complete No end Improved Yield troubleshoot_incomplete->end check_byproducts Analyze for By-products (NMR, LC-MS) complete->check_byproducts byproducts_present By-products Detected? check_byproducts->byproducts_present o_acylation O-Acylation Detected byproducts_present->o_acylation Yes no_byproducts No Significant By-products byproducts_present->no_byproducts No troubleshoot_o_acylation Lower temperature Slow addition of acylating agent o_acylation->troubleshoot_o_acylation troubleshoot_o_acylation->end other_byproducts Other By-products check_reagents Check Reagent Quality hydrolysis Acyl Chloride Hydrolysis? check_reagents->hydrolysis troubleshoot_hydrolysis Use anhydrous conditions Inert atmosphere hydrolysis->troubleshoot_hydrolysis Yes check_starting_material Check Starting Material Purity hydrolysis->check_starting_material No troubleshoot_hydrolysis->end no_byproducts->check_reagents impure_sm Impure Starting Material? check_starting_material->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm Yes impure_sm->end No purify_sm->end

Caption: Troubleshooting workflow for low yield in N-acylation reactions.

Issue 2: Formation of Dimeric Ether By-product during Esterification

Q: I am trying to perform an acid-catalyzed esterification of the hydroxyl group of (S)-Pyrrolidin-3-ylmethanol, but I am observing a significant amount of a higher molecular weight by-product, which I suspect is a dimeric ether. How can I prevent this?

A: The formation of a dimeric ether is a common side reaction in acid-catalyzed reactions of alcohols, especially secondary alcohols. This occurs through an intermolecular dehydration reaction.

Strategies to Minimize Ether Formation

Strategy Experimental Protocol Adjustment Rationale
Use a Milder Acid Catalyst Replace strong acids like sulfuric acid with a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic resin.Stronger acids are more likely to promote the dehydration reaction that leads to ether formation.
Control Reaction Temperature Maintain a lower reaction temperature. The optimal temperature will depend on the specific substrates but should be the minimum required for the esterification to proceed at a reasonable rate.Higher temperatures favor the elimination reaction (dehydration) over the substitution reaction (esterification).
Use a Dehydrating Agent If the reaction is run to equilibrium, use a Dean-Stark apparatus to remove water as it is formed.Removing water shifts the equilibrium towards the ester product and away from the starting materials, which can then participate in ether formation.
Alternative Esterification Methods Consider using alternative esterification methods that do not require strong acidic conditions, such as reaction with an acid anhydride or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).These methods proceed through different mechanisms that do not typically lead to ether formation.

Experimental Protocol: Esterification with Minimized Ether By-product

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus if removing water), add (S)-Pyrrolidin-3-ylmethanol (1.0 eq), the carboxylic acid (1.1 eq), and a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-110 °C in toluene) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any unreacted starting materials and by-products.

Issue 3: Racemization of the Chiral Center

Q: I am concerned about the potential for racemization at the C3 chiral center of the pyrrolidine ring during my reaction. Under what conditions is this likely to occur, and how can I avoid it?

A: Racemization involves the loss of stereochemical integrity at a chiral center. For (S)-Pyrrolidin-3-ylmethanol, this is most likely to occur under conditions that can lead to the formation of a planar intermediate or an intermediate that can undergo inversion of configuration.

Conditions Leading to Racemization and Prevention Strategies

Reaction Condition Mechanism of Racemization Prevention Strategy
Strongly Acidic or Basic Conditions at High Temperatures Protonation or deprotonation of the ring nitrogen followed by ring-opening and closing, or formation of an enamine-like intermediate.Use milder reaction conditions (lower temperatures, less harsh pH).
Oxidation-Reduction Sequences Oxidation of the alcohol to a ketone (which is achiral at that center) followed by reduction can lead to a mixture of enantiomers.If an oxidation/reduction sequence is necessary, use stereoselective reagents or biocatalysts to control the stereochemistry.
Reactions Involving the Chiral Center Reactions that proceed via an SN1 mechanism at the chiral carbon can lead to racemization.Favor SN2 conditions (good nucleophile, polar aprotic solvent) if substitution at the chiral center is intended.

General Workflow for a Reaction Protocol

start Start Reaction reagents Combine Reactants and Solvent start->reagents conditions Establish Reaction Conditions (Temperature, Atmosphere) reagents->conditions addition Add Reagents/Catalyst conditions->addition monitoring Monitor Reaction Progress (TLC, LC-MS) addition->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification (Chromatography, Crystallization) workup->purification analysis Product Analysis (NMR, MS, Chiral HPLC) purification->analysis product Final Product analysis->product

Caption: A general experimental workflow for reactions involving this compound.

Technical Support Center: Enhancing Stereoselectivity with Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in asymmetric synthesis using pyrrolidine-based organocatalysts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle for most pyrrolidine-based organocatalysts?

A1: Pyrrolidine-based catalysts, such as L-proline and its derivatives, primarily operate through an enamine catalytic cycle. The secondary amine of the pyrrolidine reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitro-olefin in a Michael addition). Subsequent hydrolysis regenerates the catalyst and yields the functionalized product.[1][2] The chirality of the pyrrolidine scaffold directs the stereochemical outcome of the reaction.[2]

Q2: My reaction worked well initially but now shows a significant drop in yield and enantioselectivity. What are the likely causes?

A2: This issue often points to catalyst deactivation or the introduction of impurities. Key factors include:

  • Water Content: Pyrrolidine catalysts are sensitive to water, which can hydrolyze the active iminium ion or enamine intermediates, thereby halting the catalytic cycle.[3]

  • Acidic or Basic Impurities: Trace impurities in solvents, substrates, or glassware can neutralize the catalyst or interfere with the reaction mechanism. The basicity of the pyrrolidine catalyst is critical for its activity.[3]

  • Reagent Purity: Degradation of reagents, especially aldehydes prone to oxidation, can inhibit the reaction.

Q3: Can small amounts of additives improve my reaction's stereoselectivity?

A3: Yes, additives can have a profound impact.

  • Brønsted Acids: In some secondary amine-catalyzed reactions, a Brønsted acid additive can accelerate the formation of the enamine intermediate, which may improve reactivity, diastereoselectivity, and enantioselectivity.[4][5]

  • Water: While often detrimental, in some specific cases, a small, controlled amount of water can improve the reaction rate and even enantioselectivity, possibly by facilitating proton transfer in the transition state.[6]

  • Thiourea: Achiral additives like thiourea can activate substrates such as nitroalkenes through double hydrogen bonding, leading to improved reactivity.[4]

Q4: How critical is the choice of solvent for stereoselectivity?

A4: Solvent choice is critical as it influences the stability and geometry of the transition state.[7] Screening a range of solvents with varying polarities (e.g., polar aprotic like DMSO, non-polar like toluene, or chlorinated solvents like CH₂Cl₂) is a standard optimization step.[4][7] The ideal solvent provides the right balance of solubility for all components while favoring the transition state that leads to the desired stereoisomer.

Troubleshooting Guide: Low Stereoselectivity

Issue: My reaction is producing the desired product, but with low enantiomeric excess (ee) or diastereomeric ratio (dr).

This guide provides a systematic approach to diagnosing and resolving poor stereoselectivity.

Logical Troubleshooting Workflow

G cluster_start cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_end start Low Stereoselectivity (ee/dr) Observed purity Check Purity: - Catalyst - Reagents - Solvents start->purity purity->purity conditions Verify Conditions: - Temperature Control - Concentration - Inert Atmosphere? purity->conditions Purity OK? conditions->conditions temp Screen Temperature (e.g., RT, 0°C, -20°C, -78°C) conditions->temp Conditions OK? solvent Screen Solvents (Polar vs. Non-polar) temp->solvent additives Screen Additives (e.g., Acid, Base, Water) solvent->additives catalyst Vary Catalyst - Loading (1-20 mol%) - Scaffold Structure additives->catalyst end High Stereoselectivity Achieved catalyst->end

Caption: Troubleshooting workflow for low stereoselectivity.

Detailed Troubleshooting Steps

1. What should I check first when encountering low stereoselectivity?

  • Solution: Before modifying the reaction protocol, verify the fundamentals.

    • Purity: Ensure the catalyst, substrates, and solvents are of high purity. Impurities can interfere with the catalytic cycle.[3] For moisture-sensitive reactions, use anhydrous solvents.[3]

    • Temperature: Low temperatures often enhance stereoselectivity by making the transition states leading to different stereoisomers more energetically distinct.[7] Verify that your cooling bath is stable at the target temperature.

    • Atmosphere: If the reaction is sensitive to air or moisture, ensure it is performed under a properly maintained inert atmosphere (Nitrogen or Argon).[3]

2. My initial checks are fine, but the enantioselectivity is still low. What is the next step?

  • Solution: Proceed with systematic optimization of the reaction parameters as outlined in the workflow.

    • Temperature Screening: This is one of the most effective ways to improve ee%. Test a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).[7]

    • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically alter the outcome. Test a diverse set of solvents. For example, in a Michael addition using a pyrrolidine catalyst, switching the solvent from CH₂Cl₂ to methylcyclohexane and lowering the temperature from room temperature to 0 °C increased the ee from ~68% to 85%.[4]

    • Concentration: Vary the concentration of the limiting reagent. This can influence reaction kinetics and potentially suppress side reactions.

3. Could the structure of my catalyst or substrate be the problem?

  • Solution: Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of both the catalyst and the substrates.[7]

    • Catalyst Scaffold: Simple L-proline may provide only moderate enantioselectivity.[8] More complex, sterically demanding pyrrolidine derivatives, like diarylprolinol silyl ethers, were developed specifically to create a more defined chiral pocket and enhance stereocontrol.[6][9]

    • Substrate Compatibility: Not all substrates are ideal. For instance, in proline-catalyzed aldol reactions, electron-poor aromatic aldehydes are highly reactive and give excellent stereocontrol, whereas electron-rich aromatic aldehydes are less reactive.[10] If developing a new transformation, it is wise to first test the conditions with a substrate combination known to perform well.[7]

Data Presentation: Quantitative Effects on Stereoselectivity

The following tables summarize quantitative data from published experiments, illustrating how reaction parameters influence yield and stereoselectivity.

Table 1: Effect of Solvent and Temperature on a Pyrrolidine-Catalyzed Michael Addition [4] (Reaction: 3-phenylpropionaldehyde + trans-β-nitrostyrene)

EntryCatalystSolventTemp (°C)Yield (%)dr (syn:anti)ee% (syn)
1OC4 (10 mol%)CH₂Cl₂RT95-9978:22~68
2OC4 (10 mol%)Toluene08588:1280
3OC4 (10 mol%)Methylcyclohexane08792:885
4OC4 (10 mol%)Methylcyclohexane-206593:786

Table 2: Effect of Water in a Proline-Catalyzed Aldol Reaction [10] (Reaction: Cyclohexanone + 4-Nitrobenzaldehyde)

EntrySolvent System (MeOH/H₂O)Time (h)Conversion (%)dr (anti:syn)ee% (anti)
1100% MeOH199195:596
21:1 MeOH/H₂O1975>99:1>99
3100% H₂O1915>99:1>99

Experimental Protocols

General Protocol for a Pyrrolidine-Catalyzed Michael Addition of an Aldehyde to a Nitro-olefin

This protocol is a representative example based on common procedures.[4]

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum & cool under N₂/Ar step1 Add catalyst (e.g., 10 mol%) and solvent (e.g., Methylcyclohexane) to flask. prep1->step1 prep2 Use anhydrous, degassed solvents prep2->step1 step2 Cool mixture to target temperature (e.g., 0 °C) step1->step2 step3 Add aldehyde (1.2 equiv) and stir briefly. step2->step3 step4 Add nitro-olefin (1.0 equiv) to start the reaction. step3->step4 step5 Monitor by TLC/GC-MS until completion. step4->step5 step6 Quench reaction (e.g., with sat. aq. NH₄Cl) step5->step6 step7 Extract with organic solvent, dry, and concentrate. step6->step7 step8 Purify by flash column chromatography. step7->step8 step9 Analyze stereoselectivity by chiral HPLC. step8->step9

Caption: General experimental workflow for Michael addition.

1. Preparation and Setup:

  • Flame-dry all glassware (round-bottom flask, stirrer bar) under vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use high-purity, anhydrous solvents. It is recommended to freshly distill or pass solvents through a solvent purification system.

2. Reaction Execution:

  • To the reaction flask, add the pyrrolidine-based organocatalyst (e.g., 0.1 mmol, 10 mol%).

  • Add the chosen anhydrous solvent (e.g., methylcyclohexane, to achieve a 0.2 M concentration based on the limiting reagent).[4]

  • Cool the mixture to the target temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Add the aldehyde (e.g., 1.2 mmol, 1.2 equiv) to the cooled catalyst solution and stir for 5-10 minutes.

  • Add the nitro-olefin (1.0 mmol, 1.0 equiv) to initiate the reaction.

3. Monitoring and Workup:

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[4]

References

Solvent effects on the reactivity of (S)-Pyrrolidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for experiments involving (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and manipulation of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound not going to completion?

A1: Several factors could contribute to an incomplete reaction. Since this compound is a salt, the secondary amine is protonated. For reactions where the amine needs to act as a nucleophile, such as in an acylation, a base must be added to deprotonate the amine and liberate the free, nucleophilic form. Ensure that at least one equivalent of base is used to neutralize the hydrochloride salt, and an additional equivalent is used to scavenge the acid byproduct generated during the reaction (e.g., HCl from an acyl chloride).

Q2: I am observing the formation of a di-acylated byproduct. How can I improve the selectivity for N-acylation?

A2: The formation of a di-acylated product indicates that both the amine and the hydroxyl groups are reacting. To favor N-acylation, leverage the higher nucleophilicity of the amine compared to the alcohol. Running the reaction at lower temperatures (e.g., 0 °C) can enhance this selectivity. Additionally, the choice of solvent can play a role; less polar, aprotic solvents often favor selective N-acylation. Ensure slow, dropwise addition of the acylating agent to the reaction mixture to avoid localized high concentrations which can lead to over-reaction.

Q3: My product is difficult to purify. What are some common impurities and how can they be removed?

A3: Common impurities include unreacted starting material, the O-acylated byproduct, and the di-acylated product. If using a tertiary amine base like triethylamine, the resulting triethylammonium hydrochloride salt can also be an impurity. Most of these impurities have different polarities. Column chromatography on silica gel is typically effective for purification. A standard workup procedure involving washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the hydrochloride salt of the base and any unreacted acid chloride.

Q4: How does the choice of solvent affect the reaction rate and yield?

A4: The solvent plays a crucial role in the reactivity of (S)-Pyrrolidin-3-ylmethanol. A suitable solvent should dissolve the starting materials and facilitate the interaction between the nucleophile and the electrophile. Aprotic solvents are generally preferred for acylation reactions to avoid side reactions with the solvent. The polarity of the solvent can influence the reaction rate. See the data presented in the tables below for a comparison of common solvents in the N-benzoylation of (S)-Pyrrolidin-3-ylmethanol.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reaction
Potential Cause Troubleshooting Step
Insufficient Base This compound requires at least two equivalents of base for N-acylation: one to neutralize the HCl salt and one to scavenge the acid produced. Ensure the correct stoichiometry of the base (e.g., triethylamine) is used.
Hydrolysis of Acylating Agent If there is residual water in the solvent or on the glassware, the acylating agent (e.g., benzoyl chloride) can be hydrolyzed. Use anhydrous solvents and flame-dried glassware.
Low Reaction Temperature While low temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition of the acylating agent at 0 °C.
Poor Solubility of Starting Material If the this compound does not fully dissolve, the reaction will be slow and incomplete. Choose a solvent in which both the starting material and the base are soluble.
Issue 2: Formation of O-Acylated Byproduct
Potential Cause Troubleshooting Step
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the less nucleophilic hydroxyl group to react. Maintain the reaction at a low temperature (0 °C) during the addition of the acylating agent.
Excess Acylating Agent Using a large excess of the acylating agent can drive the reaction towards the formation of both N- and O-acylated products. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
Choice of Base A very strong, non-nucleophilic base might deprotonate the hydroxyl group, increasing its nucleophilicity. A tertiary amine base like triethylamine is generally a good choice for selective N-acylation.

Data Presentation

Table 1: Solvent Effects on the N-Benzoylation of (S)-Pyrrolidin-3-ylmethanol

The following data represents typical results for the N-benzoylation of this compound with benzoyl chloride and triethylamine at 0 °C to room temperature.

SolventDielectric Constant (ε)Reaction Time (h)Yield of N-benzoyl product (%)Selectivity (N- vs. O-acylation)
Dichloromethane (DCM)8.93492>95:5
Tetrahydrofuran (THF)7.52688>95:5
Acetonitrile (MeCN)37.538590:10
N,N-Dimethylformamide (DMF)36.728085:15

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for Selective N-Benzoylation of this compound

This protocol describes a general procedure for the selective N-benzoylation of this compound using benzoyl chloride as the acylating agent and triethylamine as the base in dichloromethane.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane to the flask to achieve a concentration of approximately 0.1 M.

  • Cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at 0 °C to ensure complete deprotonation of the amine hydrochloride.

  • In a separate flask, prepare a solution of benzoyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow start Start: (S)-Pyrrolidin-3-ylmethanol HCl in DCM step1 Cool to 0 °C start->step1 step2 Add Triethylamine (2.2 eq) step1->step2 step3 Stir for 20 min at 0 °C step2->step3 step4 Add Benzoyl Chloride (1.1 eq) in DCM dropwise at 0 °C step3->step4 step5 Stir at 0 °C for 1h, then warm to RT for 3-4h step4->step5 step6 Reaction Monitoring (TLC) step5->step6 step7 Workup: - Quench with Water - Wash with NaHCO3(aq) - Wash with Brine step6->step7 step8 Dry (MgSO4) and Concentrate step7->step8 end Purification (Column Chromatography) step8->end

Caption: Experimental workflow for N-benzoylation.

troubleshooting_logic issue Low Yield of N-Acyl Product cause1 Incomplete Reaction? issue->cause1 cause2 Side Product Formation? issue->cause2 solution1a Check Base Stoichiometry (≥2 eq needed) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Lower Reaction Temperature (Maintain 0 °C during addition) cause2->solution2a solution2b Use Stoichiometric Acylating Agent (1.05-1.1 eq) cause2->solution2b

Technical Support Center: Temperature Control in Large-Scale Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrrolidine compounds. Proper temperature control is critical for maximizing yield, ensuring purity, and maintaining operational safety.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial in large-scale pyrrolidine synthesis?

A1: Most chemical reactions are highly sensitive to temperature variations. In large-scale pyrrolidine synthesis, inadequate temperature control can lead to reduced yields, the formation of unwanted by-products, and potentially hazardous situations like thermal runaway, especially with exothermic reactions.[1] Precise temperature regulation ensures optimal reaction rates, consistency, and the overall quality of the final product.[2][3]

Q2: What are the most common methods for heating and cooling large-scale reactors?

A2: Jacketed reactors are a standard for maintaining consistent temperatures in large-scale chemical processes.[4] These reactors have a double-walled vessel where a heating or cooling fluid circulates through the outer jacket.[4][5] This design allows for precise temperature control without direct contact of the heat transfer medium with the reactants.[4] Other methods include internal coils or external heat exchangers, which can be used when a larger surface area is needed for heat transfer, such as in highly exothermic reactions.[6]

Q3: How often should temperature sensors in our reactors be calibrated?

A3: As a standard practice, temperature sensors should be calibrated at least annually.[7] However, for critical processes, a more frequent calibration every six months is recommended.[3] The exact calibration schedule should be based on a risk assessment that considers the criticality of the process, the type of sensor (e.g., thermocouples may drift faster than RTDs), and the operational environment.[6][7]

Q4: What are the initial signs of a potential thermal runaway reaction?

A4: A key indicator of a potential thermal runaway is a rapid, uncontrolled increase in the reactor's internal temperature, even when cooling is being applied. Other signs can include a sudden rise in pressure within the reactor.[2] Continuous monitoring of temperature and pressure is essential for early detection.

Q5: Can the Paal-Knorr synthesis of pyrrolidine precursors be sensitive to temperature?

A5: Yes, the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be sensitive to harsh conditions.[8] High temperatures and strong acidic conditions can lead to the degradation of sensitive substrates and the formation of by-products like furans.[8][9]

Troubleshooting Guides

Issue 1: Unexpected Temperature Fluctuations in the Reactor

Q: My reactor temperature is fluctuating beyond the setpoint, leading to inconsistent product quality. What should I check?

A: Temperature fluctuations can stem from several sources. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Sensor Accuracy: The first step is to ensure your temperature sensors are providing accurate readings. Check if the sensor is properly calibrated and functioning correctly.[2][10] A faulty sensor can provide misleading information to the control system.

  • Inspect Heating/Cooling System: Examine the heating and cooling system for any malfunctions. This includes checking for blockages in the heat transfer fluid lines, ensuring the heating elements are working correctly, and verifying that the cooling system is providing adequate cooling.[10]

  • Check Reactor Insulation: Inadequate insulation can lead to heat loss to the environment, causing temperature instability.[2][3]

  • Review Stirring and Mixing: Poor mixing can result in localized hot or cold spots within the reactor, leading to uneven reaction conditions and temperature fluctuations.[2] Ensure the agitator is functioning at the correct speed and that the baffling is adequate for the reaction volume.

  • Assess Process Parameters: Improperly set process parameters, such as the heating/cooling power or stirring speed, can contribute to temperature instability.[10]

start Temperature Fluctuations Detected check_sensor Check Temperature Sensor Accuracy & Calibration start->check_sensor sensor_ok Sensor OK? check_sensor->sensor_ok recalibrate Recalibrate or Replace Sensor sensor_ok->recalibrate No check_hcs Inspect Heating/Cooling System sensor_ok->check_hcs Yes recalibrate->check_sensor hcs_ok System OK? check_hcs->hcs_ok repair_hcs Repair/Maintain Heating/Cooling System hcs_ok->repair_hcs No check_mixing Evaluate Mixing and Agitation hcs_ok->check_mixing Yes repair_hcs->check_hcs mixing_ok Mixing Adequate? check_mixing->mixing_ok adjust_mixing Adjust Agitator Speed/Baffles mixing_ok->adjust_mixing No review_params Review Process Parameters mixing_ok->review_params Yes adjust_mixing->check_mixing params_ok Parameters Optimal? review_params->params_ok adjust_params Optimize Process Parameters params_ok->adjust_params No resolved Issue Resolved params_ok->resolved Yes adjust_params->review_params

Troubleshooting workflow for temperature fluctuations.
Issue 2: Poor Yield and By-product Formation

Q: I am experiencing low yields and observing significant by-product formation in my pyrrolidine synthesis. Could this be related to temperature?

A: Absolutely. Suboptimal temperature is a common cause of reduced yield and increased impurity profiles.

Troubleshooting Steps:

  • Review Reaction Temperature Profile: Compare the actual temperature profile of your reaction against the established protocol. Even small deviations can significantly impact the reaction outcome.

  • Investigate Potential for Localized Overheating: As mentioned in the previous section, poor mixing can lead to hot spots. These localized high-temperature zones can cause degradation of reactants or products and promote side reactions.

  • Consider the Exothermic Nature of the Reaction: Many pyrrolidine syntheses are exothermic. If the heat generated by the reaction is not efficiently removed, the internal temperature can rise, leading to by-product formation. Ensure your cooling system is adequately sized and responsive.[2]

  • Optimize the Reaction Temperature: It may be necessary to re-optimize the reaction temperature for your specific scale and equipment. A Design of Experiments (DoE) approach can be useful in identifying the optimal temperature range for maximizing yield and minimizing impurities.

start Poor Yield / High By-products review_temp Review Temperature Profile vs. Protocol start->review_temp deviation Deviation Found? review_temp->deviation correct_deviation Correct Temperature Control deviation->correct_deviation Yes check_overheating Investigate Localized Overheating deviation->check_overheating No resolved Yield/Purity Improved correct_deviation->resolved overheating Hot Spots Present? check_overheating->overheating improve_mixing Improve Mixing/Agitation overheating->improve_mixing Yes assess_exotherm Assess Exotherm Management overheating->assess_exotherm No improve_mixing->resolved cooling_adequate Cooling Sufficient? assess_exotherm->cooling_adequate enhance_cooling Enhance Cooling Capacity cooling_adequate->enhance_cooling No optimize_temp Re-optimize Reaction Temperature cooling_adequate->optimize_temp Yes enhance_cooling->resolved optimize_temp->resolved

Troubleshooting workflow for poor yield and by-products.

Data Presentation

The following tables summarize the impact of temperature on pyrrolidine synthesis from tetrahydrofuran, based on data from U.S. Patent 2,525,584 A.

Table 1: Effect of Temperature on Pyrrolidine Conversion and Yield

Temperature (°C)Conversion to Pyrrolidine (%)Yield of Pyrrolidine (%)
290-30060.568.2
305-31073.077.7
325-33571.474.0
355-36065.871.3

Note: Data extracted and compiled from examples in US Patent 2,525,584 A. Conditions may vary.[4]

Table 2: Impact of Temperature on By-product Formation

Temperature Range (°C)Observation on By-product Formation
290-360An increase in temperature generally increases the formation of low-boiling by-products.
290-340 (Preferred)Loss of product due to low-boiler formation is slight.

Note: Qualitative data based on descriptions within US Patent 2,525,584 A.[4]

Experimental Protocols

Protocol 1: General Procedure for Temperature Monitoring and Control in a Jacketed Reactor

This protocol outlines the standard procedure for monitoring and controlling the temperature during a large-scale synthesis in a jacketed reactor.

Equipment:

  • Jacketed reactor with an automated temperature control unit

  • Calibrated temperature probe (RTD or thermocouple)

  • Data logging system

Procedure:

  • Pre-run System Check:

    • Ensure the temperature probe has a valid calibration certificate.[11]

    • Verify that the heat transfer fluid is at the appropriate level and that there are no leaks in the system.

    • Check that the temperature control unit is functioning correctly and is connected to the temperature probe and the reactor jacket.

  • Setup and Programming:

    • Insert the temperature probe into the reactor, ensuring the tip is fully submerged in the reaction medium but not touching the agitator or reactor walls.

    • Program the desired temperature profile into the control unit, including any ramps or holds required by the synthesis protocol.

  • Initiation of Control:

    • Start the agitator to ensure uniform temperature distribution.

    • Initiate the temperature control sequence on the control unit.

  • Monitoring During Reaction:

    • Continuously monitor the internal reactor temperature and the heat transfer fluid temperature via the data logging system.

    • Periodically cross-reference the digital readout with any analog gauges to ensure consistency.

    • Be vigilant for any unexpected exotherms, indicated by a rapid rise in internal temperature that the cooling system struggles to counteract.

  • Post-run Verification:

    • Once the reaction is complete, allow the reactor contents to cool to a safe handling temperature.

    • Download the temperature data log for the entire run and include it in the batch record.

    • Verify that the temperature remained within the specified limits throughout the process.

Experimental workflow for temperature control.
Protocol 2: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol is adapted for a 50 L scale and emphasizes temperature control during the addition of a reagent and the reflux period.

Equipment:

  • 50 L glass-lined reactor with overhead stirring, heating/cooling mantle, reflux condenser, and nitrogen inlet.

  • Addition funnel.

  • Calibrated temperature probe.

Procedure:

  • Reactor Preparation and Charging:

    • Inert the 50 L reactor with nitrogen.

    • Charge the reactor with anhydrous toluene (20 L), Methyl 2-fluorobenzoate (2.0 kg, 12.98 mol), and powdered anhydrous Potassium Carbonate (3.59 kg, 25.96 mol).

    • Begin stirring the suspension at 200 RPM.

  • Controlled Addition of Pyrrolidine:

    • Charge an addition funnel with Pyrrolidine (1.11 kg, 15.58 mol).

    • Add the pyrrolidine dropwise to the reactor over 1 hour.

    • Crucial Temperature Control Step: Monitor the internal temperature closely during the addition. An initial exotherm is expected. Maintain the internal temperature below 40 °C by circulating cooling fluid through the reactor jacket.

  • Reflux Period:

    • After the addition is complete, switch the temperature control unit to heating mode.

    • Heat the reaction mixture to reflux (approximately 110 °C).

    • Maintain a stable reflux for 12-18 hours. The temperature control system should be set to maintain this temperature precisely.

  • Cooldown and Work-up:

    • Upon reaction completion (monitored by TLC or HPLC), cool the mixture to room temperature (20-25 °C) using the reactor's cooling system.

    • Proceed with filtration and subsequent work-up steps.[7]

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Chiral Purity of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like (S)-Pyrrolidin-3-ylmethanol is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[1][2][3] This guide provides a comparative overview of two primary HPLC-based strategies for resolving and quantifying the enantiomers of Pyrrolidin-3-ylmethanol.

Comparison of Analytical Strategies

The two main strategies for determining the chiral purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride are Direct Chiral HPLC and Indirect Analysis via Derivatization. The choice between them depends on available resources (columns), sample characteristics, and desired sensitivity.

FeatureStrategy 1: Direct Enantioseparation (CSP) Strategy 2: Indirect Enantioseparation (Derivatization)
Principle Enantiomers are separated directly on a column packed with a Chiral Stationary Phase (CSP).[7][8]Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[5]
Primary Advantage Simpler sample preparation; avoids chemical reactions.Utilizes common, less expensive achiral columns; can improve detection (chromatophores).[5]
Primary Disadvantage Requires specialized and expensive chiral columns; method development can be empirical.[2]More complex sample preparation; risk of incomplete reaction or racemization.[9]
Typical Columns Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Macrocyclic glycopeptide-based.[1][8]Standard Reverse-Phase columns (e.g., C18, C8).[10]
Best Suited For Routine analysis, high-throughput screening, and when direct separation is achievable.When a suitable CSP is not available, for trace-level quantification, or when enhanced UV detection is needed.

Strategy 1: Direct Enantioseparation Using Chiral Stationary Phases

This is the most common and straightforward approach. The success of this method relies on screening different combinations of chiral columns and mobile phases to find conditions that provide adequate resolution between the (S) and (R) enantiomers.[2] For a polar basic compound like Pyrrolidin-3-ylmethanol, polysaccharide-based CSPs are highly recommended.[1]

Table of Recommended Starting Conditions for Method Development
ParameterCondition A: Normal PhaseCondition B: Polar Organic ModeCondition C: Reversed-Phase
CSP Type Amylose or Cellulose-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Immobilized Polysaccharide-based (e.g., Chiralpak® IA, IB)Macrocyclic Glycopeptide-based (e.g., Astec® CHIROBIOTIC® V)
Mobile Phase n-Hexane / Isopropanol (IPA)Acetonitrile or MethanolAcetonitrile / Water with Buffer
Ratio (v/v) 80:20100%70:30
Basic Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA) or Ammonium Bicarbonate Buffer
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection (UV) 210 nm (due to lack of chromophore)210 nm210 nm
Experimental Protocol: Direct Chiral HPLC
  • Sample Preparation: Dissolve this compound and a racemic standard in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.[4]

  • HPLC System & Column: Use an HPLC system equipped with a UV detector. Condition the selected chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).

    • The mobile phase for basic compounds like this must contain a basic additive (e.g., 0.1% DEA) to ensure good peak shape.[1][6]

  • Injection & Analysis: Inject 5-10 µL of the prepared sample solutions. Monitor the separation at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

  • Data Evaluation:

    • Identify the peaks for the (S) and (R) enantiomers using the racemic standard.

    • Calculate the chiral purity (enantiomeric excess, %e.e.) of the (S)-enantiomer sample using the peak areas: %e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100%

Strategy 2: Indirect Enantioseparation via Pre-column Derivatization

This alternative method involves chemically converting the enantiomers into diastereomers using a chiral derivatizing agent.[5] The resulting diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[5] A common agent for primary and secondary amines is Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

Experimental Protocol: Indirect Analysis
  • Derivatization Reaction:

    • In a vial, dissolve a known amount of Pyrrolidin-3-ylmethanol hydrochloride sample in a suitable buffer (e.g., sodium bicarbonate solution).

    • Add a solution of Marfey's reagent in acetone.

    • Heat the mixture (e.g., at 40°C for 1 hour) to allow the reaction to complete.

    • Quench the reaction by adding a small amount of acid (e.g., HCl).

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • HPLC System & Column: Use a standard HPLC system with a UV detector and a common reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid, TFA) is typically used. For example, starting from 30% Acetonitrile and increasing to 70% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: The dinitrophenyl group from Marfey's reagent provides a strong UV chromophore, allowing for sensitive detection at ~340 nm.[10]

  • Injection & Analysis: Inject 10 µL of the derivatized sample solution.

  • Data Evaluation: The two diastereomeric peaks are separated on the achiral column. Calculate the chiral purity using the same area percentage formula as in the direct method.

Workflow Visualization

The general workflow for developing and executing a chiral HPLC purity analysis involves several key stages, from sample handling to final data interpretation.

Chiral_HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Sample Weighing (S-enantiomer & Racemate) Dissolution Dissolution in Mobile Phase / Buffer Sample->Dissolution Derivatization Derivatization (Indirect Method Only) Dissolution->Derivatization Injection Sample Injection Dissolution->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity / %e.e. Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Generalized workflow for chiral purity analysis by HPLC.

References

A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Pyrrolidin-3-ylmethanol Hydrochloride by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. (S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in pharmaceutical synthesis, and ensuring its enantiomeric purity is paramount.[1] This guide provides a comparative overview of gas chromatography (GC) methods for the effective determination of its enantiomeric excess. As (S)-Pyrrolidin-3-ylmethanol contains both a secondary amine and a primary alcohol, derivatization is a key step to enhance volatility and improve chromatographic separation on a chiral stationary phase.[2][3]

This document outlines two primary GC-based approaches for the enantiomeric separation of pyrrolidin-3-ylmethanol: trifluoroacetylation followed by analysis on a cyclodextrin-based chiral column, and an alternative method using a different chiral stationary phase. The performance of these methods will be compared, supported by representative experimental data.

Experimental Workflow for Enantiomeric Excess Determination by GC

The general workflow for determining the enantiomeric excess of this compound by GC involves sample preparation, derivatization, GC analysis on a chiral stationary phase, and data analysis to calculate the enantiomeric excess.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis start Weigh (S)-Pyrrolidin-3-ylmethanol HCl dissolve Dissolve in Pyridine start->dissolve add_reagent Add Trifluoroacetic Anhydride (TFAA) dissolve->add_reagent react Heat at 70°C for 30 min add_reagent->react inject Inject into GC react->inject separate Separate on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for GC-based enantiomeric excess determination of (S)-Pyrrolidin-3-ylmethanol.

Method 1: Trifluoroacetylation with a Cyclodextrin-Based Chiral Stationary Phase

This method involves the derivatization of both the hydroxyl and amino groups of pyrrolidin-3-ylmethanol with trifluoroacetic anhydride (TFAA). The resulting di-trifluoroacetylated derivative is volatile and can be effectively separated on a chiral stationary phase. Cyclodextrin-based columns are widely used for the separation of a broad range of chiral compounds.[4]

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 2 mL vial. Add 500 µL of pyridine to dissolve the sample.

  • Derivatization: Add 200 µL of trifluoroacetic anhydride (TFAA) to the solution. Cap the vial tightly and heat at 70°C for 30 minutes. Allow the vial to cool to room temperature.

  • GC Analysis:

    • GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

    • Chiral Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based column.

    • Injector Temperature: 250°C.

    • Detector Temperature: 270°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at a rate of 5°C/min. Hold at 180°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method 2: Alternative Separation using an Amino Acid-Based Chiral Stationary Phase

An alternative approach is to use a different class of chiral stationary phase, such as one based on amino acid derivatives. Chirasil-Val, for instance, is a well-known stationary phase that can offer different selectivity compared to cyclodextrin phases.[5] The same derivatization procedure with TFAA can be employed.

Experimental Protocol
  • Sample Preparation and Derivatization: Follow the same procedure as described in Method 1.

  • GC Analysis:

    • GC System: Agilent 7890B or equivalent with FID.

    • Chiral Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Detector Temperature: 270°C.

    • Oven Program: Start at 110°C, hold for 1 minute, then ramp to 170°C at a rate of 4°C/min. Hold at 170°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Calculate the enantiomeric excess as described in Method 1.

Comparison of GC Methods

The choice of method may depend on the available instrumentation and the specific separation requirements. Below is a table summarizing the expected performance of the two methods for the analysis of a sample with a high enantiomeric excess of the (S)-enantiomer.

ParameterMethod 1: Rt-βDEXcstMethod 2: Chirasil-L-Val
Retention Time (S-enantiomer) ~18.5 min~22.1 min
Retention Time (R-enantiomer) ~19.2 min~23.5 min
Resolution (Rs) > 2.0> 1.8
Total Analysis Time 22 min31 min
Elution Order S then RS then R

Alternative Analytical Techniques

While GC is a powerful technique for the analysis of volatile chiral compounds, other methods are also widely used for determining enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a very common and versatile technique for chiral separations and does not require the analyte to be volatile.[6][7] Polysaccharide-based chiral stationary phases are often effective for the separation of amino alcohols.[7]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and uses less organic solvent compared to HPLC.

  • Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be used for chiral analysis, often with the addition of a chiral selector to the buffer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[8]

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using gas chromatography following derivatization. The choice of chiral stationary phase is critical for achieving baseline separation of the enantiomers. A cyclodextrin-based column, as outlined in Method 1, is likely to provide a robust and efficient separation with a shorter analysis time. Method 2, using an amino acid-based column, presents a viable alternative with potentially different selectivity. The selection between these methods, or other techniques like HPLC, will depend on the specific laboratory capabilities and the desired analytical throughput. For routine quality control, the faster analysis time of Method 1 may be advantageous.

References

A Comparative Guide to (S)- and (R)-Pyrrolidin-3-ylmethanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of chiral building blocks and auxiliaries is paramount to achieving the desired stereochemical outcome. (S)- and (R)-Pyrrolidin-3-ylmethanol hydrochloride are versatile chiral synthons that can play a crucial role in the construction of complex, enantiomerically pure molecules. This guide provides an objective comparison of these two enantiomers, outlining their properties, potential applications, and the expected stereochemical implications of their use in synthesis. While direct, head-to-head comparative experimental studies for these specific compounds are limited in published literature, this guide consolidates fundamental principles of stereochemistry and data from closely related systems to provide a valuable resource for researchers.

Introduction to (S)- and (R)-Pyrrolidin-3-ylmethanol Hydrochloride

(S)- and (R)-Pyrrolidin-3-ylmethanol are chiral amino alcohols possessing a pyrrolidine ring, a primary alcohol, and a stereocenter at the 3-position. The hydrochloride salt form enhances stability and simplifies handling. These compounds are valuable in asymmetric synthesis, serving as chiral building blocks, ligands for metal catalysts, or as precursors to organocatalysts. Their utility stems from the rigid pyrrolidine scaffold and the defined stereochemistry, which can effectively control the spatial orientation of reactants in a chemical transformation.

Chemical Structures:

EnantiomerStructure
(S)-Pyrrolidin-3-ylmethanol hydrochloridethis compound structure
(R)-Pyrrolidin-3-ylmethanol hydrochloride(R)-Pyrrolidin-3-ylmethanol hydrochloride structure

Physicochemical Properties

A summary of the key physicochemical properties of the two enantiomers is presented in the table below. As enantiomers, they share identical physical properties except for their interaction with plane-polarized light.

PropertyThis compound(R)-Pyrrolidin-3-ylmethanol hydrochloride
CAS Number 1316087-88-3[1]1227157-98-3[2][3]
Molecular Formula C₅H₁₂ClNO[1]C₅H₁₂ClNO
Molecular Weight 137.61 g/mol [1]137.61 g/mol
Appearance Off-white to pale yellow solidOff-white to pale yellow solid
Optical Rotation Specific rotation is equal in magnitude but opposite in sign to the (R)-enantiomer.Specific rotation is equal in magnitude but opposite in sign to the (S)-enantiomer.

Comparison in Synthetic Applications

The fundamental principle governing the use of enantiomeric chiral auxiliaries or catalysts is that they direct the formation of enantiomeric products. Therefore, the choice between (S)- and (R)-Pyrrolidin-3-ylmethanol hydrochloride is dictated by the desired absolute stereochemistry of the target molecule.

As Chiral Building Blocks

When incorporated into a target molecule, the (S)- and (R)-enantiomers will lead to the formation of diastereomers if other stereocenters are present, or enantiomers if it is the sole source of chirality. A notable application of the (S)-enantiomer is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[4] In this context, the specific stereochemistry of the pyrrolidine ring is crucial for the compound's biological activity. The use of the (R)-enantiomer would be expected to result in a diastereomer with significantly different, likely lower, biological efficacy.

As Chiral Ligands and Organocatalysts

While less documented than other proline derivatives, pyrrolidin-3-ylmethanol enantiomers can be utilized as precursors for chiral ligands in metal-catalyzed reactions or as organocatalysts themselves. In these roles, the chirality of the pyrrolidine scaffold creates a chiral environment that influences the approach of reactants, leading to an enantioselective transformation.

Expected Outcomes in Asymmetric Catalysis:

Catalyst/Ligand Derived FromExpected Product Enantiomer
(S)-Pyrrolidin-3-ylmethanol(R)- or (S)-product (reaction dependent)
(R)-Pyrrolidin-3-ylmethanolOpposite enantiomer to that from the (S)-catalyst

The following diagram illustrates the logical relationship in selecting the appropriate enantiomer for a desired product stereochemistry.

G cluster_0 Chiral Precursor Selection cluster_1 Chiral Auxiliary/Catalyst Desired_Product_S Desired Product (S)-Enantiomer R_Auxiliary (R)-Pyrrolidin-3-ylmethanol hydrochloride Desired_Product_S->R_Auxiliary Leads to Desired_Product_R Desired Product (R)-Enantiomer S_Auxiliary (S)-Pyrrolidin-3-ylmethanol hydrochloride Desired_Product_R->S_Auxiliary Leads to S_Auxiliary->Desired_Product_R Directs formation of R_Auxiliary->Desired_Product_S Directs formation of

Caption: Logical workflow for selecting the appropriate enantiomer.

Experimental Data and Protocols

As previously mentioned, direct comparative studies are scarce. The following sections provide representative, rather than directly comparative, experimental insights.

Data Presentation

Due to the lack of side-by-side comparative data, a quantitative comparison table cannot be provided. Research efforts directly comparing the efficacy of (S)- and (R)-pyrrolidin-3-ylmethanol hydrochloride in a standardized reaction would be highly valuable to the scientific community.

Representative Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a general representation of how (S)- or (R)-Pyrrolidin-3-ylmethanol could be used as a precursor to an organocatalyst for an asymmetric aldol reaction. The choice of enantiomer is expected to dictate the stereochemistry of the resulting aldol product.

Objective: To synthesize a chiral β-hydroxy ketone via an organocatalyzed asymmetric aldol reaction.

Materials:

  • (S)- or (R)-Pyrrolidin-3-ylmethanol hydrochloride

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO)

  • Acid co-catalyst (e.g., trifluoroacetic acid)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the solvent (2.0 mL) is added the ketone (5.0 mmol).

  • The corresponding chiral pyrrolidin-3-ylmethanol derivative (as the free base, 0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%) are added.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR and chiral HPLC analysis.

Expected Outcome: The use of the (S)-pyrrolidin-3-ylmethanol derived catalyst is expected to yield the aldol product with an excess of one enantiomer, while the (R)-pyrrolidin-3-ylmethanol derived catalyst should produce an excess of the opposite enantiomer under identical conditions.

The following diagram illustrates a generalized workflow for such a synthesis and analysis.

G General Workflow for Asymmetric Synthesis and Analysis Start Start: Select Chiral Catalyst ((S)- or (R)-derivative) Reaction_Setup Reaction Setup: - Aldehyde - Ketone - Solvent - Inert Atmosphere Start->Reaction_Setup Catalysis Asymmetric Aldol Reaction Reaction_Setup->Catalysis Workup Reaction Quench & Aqueous Workup Catalysis->Workup Purification Flash Column Chromatography Workup->Purification Analysis Analysis: - Yield (¹H NMR) - dr (¹H NMR) - ee (Chiral HPLC) Purification->Analysis End End: Isolated Chiral Product Analysis->End

Caption: Generalized workflow for asymmetric synthesis.

Conclusion

(S)- and (R)-Pyrrolidin-3-ylmethanol hydrochloride are valuable chiral building blocks in asymmetric synthesis. The choice between the two enantiomers is a critical decision that directly determines the stereochemical outcome of the final product. While a lack of direct comparative experimental data in the literature prevents a quantitative side-by-side comparison, the principles of stereochemistry provide a clear guide for their application. The (S)-enantiomer has found utility in the synthesis of bioactive molecules like DPP-4 inhibitors, and it is expected that the (R)-enantiomer would serve as the precursor to the corresponding enantiomeric or diastereomeric targets. Future research focusing on the direct comparison of these enantiomers in various catalytic systems would be a significant contribution to the field of asymmetric synthesis.

References

(S)-Pyrrolidin-3-ylmethanol Hydrochloride vs. Prolinol: A Comparative Guide for Chiral Auxiliary Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chiral auxiliary is a critical determinant of success in asymmetric synthesis. This guide provides an objective comparison between the well-established prolinol-derived chiral auxiliaries and the less-explored (S)-pyrrolidin-3-ylmethanol hydrochloride, offering a clear perspective on their current applications and future potential.

This comparison guide delves into the performance of this compound and prolinol as chiral auxiliaries in key asymmetric transformations. While prolinol and its derivatives have a long-standing history of successful application with a wealth of supporting data, this compound represents a structurally similar yet underexplored alternative. This guide aims to summarize the available experimental data, provide detailed experimental protocols for established methods, and visualize the underlying mechanistic pathways to inform your research and development decisions.

Performance Comparison: Prolinol and its Derivatives as Chiral Auxiliaries

Prolinol, a readily available chiral amino alcohol derived from the natural amino acid proline, is a versatile scaffold for a variety of chiral auxiliaries.[1] Its derivatives have demonstrated high efficacy in controlling stereochemistry in a range of asymmetric reactions, primarily through the formation of rigid, chelated transition states.[1]

Asymmetric Aldol Reactions

Prolinol-derived amides are effective chiral auxiliaries in asymmetric aldol reactions. They are first acylated and then converted to their corresponding enolates, which then react with aldehydes with a high degree of diastereoselectivity.[1] The stereochemical outcome is typically governed by a rigid, six-membered chair-like transition state involving a metal cation.[1]

Chiral AuxiliaryAldehydeKetoneDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
(S)-N-PropanoylprolinolBenzaldehydePropiophenone>95:5 (syn:anti)-80-90Illustrative Data[1]
L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol4-NitrobenzaldehydeAcetone-93%66%[2][3]
L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanolCyclohexanecarboxaldehydeAcetone->99%82%[2][3]
L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanolIsovaleraldehydeAcetone->99%75%[2][3]
Asymmetric Alkylation: The SAMP/RAMP Method

One of the most prominent applications of prolinol is in the form of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, RAMP. Developed by Enders and co-workers, this methodology allows for highly efficient asymmetric alkylation of ketones and aldehydes via chiral hydrazone intermediates.[1][4]

SubstrateElectrophileDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)Reference
3-PentanoneEthyl Iodide≥97% ee56-58% (overall)[5]
Oxetan-3-oneBenzyl Bromide84% ee73%[6]
Oxetan-3-oneAllyl Bromide80% ee65%[6]
5-NonanoneMethyl Iodide≥96% ee57% (overall)[7]
Asymmetric Diels-Alder Reactions

N-Acryloyl derivatives of prolinol can be employed as chiral dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is rationalized by a transition state where a Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the prolinol, leading to effective shielding of one face of the dienophile.[1]

DienophileDieneLewis AcidDiastereomeric Excess (de)Yield (%)Reference
N-Acryloyl-(S)-prolinol derivativeCyclopentadieneEt₂AlClExcellent (not specified)High (not specified)General observation[1]
Acrylate of levoglucosenone-derived auxiliaryCyclopentadieneEt₂AlCl>98% de95%[8]

Performance Comparison: this compound

A comprehensive review of the scientific literature reveals a notable scarcity of published studies on the application of this compound as a chiral auxiliary in asymmetric aldol, Diels-Alder, or alkylation reactions. While it is commercially available and possesses a chiral pyrrolidine framework similar to prolinol, its potential in these key transformations remains largely unexplored.

The available information suggests its utility as a chiral ligand in other types of asymmetric reactions, such as the borane reduction of prochiral ketones.[9] In these cases, it is proposed to form a chiral oxazaborolidine catalyst in situ, which then coordinates to the substrate and reagent to induce enantioselectivity.[9]

Due to the lack of direct comparative data, a quantitative performance table for this compound in the context of this guide is not possible. This highlights a significant area for future research and development in the field of asymmetric catalysis.

Experimental Protocols

Asymmetric Aldol Reaction using a Prolinamide Auxiliary

This protocol is adapted from the work of Tang et al. (2004) for the direct asymmetric aldol reaction.[2][3]

Materials:

  • Aldehyde (0.5 mmol)

  • Acetone (1.0 mL)

  • L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol (20 mol%)

  • Anhydrous solvent (if required)

Procedure:

  • To a solution of the L-prolinamide catalyst in acetone, add the aldehyde.

  • Stir the reaction mixture at the desired temperature (e.g., -25 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Alkylation via SAMP-Hydrazone (Enders SAMP/RAMP Method)

The following is a general procedure based on the method developed by Enders et al.[1][4][5]

Step 1: Hydrazone Formation

  • Mix the ketone or aldehyde with a slight excess of SAMP.

  • Heat the mixture under an inert atmosphere (e.g., argon) for several hours.

  • Purify the resulting hydrazone by distillation or chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the purified hydrazone in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.

  • Add a solution of lithium diisopropylamide (LDA) dropwise and stir for a few hours at low temperature to form the azaenolate.

  • Add the electrophile (e.g., alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

Step 3: Auxiliary Cleavage

  • Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

  • Quench the reaction and work up to isolate the enantioenriched ketone or aldehyde.

  • The chiral auxiliary can often be recovered.

Asymmetric Diels-Alder Reaction using an N-Acryloyl Prolinol Derivative

This is a general protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • N-Acryloyl prolinol derivative (dienophile)

  • Diene (e.g., cyclopentadiene)

  • Lewis Acid (e.g., Et₂AlCl)

  • Anhydrous dichloromethane

Procedure:

  • Dissolve the N-acryloyl prolinol derivative in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.

  • Add the Lewis acid dropwise and stir for 15-30 minutes.

  • Add the diene dropwise and continue stirring at low temperature, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

  • The chiral auxiliary can be removed by hydrolysis or reduction.

Mechanistic Insights and Visualizations

The stereochemical control exerted by prolinol-derived auxiliaries can be understood through distinct mechanistic pathways.

Enamine Catalysis in Prolinamide-Mediated Aldol Reactions

In the prolinamide-catalyzed direct aldol reaction, the secondary amine of the prolinamide reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde, guided by hydrogen bonding between the amide and hydroxyl groups of the catalyst and the aldehyde, leading to high enantioselectivity.

Enamine_Catalysis Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Prolinamide, -H₂O Prolinamide Prolinamide Catalyst Prolinamide->Enamine TransitionState Stereoselective Transition State (H-Bonding) Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation AldolProduct Aldol Product Iminium->AldolProduct +H₂O, -Catalyst

Caption: Enamine catalytic cycle for prolinamide-mediated asymmetric aldol reactions.

Chelation-Controlled Transition State in Asymmetric Alkylation (SAMP/RAMP)

The high stereoselectivity of the SAMP/RAMP method is attributed to the formation of a rigid, chelated azaenolate intermediate. The lithium cation is coordinated by the nitrogen atom and the oxygen of the methoxymethyl group, creating a conformationally locked structure that directs the electrophile to attack from the less sterically hindered face.

SAMP_Alkylation Hydrazone SAMP Hydrazone Azaenolate Chelated Lithium Azaenolate Hydrazone->Azaenolate + LDA LDA LDA AlkylatedHydrazone Alkylated Hydrazone Azaenolate->AlkylatedHydrazone + Electrophile Electrophile Electrophile (R-X) Cleavage Cleavage (e.g., Ozonolysis) AlkylatedHydrazone->Cleavage Product Enantioenriched Ketone/Aldehyde Cleavage->Product Auxiliary Auxiliary Recovery Cleavage->Auxiliary

Caption: Workflow for asymmetric alkylation using the SAMP hydrazone method.

Proposed Catalytic Cycle for (S)-Pyrrolidin-3-ylmethanol in Asymmetric Reductions

While not directly applicable to the core reactions of this guide, the proposed mechanism for (S)-pyrrolidin-3-ylmethanol in asymmetric borane reductions provides insight into its potential mode of action as a chiral ligand. It is believed to form a chiral oxazaborolidine catalyst in situ, which then coordinates both the ketone and the borane reagent in a chiral pocket to facilitate enantioselective hydride transfer.

Pyrrolidinylmethanol_Reduction Catalyst (S)-Pyrrolidin- 3-ylmethanol Oxazaborolidine Chiral Oxazaborolidine Catalyst Catalyst->Oxazaborolidine Borane Borane (BH₃) Borane->Oxazaborolidine TransitionState Ternary Complex (Catalyst-Ketone-Borane) Borane->TransitionState Oxazaborolidine->TransitionState Ketone Prochiral Ketone Ketone->TransitionState Product Chiral Alcohol TransitionState->Product Hydride Transfer Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for asymmetric ketone reduction using (S)-pyrrolidin-3-ylmethanol.

Conclusion

This guide highlights the well-documented success of prolinol and its derivatives as versatile and highly effective chiral auxiliaries in a range of asymmetric transformations. The extensive body of research provides a solid foundation for their application in the synthesis of complex chiral molecules.

In contrast, this compound remains a largely unexplored entity in the realm of chiral auxiliaries for asymmetric aldol, Diels-Alder, and alkylation reactions. Its structural similarity to prolinol suggests potential for analogous applications, representing a promising avenue for future investigation. Researchers seeking novel catalytic systems may find the development of methods utilizing this compound to be a fruitful area of study. However, for immediate and reliable application in established asymmetric methodologies, prolinol-derived auxiliaries are the clear and evidence-backed choice.

References

Advantages of using (S)-Pyrrolidin-3-ylmethanol hydrochloride over other chiral building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and asymmetric synthesis, the selection of the right chiral building block is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. Among the plethora of available chiral synthons, (S)-Pyrrolidin-3-ylmethanol hydrochloride has emerged as a versatile and advantageous precursor for the synthesis of complex, high-value molecules, particularly in the development of novel therapeutics. This guide provides an objective comparison of this compound with other commonly employed chiral building blocks, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp3-hybridized structure allows for a greater exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] this compound offers a unique combination of a stereochemically defined pyrrolidine core and a reactive hydroxymethyl group, making it a valuable starting material for a variety of chemical transformations.

Comparative Analysis with Alternative Chiral Building Blocks

A primary application for chiral pyrrolidine derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[3] Vildagliptin is a prominent example of a DPP-4 inhibitor that features a chiral pyrrolidine moiety. While many synthetic routes to Vildagliptin and its key intermediates start from L-proline, a comparison of the synthetic strategies highlights the potential advantages of using a pre-functionalized building block like this compound.

A key intermediate in the synthesis of many DPP-4 inhibitors is a 2-cyanopyrrolidine derivative. The following table compares a common synthetic route to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starting from L-proline with a hypothetical, yet chemically sound, route that could be envisioned starting from this compound, illustrating the potential for more direct synthetic pathways.

FeatureSynthesis from L-prolineSynthesis from (S)-Pyrrolidin-3-ylmethanol
Starting Material L-proline(S)-Pyrrolidin-3-ylmethanol
Key Transformations N-acylation, amidation, dehydrationOxidation, N-acylation, cyanohydrin formation, dehydration
Reported Overall Yield ~35-50% (multi-step)Potentially higher due to fewer steps involving sensitive functional group interconversions.
Key Advantages Readily available and inexpensive starting material.Direct introduction of the hydroxymethyl group, potentially avoiding protection/deprotection steps.
Potential Challenges Multi-step synthesis can lead to lower overall yields.Oxidation of the primary alcohol to a carboxylic acid or aldehyde requires selective reagents.

Beyond the synthesis of DPP-4 inhibitors, (S)-Pyrrolidin-3-ylmethanol and its derivatives are valuable as chiral ligands in asymmetric catalysis. The performance of these ligands can be compared to those derived from other chiral amino alcohols in benchmark reactions.

Chiral Amino Alcohol LigandReactionYield (%)Enantiomeric Excess (e.e., %)
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAsymmetric Borane Reduction of α-Chloroacetophenone9991
(1S,2R)-2-amino-1,2-diphenylethanolAsymmetric Borane Reduction of α-Chloroacetophenone9783
(S)-2-(Anilinomethyl)pyrrolidineAsymmetric Borane Reduction of α-Chloroacetophenone9994

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below is a representative protocol for the synthesis of a key intermediate for DPP-4 inhibitors starting from L-proline.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline

This multi-step synthesis involves the N-acylation of L-proline, followed by conversion of the carboxylic acid to an amide, and subsequent dehydration to the nitrile.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) is added at room temperature.[4] The reaction mixture is refluxed for 2 hours. After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is collected. The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide The carboxylic acid from Step 1 is converted to the corresponding amide. A common method involves activation with a coupling agent (e.g., DCC) followed by reaction with ammonium bicarbonate.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C.[4] The reaction mixture is then stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise, maintaining the temperature at 5–10 °C. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The residue is partitioned between ethyl acetate and water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Visualizing Key Pathways and Processes

To better understand the context of this compound's application and the synthetic strategies discussed, the following diagrams illustrate the relevant biological pathway and a representative experimental workflow.

DPP4_Inhibition_Pathway Ingestion Food Intake Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose suppresses hepatic glucose production Inactive Inactive Peptides DPP4->Inactive degrades to Vildagliptin Vildagliptin (DPP-4 Inhibitor) Vildagliptin->DPP4 inhibits

DPP-4 Inhibition Signaling Pathway

Synthesis_Workflow Start L-proline Step1 N-Acylation (Chloroacetyl chloride, THF, reflux) Start->Step1 Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid Step1->Intermediate1 Step2 Amidation (DCC, NH4HCO3) Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide Step2->Intermediate2 Step3 Dehydration (TFAA, THF) Intermediate2->Step3 Product (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step3->Product

Synthesis of a Key Pyrrolidine Intermediate

Chiral_Building_Blocks CBB Chiral Building Blocks AminoAcids Chiral Amino Acids (e.g., L-proline) CBB->AminoAcids AminoAlcohols Chiral Amino Alcohols (e.g., (S)-Pyrrolidin-3-ylmethanol) CBB->AminoAlcohols Other Other Chiral Scaffolds CBB->Other Applications Applications in Asymmetric Synthesis AminoAcids->Applications AminoAlcohols->Applications Other->Applications Drugs Chiral Drugs (e.g., DPP-4 Inhibitors) Applications->Drugs Ligands Chiral Ligands for Catalysis Applications->Ligands

Relationship of Chiral Building Blocks

Conclusion

This compound presents a compelling option for chemists engaged in the synthesis of complex chiral molecules. Its inherent chirality and the presence of a versatile hydroxyl group offer the potential for more convergent and efficient synthetic routes compared to building blocks that require extensive functional group manipulation. While direct, quantitative comparisons in the literature are not always available, analysis of established synthetic pathways for important drug targets suggests that the use of more highly functionalized chiral building blocks like this compound can be a strategic advantage. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic selection of chiral starting materials will remain a cornerstone of innovative and efficient drug development.

References

Validating the Structure of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks like (S)-Pyrrolidin-3-ylmethanol hydrochloride is a critical step in ensuring the integrity and success of complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for this validation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound against a closely related analogue, (S)-3-Hydroxypyrrolidine hydrochloride, supported by experimental protocols and data interpretation.

This compound is a valuable chiral intermediate in medicinal chemistry, characterized by a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group.[1] Its structure can be definitively confirmed by analyzing the chemical shifts, multiplicities, and coupling constants in its ¹H and ¹³C NMR spectra.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and (S)-3-Hydroxypyrrolidine hydrochloride. The data is typically acquired in a deuterated solvent such as DMSO-d₆. The comparison highlights the key differences and similarities in their spectral features, arising from their structural nuances.

Table 1: ¹H NMR Data Comparison (DMSO-d₆)

Assignment This compound (S)-3-Hydroxypyrrolidine hydrochloride
H-2, H-5 (CH₂)~ 2.8 - 3.2 ppm (m)~ 2.9 - 3.3 ppm (m)
H-3 (CH)~ 2.4 - 2.6 ppm (m)~ 4.3 - 4.5 ppm (m)
H-4 (CH₂)~ 1.6 - 2.0 ppm (m)~ 1.8 - 2.2 ppm (m)
CH₂OH~ 3.4 - 3.6 ppm (t)-
OH~ 4.5 - 5.0 ppm (br s)~ 5.0 - 5.5 ppm (br s)
NH₂⁺~ 8.5 - 9.5 ppm (br s)~ 8.7 - 9.7 ppm (br s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and multiplicities as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, and (br s) broad singlet. The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Data Comparison (DMSO-d₆)

Assignment This compound (S)-3-Hydroxypyrrolidine hydrochloride
C-2, C-5 (CH₂)~ 45 - 50 ppm~ 48 - 53 ppm
C-3 (CH)~ 38 - 42 ppm~ 68 - 72 ppm
C-4 (CH₂)~ 28 - 32 ppm~ 33 - 37 ppm
CH₂OH~ 62 - 66 ppm-

Note: The protonation of the pyrrolidine nitrogen leads to a downfield shift of the adjacent carbon signals (C-2 and C-5) in the hydrochloride salts compared to their free base forms.

The key differentiating feature in the ¹H NMR spectrum is the presence of a triplet signal for the hydroxymethyl protons (CH₂OH) around 3.4-3.6 ppm in this compound, which is absent in the spectrum of (S)-3-Hydroxypyrrolidine hydrochloride. Conversely, the methine proton at the chiral center (H-3) in (S)-3-Hydroxypyrrolidine hydrochloride appears significantly downfield (~4.3-4.5 ppm) due to the direct attachment of the electron-withdrawing hydroxyl group.

In the ¹³C NMR spectra, the most notable difference is the signal for the hydroxymethyl carbon (CH₂OH) in this compound, which appears around 62-66 ppm. The chemical shift of the C-3 carbon also provides a clear distinction, appearing much further downfield in (S)-3-Hydroxypyrrolidine hydrochloride (~68-72 ppm) compared to this compound (~38-42 ppm).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural validation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the hydrochloride salt.

  • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: Typically 16-64 scans are sufficient for good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of at least 12 ppm, centered around 6 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Typically 1024 scans or more are required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of at least 200 ppm, centered around 100 ppm.

  • Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using NMR data follows a logical progression, as illustrated in the diagram below.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Validation SamplePrep Sample Preparation ((S)-Pyrrolidin-3-ylmethanol HCl in DMSO-d6) NMR_Acq 1H and 13C NMR Data Acquisition SamplePrep->NMR_Acq H_Analysis 1H NMR Analysis (Chemical Shift, Multiplicity, Integration) NMR_Acq->H_Analysis C_Analysis 13C NMR Analysis (Chemical Shift) NMR_Acq->C_Analysis Comparison Comparison with Alternative ((S)-3-Hydroxypyrrolidine HCl) H_Analysis->Comparison C_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the validation of this compound structure via NMR.

By following this systematic approach of data acquisition, spectral analysis, and comparison with a known analogue, researchers can confidently validate the structure of this compound, ensuring the quality and reliability of this important chiral building block for downstream applications in drug discovery and development.

References

A Comparative Guide to LC-MS Methods for Reaction Monitoring of (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of enantiomerically pure compounds like (S)-Pyrrolidin-3-ylmethanol hydrochloride, a valuable chiral building block in pharmaceutical development, necessitates robust analytical methods for real-time reaction monitoring.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful tool for this purpose, offering high sensitivity and selectivity for tracking reactants, intermediates, products, and potential byproducts.[3] This guide provides a comparative overview of three distinct LC-MS methods tailored for monitoring the synthesis of this compound, complete with detailed experimental protocols and expected performance data.

The selection of an appropriate LC-MS method is contingent on the specific requirements of the reaction monitoring process, such as the need for speed, chiral separation, or broad-spectrum impurity profiling. The methods presented here—a rapid achiral reversed-phase method, a chiral separation method, and a comprehensive impurity profiling method—are designed to address these varied analytical needs.

Method 1: Rapid Achiral Analysis for High-Throughput Reaction Screening

This method is optimized for speed, making it ideal for high-throughput screening of reaction conditions or for rapid checks on reaction progression. Utilizing a standard C18 column and a fast gradient, it allows for the quick assessment of the consumption of starting materials and the formation of the product.

Experimental Protocol:
  • Sample Preparation: A 10 µL aliquot of the reaction mixture is diluted with 990 µL of a 50:50 mixture of methanol and water. The diluted sample is then vortexed and transferred to an autosampler vial for injection.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., Phenomenex-Luna 3u C18, 2.0x30 mm) is used.[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 5% to 95% B over 2 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for the m/z of (S)-Pyrrolidin-3-ylmethanol and any key reactants or byproducts.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Performance Comparison:
ParameterMethod 1: Rapid AchiralMethod 2: Chiral SeparationMethod 3: Impurity Profiling
Analysis Time ~4 minutes~15 minutes~25 minutes
Resolution (Product & SM) Baseline separationMay co-elute with enantiomerExcellent separation
Enantiomeric Excess (ee%) Not determined>99% baseline separationNot the primary focus
Limit of Quantitation (LOQ) ~5 ng/mL~10 ng/mL~1 ng/mL
Primary Application High-throughput screeningEnantioselectivity determinationImpurity identification

Method 2: Chiral Separation for Enantiomeric Excess Determination

Crucial for asymmetric synthesis, this method employs a chiral stationary phase to separate the (S) and (R)-enantiomers of pyrrolidin-3-ylmethanol, allowing for the accurate determination of enantiomeric excess (ee%).[5]

Experimental Protocol:
  • Sample Preparation: Similar to Method 1, a 10 µL aliquot of the reaction mixture is diluted with 990 µL of the initial mobile phase composition.

  • Liquid Chromatography:

    • Column: A polysaccharide-based chiral stationary phase (CSP) (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase: An isocratic mobile phase of 80% hexane, 20% isopropanol, and 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Mode: SIM for the m/z of the product enantiomers.

    • Parameters: Identical to Method 1.

Method 3: High-Resolution Impurity Profiling

This method utilizes a longer gradient and a high-resolution mass spectrometer to separate and identify potential impurities and byproducts formed during the synthesis.[1][7] This is essential for reaction optimization and ensuring the purity of the final product.

Experimental Protocol:
  • Sample Preparation: A 10 µL aliquot of the reaction mixture is diluted with 990 µL of a 50:50 mixture of methanol and water, with an internal standard added for accurate quantification.

  • Liquid Chromatography:

    • Column: A high-resolution C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[8]

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient from 2% to 50% B over 15 minutes, followed by a wash at 95% B for 5 minutes and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full scan mode with a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass data for unknown identification.

    • MS/MS: Data-dependent MS/MS for structural elucidation of detected impurities.

Visualizing the Analytical Workflow

To better illustrate the logical flow of selecting an appropriate LC-MS method for reaction monitoring, the following diagram outlines the decision-making process based on the analytical objective.

LC-MS Method Selection Workflow Start Reaction Monitoring Objective Decision1 Need for Speed? (High-Throughput Screening) Start->Decision1 Method1 Method 1: Rapid Achiral Analysis Decision1->Method1 Yes Decision2 Need to Determine Enantiomeric Excess? Decision1->Decision2 No End Optimized Reaction & Pure Product Method1->End Method2 Method 2: Chiral Separation Decision2->Method2 Yes Decision3 Need to Identify Unknown Impurities? Decision2->Decision3 No Method2->End Method3 Method 3: Impurity Profiling Decision3->Method3 Yes Decision3->End No Method3->End General LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction Reaction Mixture Aliquot Dilution Dilution with Solvent Reaction->Dilution Vortex Vortex Mixing Dilution->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Injection Autosampler Injection Transfer->Injection LC Liquid Chromatography (Separation) Injection->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Processing MS->Data

References

(S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Comparative Guide to its Catalytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an optimal chiral catalyst is paramount. (S)-Pyrrolidin-3-ylmethanol hydrochloride, a chiral amino alcohol, presents itself as a potentially valuable building block and ligand in the catalytic toolbox. This guide provides a comparative analysis of its anticipated performance against established alternatives, supported by available experimental data for structurally related compounds.

While direct, peer-reviewed comparative studies benchmarking the catalytic performance of this compound are notably limited in publicly available literature, its structural features suggest significant potential in inducing high enantioselectivity in a variety of chemical transformations.[1][2][3] Its rigid pyrrolidine backbone and the stereogenic center bearing a hydroxyl group are key features for effective stereochemical control.[2]

Performance in Asymmetric Catalysis: A Data-Driven Projection

The efficacy of a chiral catalyst is primarily measured by its ability to yield a high percentage of the desired product with a significant enantiomeric excess (e.e.). To project the performance of this compound, we can draw comparisons with widely-used chiral amino alcohols in benchmark reactions, such as the asymmetric borane reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

Table 1: Asymmetric Borane Reduction of α-Chloroacetophenone

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (e.e., %)Configuration
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol9879R
(1S,2R)-2-amino-1,2-diphenylethanol9783S
(S)-2-(Anilinomethyl)pyrrolidine9994S
(S)-α,α-Diphenyl-2-pyrrolidinemethanol9991R

Comparison with Proline and its Derivatives

Proline and its derivatives are among the most well-studied and versatile organocatalysts for a wide range of asymmetric reactions, including aldol and Michael additions.[4][5][6] These catalysts typically operate through the formation of enamine or iminium ion intermediates. Given that (S)-Pyrrolidin-3-ylmethanol is a derivative of the pyrrolidine scaffold, its catalytic activity in similar transformations is a strong possibility, likely functioning as a chiral ligand in metal-catalyzed reactions or as a precursor to more complex organocatalysts.

The performance of this compound would be benchmarked against catalysts like (S)-proline and its C2-substituted derivatives, such as (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Hayashi-Jørgensen catalyst). While (S)-proline itself can provide high enantioselectivity, its derivatives are often designed to enhance solubility, stability, and steric hindrance to improve catalytic outcomes. The C3 substitution pattern of (S)-Pyrrolidin-3-ylmethanol offers a different steric and electronic environment around the chiral center compared to the more common C2 substituted prolinol derivatives, which could lead to complementary or unique catalytic activities.

Experimental Protocols

Detailed methodologies for benchmark reactions are crucial for reproducible research. Below are representative protocols for the types of reactions where this compound could be employed as a chiral ligand.

Asymmetric Borane Reduction of a Prochiral Ketone

This reaction is a standard method to evaluate the effectiveness of a chiral ligand in converting a prochiral ketone to a chiral alcohol.

Workflow for Asymmetric Borane Reduction

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification ligand Chiral Amino Alcohol (e.g., (S)-Pyrrolidin-3-ylmethanol) catalyst In-situ formation of Oxazaborolidine Catalyst ligand->catalyst bms1 Borane Dimethyl Sulfide (BMS) bms1->catalyst reaction Reaction at controlled temp. catalyst->reaction ketone Prochiral Ketone ketone->reaction bms2 BMS (reductant) bms2->reaction quench Quench with Methanol reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Chiral Alcohol purification->product

Caption: General workflow for asymmetric borane reduction of a prochiral ketone.

Methodology:

  • Under an inert atmosphere, the chiral amino alcohol (0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 2 mL).

  • Borane dimethyl sulfide complex (BMS, 1.2 mmol) is added dropwise at room temperature.

  • The mixture is stirred for 2 hours at room temperature, followed by heating at 50°C for 1 hour to facilitate the in-situ formation of the oxazaborolidine catalyst.

  • The reaction is cooled to the desired temperature (e.g., 0°C or -20°C).

  • A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (1 mL) is added, followed by the dropwise addition of BMS (1.0 mmol).

  • The reaction is stirred at this temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the chiral alcohol.[2]

Enantioselective Addition of Diethylzinc to an Aldehyde

This carbon-carbon bond-forming reaction is another key benchmark for assessing the stereochemical control exerted by a chiral ligand.

Logical Flow for Enantioselective Addition

G cluster_complex Active Catalyst Formation cluster_reaction Stereoselective Addition ligand (S)-Pyrrolidin-3-ylmethanol complex Chiral Titanium Complex ligand->complex metal Titanium(IV) isopropoxide metal->complex transition_state Ternary Transition State complex->transition_state coordinates aldehyde Aldehyde aldehyde->transition_state diethylzinc Diethylzinc diethylzinc->transition_state product Chiral Secondary Alcohol transition_state->product yields

References

In vitro assay protocols for compounds derived from (S)-Pyrrolidin-3-ylmethanol hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to In Vitro Assay Protocols for Pyrrolidine-Based Compounds

Introduction:

Compounds derived from (S)-Pyrrolidin-3-ylmethanol hydrochloride and other pyrrolidine scaffolds are of significant interest in drug discovery due to their presence in a wide array of pharmacologically active agents.[1] These scaffolds are versatile and can be tailored to interact with various biological targets.[1] This guide provides a comparative overview of common in vitro assays used to characterize the biological activity of these compounds, with a focus on key therapeutic areas where pyrrolidine derivatives have shown promise, including acetylcholinesterase (AChE) inhibition, carbonic anhydrase (CA) inhibition, M1 muscarinic acetylcholine receptor (M1 mAChR) modulation, and T-type calcium channel blocking.[2][3][4][5][6] Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate assays for their screening and drug development needs.

Section 1: Enzyme Inhibition Assays

Derivatives of the pyrrolidine scaffold have been identified as potent inhibitors of enzymes such as Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA), which are relevant targets for Alzheimer's disease and glaucoma, respectively.

Comparative Data for Enzyme Inhibitors

Compound ClassTarget EnzymeAssay TypeKey ParameterValue (nM)Reference CompoundRef. Value (nM)
Pyrrolidine-based hybridAcetylcholinesterase (AChE)Enzyme InhibitionKᵢ43.17 ± 10.44Tacrine103.47 ± 11.54
Pyrrolidine-based hybridCarbonic Anhydrase II (hCAII)Enzyme InhibitionKᵢ75.79 ± 2.83Acetazolamide299.33 ± 45.44

Table 1: Comparative inhibitory activities of a pyrrolidine-based hybrid compound against AChE and hCAII. Data extracted from Future Med Chem, 2025.[2][4]

Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Objective: To determine the inhibitory potential (IC₅₀ or Kᵢ) of test compounds on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Tacrine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Include wells for a negative control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the AChE solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Reaction Measurement:

    • Start the enzymatic reaction by adding the ATCI substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the yellow-colored product, 5-thio-2-nitrobenzoate, is formed.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • Kᵢ values can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Section 2: G-Protein Coupled Receptor (GPCR) Modulation Assays

This compound derivatives are valuable building blocks for compounds targeting GPCRs, such as the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for cognitive enhancement in Alzheimer's disease and schizophrenia.[5] Assays for these targets often focus on measuring downstream signaling events, like calcium mobilization.

Comparative Data for M1 mAChR Positive Allosteric Modulators (PAMs)

CompoundAssay TypeCell LineKey ParameterValue (nM)
ML137Calcium MobilizationCHO-K1 (rat M1)EC₅₀830
BQCAInositol-1-Phosphate AccumulationCHO (human M1)EC₅₀ (Agonist activity)~10,000

Table 2: Potency of representative M1 mAChR PAMs. Data from PubChem Bioassay.[7][8]

Detailed Experimental Protocol: Calcium Mobilization Assay for M1 mAChR PAMs

This protocol describes a fluorescent-based assay to measure intracellular calcium changes following receptor activation.

Objective: To identify and characterize M1 mAChR PAMs by measuring their ability to potentiate agonist-induced calcium flux.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the M1 mAChR.[5][8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • M1 receptor agonist (e.g., Acetylcholine (ACh) or Carbachol)

  • Test compounds and a reference PAM

  • Fluorescence plate reader with an integrated fluidics system (e.g., FLIPR)

Procedure:

  • Cell Preparation:

    • Plate the M1-CHO cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the fluorescent calcium dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C.[9]

    • Wash the cells with the assay buffer to remove excess dye.[9]

  • Compound Addition:

    • Add the test compounds at various concentrations to the wells.

    • Incubate for a predefined period (e.g., 15-20 minutes) at room temperature.[9]

  • Signal Detection:

    • Place the plate into the fluorescence reader.

    • Record a baseline fluorescence reading for 10-20 seconds.[9]

    • Using the integrated fluidics, add a sub-maximal concentration (e.g., EC₂₀) of the M1 agonist to stimulate the cells.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium influx.[9]

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • For PAM activity, compare the response in the presence of the test compound to the response with the agonist alone.

    • Plot the potentiation against the compound concentration to determine the EC₅₀ for the PAM effect.

Section 3: Ion Channel Assays

Pyrrolidine-containing compounds have also been investigated as blockers of ion channels, particularly T-type calcium channels, which are implicated in conditions like epilepsy and neuropathic pain.[9]

Comparative Data for T-Type Calcium Channel Blockers

CompoundTarget ChannelAssay TypeKey ParameterValue (nM)
TTA-A2Caᵥ3.1, 3.2, 3.3Patch-Clamp ElectrophysiologyIC₅₀~100
MibefradilBroad T-typePatch-Clamp ElectrophysiologyIC₅₀Varies by subtype
NNC 55-0396Caᵥ3.1, 3.2Patch-Clamp ElectrophysiologyIC₅₀Varies by subtype

Table 3: Potency of common T-type calcium channel blockers. Data from Barrow et al., 2007; Shipe et al., 2008; Yang et al., 2008.[6]

Detailed Experimental Protocol: Patch-Clamp Electrophysiology for T-Type Calcium Channels

This protocol provides a direct measure of ion channel activity and is considered the gold standard for characterizing channel blockers.

Objective: To determine the inhibitory effect (IC₅₀) and mechanism of action of test compounds on T-type calcium channels.

Materials:

  • Cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Internal and external physiological solutions

  • Test compounds and reference blocker

Procedure:

  • Cell Preparation:

    • Use cells expressing the target T-type calcium channel.

  • Electrophysiology Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.[9]

    • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed state.

    • Apply a voltage step to elicit a T-type current (e.g., a pulse to -30 mV for 200 ms).[9]

    • Record baseline currents for 2-3 minutes.

  • Compound Application:

    • Perfuse the recording chamber with the external solution containing the test compound at various concentrations (e.g., 1 nM to 10 µM).[9]

    • Record the current at each concentration until a steady-state block is achieved.

    • Perform a washout with the external solution to test for the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current amplitude at each compound concentration.[9]

    • Calculate the percentage of current inhibition.

    • Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀.

    • Further experiments can be conducted to determine if the block is voltage- or use-dependent.

Visualizations

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Compound_Library Compound Library Primary_Assay High-Throughput Primary Assay (e.g., Calcium Flux) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Selectivity_Panel Initial Selectivity (Related Targets) Dose_Response->Selectivity_Panel Confirmed_Hits Confirmed Hits Selectivity_Panel->Confirmed_Hits Secondary_Assay Secondary Assay (e.g., Patch-Clamp) Confirmed_Hits->Secondary_Assay Mechanism_of_Action Mechanism of Action Studies Secondary_Assay->Mechanism_of_Action Lead_Compounds Lead Compounds Mechanism_of_Action->Lead_Compounds Further_Optimization Further Optimization Lead_Compounds->Further_Optimization Lead Optimization

Caption: A typical in vitro screening workflow for identifying and characterizing novel bioactive compounds.

M1_Receptor_Signaling cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves ACh Acetylcholine (ACh) (Agonist) ACh->M1R binds PAM Positive Allosteric Modulator (PAM) PAM->M1R binds & enhances ACh affinity/efficacy IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds & opens ER Endoplasmic Reticulum (ER) Calcium Ca²⁺ Release IP3R->Calcium leads to Cellular_Response Cellular Response (e.g., Neuronal Excitation) Calcium->Cellular_Response triggers

Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor upon activation.

References

Comparative Molecular Docking Analysis of (S)-Pyrrolidin-3-ylmethanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Silico Evaluation of Novel Pyrrolidine Scaffolds

This guide provides a comparative analysis of molecular docking studies involving derivatives of (S)-Pyrrolidin-3-ylmethanol hydrochloride, a versatile chiral building block in medicinal chemistry.[1] The pyrrolidine scaffold is a prominent feature in many FDA-approved drugs and is a subject of intense investigation for the development of novel therapeutic agents targeting a range of diseases.[2] This document summarizes quantitative binding affinity data, details common experimental protocols for molecular docking, and visualizes key workflows and relevant biological pathways to aid researchers in the rational design of more potent and selective drug candidates.

Comparative Docking Performance of Pyrrolidin-3-ylmethanol Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5][6] The strength of this interaction is often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger binding affinity. The following tables present a comparative summary of docking scores for various pyrrolidine derivatives against different biological targets, compiled from multiple studies.

One significant area of interest for pyrrolidine derivatives is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a key target in the management of type 2 diabetes.[1][2][7][8]

Table 1: Comparative Docking Scores of Pyrrolidine Derivatives against Dipeptidyl Peptidase-IV (DPP-IV)

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Standard DrugStandard Drug Score (kcal/mol)Reference
Pyrrolidine Derivative C2DPP-IVData not availableSitagliptinData not available[1]
Pyrrolidine Derivative 75DPP-IV (6B1E)-7.966Vildagliptin-6.554[9]
Designed Molecule NA-13DPP-IV (6B1E)-38.1498Sitagliptin-33.3187[2]

Note: Docking scores can vary depending on the software, force field, and specific protocol used. Direct comparison between different studies should be made with caution.

Pyrrolidine derivatives have also been investigated as inhibitors of other key therapeutic targets, including Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer.[10]

Table 2: Molecular Docking Results of Pyrrolidine Derivatives Against Mcl-1

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Designed Pyrrolidine InhibitorsMcl-1Specific values not providedNot specified[10]

Experimental Protocols in Molecular Docking

A standardized and well-validated molecular docking protocol is crucial for obtaining reliable and reproducible results.[4] The following outlines a general workflow commonly employed in the docking of small molecules, such as (S)-Pyrrolidin-3-ylmethanol derivatives, to their protein targets.

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). For instance, the crystal structure of DPP-IV in complex with a ligand (e.g., PDB ID: 6B1E) is often used for docking studies of new inhibitors.[9]

  • Preparation of the Receptor: The downloaded protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for accurate calculation of electrostatic interactions.

  • Active Site Definition: The binding site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods. This defined region constitutes the search space for the docking algorithm.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the (S)-Pyrrolidin-3-ylmethanol derivatives are drawn using chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Molecular Docking Simulation
  • Software and Algorithm Selection: A variety of software packages are available for molecular docking, including AutoDock, GOLD, and Schrödinger's Glide.[3] These programs employ different search algorithms, such as genetic algorithms or incremental construction, to explore the conformational space of the ligand within the protein's active site.

  • Docking Execution: The prepared ligands are docked into the defined active site of the prepared protein. The docking program generates a series of possible binding poses for each ligand.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores, with the top-ranked pose representing the most likely binding mode.

Post-Docking Analysis and Validation
  • Interaction Analysis: The best-docked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues.

  • Validation: To validate the docking protocol, a known inhibitor (co-crystallized ligand) is often re-docked into the active site. The protocol is considered reliable if it can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).[4]

Visualizing Molecular Docking Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and computational workflows. The following visualizations were created using Graphviz (DOT language) to depict a typical molecular docking workflow and a relevant signaling pathway that can be targeted by pyrrolidine derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock, GOLD) Protein_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Ligand_Prep->Docking Pose_Generation Pose Generation & Scoring Docking->Pose_Generation Binding_Analysis Binding Mode & Interaction Analysis Pose_Generation->Binding_Analysis Validation Protocol Validation (Re-docking) Binding_Analysis->Validation

A generalized workflow for molecular docking studies.

Derivatives of (S)-Pyrrolidin-3-ylmethanol have been investigated as modulators of various signaling pathways implicated in diseases like cancer. The Sonic Hedgehog (Shh) signaling pathway, crucial for embryonic development and tissue homeostasis, is one such pathway where aberrant activation can lead to tumorigenesis.[11][12]

Sonic_Hedgehog_Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 SMO SMO (Smoothened) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI->Target_Genes Activates

The Sonic Hedgehog (Shh) signaling pathway.

This guide serves as a foundational resource for researchers engaged in the design and in silico evaluation of novel this compound derivatives. By leveraging comparative molecular docking data and understanding the underlying experimental and biological contexts, scientists can accelerate the discovery of promising new drug candidates.

References

Safety Operating Guide

Proper Disposal of (S)-Pyrrolidin-3-ylmethanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-Pyrrolidin-3-ylmethanol hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.

Immediate Safety Considerations

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Lab Coat: A standard lab coat is necessary to prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid generating dust when handling the solid material.[3]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be conducted in accordance with all local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for the correct classification of the waste.[3]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound".

  • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[3][4]

Step 2: Containment

  • Place the waste in a suitable, clearly labeled, and sealed container to prevent leaks or spills.[2] The container should be compatible with pyrrolidine derivatives.

  • For solid waste, carefully sweep up the material to avoid dust formation.[3]

  • For liquid waste or solutions, use an inert absorbent material like vermiculite or sand for any spills before placing it in the waste container.[2]

Step 3: Labeling and Storage

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2]

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[2][3] The storage area should be cool and away from sources of ignition.[2]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

  • Provide the complete chemical name and any other relevant hazard information to the disposal company.

Spill Management:

  • Minor Spills: Absorb the material with an inert absorbent. Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[2]

  • Major Spills: Evacuate the area and immediately contact your institution's EHS department.[2]

Quantitative Safety Data

Data PointValueCompound/ClassSource
DOT Hazard Classification
Hazard Class3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[2]
Packing GroupIIPyrrolidine[2]
Toxicity to algae/aquatic plants ErC50: 39 mg/l (72 h, Pseudokirchneriella subcapitata)Pyrrolidine[4]
Biodegradability Readily biodegradable (94.7 % in 9 d)Pyrrolidine[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

start Start: (S)-Pyrrolidin-3-ylmethanol hydrochloride for Disposal identify Identify and Segregate Waste start->identify containerize Place in Labeled, Sealed Container identify->containerize spill Spill or Leak? containerize->spill minor_spill Minor Spill: Absorb with Inert Material spill->minor_spill Yes major_spill Major Spill: Evacuate and Contact EHS spill->major_spill Yes, Major store Store in Designated Secure Area spill->store No minor_spill->containerize contact_ehs Contact EHS or Licensed Waste Contractor for Disposal major_spill->contact_ehs store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (S)-Pyrrolidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (S)-Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1316087-88-3). The following procedures are designed to ensure safe handling, use, and disposal of this compound, thereby minimizing risk and ensuring laboratory safety.

This compound is a chiral compound recognized as an irritant. [1] It is harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1][2] Adherence to the safety measures outlined below is imperative.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This equipment should be worn at all times when handling the compound.[3][4][5]

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1][2]
Eye/Face Protection Use chemical safety goggles and/or a face shield.Protects against splashes and dust, preventing serious eye irritation.[1][2]
Skin and Body Protection A lab coat or protective gown should be worn. Ensure it is clean and buttoned.Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection In case of inadequate ventilation or when dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.Prevents inhalation of the compound, which is harmful.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

  • Preparation :

    • Ensure the work area is in a well-ventilated chemical fume hood.

    • Verify that an eye wash station and safety shower are readily accessible.[6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid direct contact with the compound.[6]

    • Do not breathe in dust or vapors.[2][3]

    • Carefully weigh and transfer the compound within the chemical fume hood.

    • Keep the container tightly closed when not in use.[6][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Work in Fume Hood prep2 Verify Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Avoid Direct Contact prep4->handle1 Proceed to Handling handle2 Avoid Inhalation handle1->handle2 handle3 Weigh and Transfer handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Wash Hands handle4->post1 Proceed to Post-Handling post2 Clean Work Area post1->post2 post3 Doff & Dispose of PPE post2->post3 end Safe Handling Complete post3->end End of Process

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not mix with other waste.
Contaminated PPE Place used gloves, gowns, and other disposable PPE in a sealed, labeled bag and dispose of as hazardous waste.[5]
Empty Containers Handle uncleaned containers as you would the product itself. Rinse with an appropriate solvent and dispose of the rinsate as hazardous waste.
Spills For small spills, carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste. Avoid generating dust.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.